alpha-Pinene oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUSWIGRKFAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(C(C2)O3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051781 | |
| Record name | alpha-Pinene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alpha-Pinene-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1686-14-2, 74525-43-2 | |
| Record name | α-Pinene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1686-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pinene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Pinene-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074525432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Epoxypinane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Epoxypinane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Pinene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alpha-Pinene-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of α-Pinene Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for producing α-pinene oxide, a valuable bicyclic epoxide derived from the renewable monoterpene, α-pinene. As a key chiral intermediate, α-pinene oxide is a foundational building block for a wide array of fine chemicals, including fragrances like campholenic aldehyde, and pharmaceutical precursors.[1][2] This document details various catalytic systems, presents in-depth experimental protocols, and summarizes key performance data to aid researchers in the selection and optimization of synthetic routes.
Reaction Pathways: Epoxidation and Competing Reactions
The primary transformation in the synthesis of α-pinene oxide is the epoxidation of the carbon-carbon double bond in α-pinene. However, the strained bicyclic structure of the pinane skeleton makes the epoxide susceptible to subsequent rearrangements and side reactions. The choice of catalyst, oxidant, and reaction conditions is critical to maximize selectivity towards the desired α-pinene oxide and minimize the formation of byproducts.[3]
Commonly observed side products include:
-
Rearrangement Products : Campholenic aldehyde is a frequent byproduct, formed through the acid-catalyzed isomerization of α-pinene oxide.[1][4]
-
Hydrolysis Products : In the presence of water, α-pinene oxide can undergo hydrolytic decomposition to yield pinanediol and sobrerol.[4]
-
Allylic Oxidation Products : Oxidation can also occur at the allylic positions, leading to the formation of verbenol, which can be further oxidized to verbenone.[2][4]
Caption: Reaction pathways in α-pinene oxidation.
Catalytic Synthesis Methodologies & Experimental Protocols
The selective oxidation of α-pinene has been achieved using various catalytic systems. This section details the protocols for several prominent methods, highlighting their respective advantages and performance metrics.
This method is notable for its high selectivity and rapid reaction times, particularly under solvent-free conditions, using hydrogen peroxide (H₂O₂) as a green oxidant.[5][6] The catalyst, a tungsten-based polyoxometalate, facilitates efficient oxygen transfer to the double bond.[4]
Experimental Protocol (Solvent-Free)
-
Catalyst Preparation : A polytungstophosphate catalyst ({PO₄[WO(O₂)₂]₄³⁻) is prepared by first adding a tungsten source, such as Na₂WO₄·2H₂O (0.4 g), to a stirred 30% wt H₂O₂ solution (122 mmol) at 50 °C. A phosphate source, H₃PO₄ (42.5%, 0.06 mmol), is then added, and the pH is adjusted to <1.0 with H₂SO₄.[4]
-
Reaction Setup : To a 150 mL jacketed flask, add α-pinene (122 mmol). For reactions involving phase transfer catalysis, Adogen 464® (1 g) can be added.[4]
-
Reaction Execution : The mixture is stirred vigorously (e.g., 1250 rpm) at the desired temperature, typically 50 °C. The prepared oxidant/catalyst solution is then added. A highly selective process can be achieved with an α-pinene/H₂O₂/catalyst molar ratio of 5:1:0.01.[5][7]
-
Monitoring and Work-up : The reaction is very rapid, often reaching completion within 20 minutes.[5] Samples can be analyzed by gas chromatography. For purification, the organic phase is separated from the aqueous phase. The unreacted α-pinene can be removed from the α-pinene oxide product using a rotary evaporator.[4]
Data Summary: Tungsten-Catalyzed Epoxidation
| Oxidant | Solvent | Temperature (°C) | Time | α-Pinene Conv. (%) | α-Pinene Oxide Yield (%) | Selectivity (%) | Ref. |
| H₂O₂ | None | 50 | 20 min | ~100% (of oxidant) | High | ~100% | [5][7] |
| H₂O₂ | 1,2-dichloroethane | 50 | 120 min | 58% | 55% | ~95% | [4][5] |
| H₂O₂ | Toluene | 50 | 120 min | 40% | 38% | ~95% | [4][5] |
| H₂O₂ | p-Cymene | 50 | 120 min | 24% | - | - | [4][5] |
| H₂O₂ | Acetonitrile | 50 | 120 min | 12% | 0% (hydrolysis) | 0% | [4][5] |
This system provides an effective method for the epoxidation of α-pinene from technical-grade sources like turpentine, using aqueous hydrogen peroxide.[8]
Experimental Protocol
-
Reagents : This catalytic system employs manganese sulfate (MnSO₄), salicylic acid, sodium bicarbonate (NaHCO₃), and acetonitrile as a polar solvent.[8]
-
Reaction Setup : The reaction is typically performed at room temperature (18-22 °C) in a suitable reaction vessel.[8]
-
Reaction Execution : α-pinene is oxidized with 35-38% aqueous hydrogen peroxide in the presence of the catalytic components. A significant molar excess of hydrogen peroxide may be used.[8]
-
Work-up and Isolation : The product mixture, containing α-pinene oxide and unreacted starting material, is recovered by extraction with a solvent like methylene chloride. The final product is then isolated by vacuum distillation.[8] A yield of 30% for isolated α-pinene oxide has been reported using this approach on turpentine.[8]
Heterogeneous catalysts like titanium silicalite (TS-1) offer the advantage of easy separation from the reaction mixture. This process can utilize molecular oxygen as the oxidant.[2]
Experimental Protocol
-
Catalyst : TS-1 catalyst with a titanium content of approximately 5.42 wt% has shown favorable results.[2]
-
Reaction Setup : The oxidation is carried out in a solvent-free system. The TS-1 catalyst is added to the α-pinene in the reaction vessel.
-
Reaction Execution : The reaction is conducted with molecular oxygen as the oxidizing agent at a temperature of 85 °C for 6 hours, with a catalyst loading of 1 wt% in the reaction mixture.[2]
-
Results : Under these conditions, a 34 mol% conversion of α-pinene was achieved. The selectivity towards α-pinene oxide was 29 mol%, with verbenol (15 mol%) and verbenone (12 mol%) as the other major products.[2]
General Experimental & Purification Workflow
Regardless of the specific catalytic system employed, a general workflow is followed for the synthesis, monitoring, and purification of α-pinene oxide. This process ensures the safe execution of the reaction and effective isolation of the final product.
References
- 1. research.abo.fi [research.abo.fi]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 5. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Core Mechanism of Alpha-Pinene Epoxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-pinene, a bicyclic monoterpene and a primary constituent of turpentine, serves as a versatile and readily available chiral building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. The epoxidation of alpha-pinene to alpha-pinene oxide is a pivotal transformation, unlocking a variety of downstream synthetic pathways. This technical guide provides a comprehensive overview of the core mechanisms governing the epoxidation of alpha-pinene, details key experimental protocols, and presents a comparative analysis of various catalytic systems.
Core Epoxidation Mechanisms
The epoxidation of alpha-pinene can proceed through several distinct mechanistic pathways, largely dictated by the choice of oxidant and catalyst. The three primary mechanisms discussed herein are:
-
Catalytic Epoxidation with Hydrogen Peroxide and a Tungsten-Based Catalyst: An environmentally benign and efficient method.
-
The Prilezhaev Reaction with Peroxy Acids: A classic and widely used method for stereospecific epoxidation.
-
Free-Radical Epoxidation with Molecular Oxygen and a Cobalt-Zeolite Catalyst: A pathway often accompanied by allylic oxidation.
Catalytic Epoxidation with Hydrogen Peroxide and Tungsten-Based Catalysts
This method is favored for its use of the green oxidant, hydrogen peroxide, and the high selectivity achievable under optimized conditions. The reaction is typically catalyzed by tungsten-based polyoxometalates.
Mechanism of Action
The reaction mechanism involves the formation of highly reactive peroxo-tungsten species. The catalytic cycle can be summarized as follows:
-
Activation of the Catalyst: The tungsten catalyst, often in the form of a tungstate salt or a polyoxometalate, reacts with hydrogen peroxide to form a peroxo-tungsten complex. This is the active oxidizing species.
-
Oxygen Transfer: The electron-rich double bond of alpha-pinene nucleophilically attacks one of the electrophilic peroxidic oxygens of the activated tungsten complex. This occurs in a concerted fashion, leading to the formation of a three-membered ring intermediate.
-
Epoxide Formation and Catalyst Regeneration: The intermediate collapses to form this compound and regenerates the tungsten catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Epoxidation with Sodium Tungstate and Hydrogen Peroxide
This protocol is adapted from a typical procedure for the selective epoxidation of α-pinene.[1]
Materials:
-
α-Pinene (98%)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Phase-transfer catalyst (e.g., Adogen 464®)
-
Sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent)
-
Sodium sulfite (Na₂SO₃) solution (for quenching)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add α-pinene, toluene, and the phase-transfer catalyst.
-
In a separate beaker, prepare the oxidant solution by dissolving sodium tungstate dihydrate in hydrogen peroxide and acidifying with sulfuric acid.
-
Add the oxidant solution dropwise to the stirred α-pinene solution at a controlled temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-pinene oxide.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data
The performance of tungsten-based catalysts is highly dependent on the reaction conditions.
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |
| Na₂WO₄/H₃PO₄/PTC | H₂O₂ | Toluene | 50 | 2 | ~95 | >90 | [1] |
| Polyoxometalate | H₂O₂ | None | 50 | 0.33 | ~100 | ~100 | [1] |
| TS-1 Zeolite | H₂O₂ | Acetonitrile | 85 | 6 | 34 | 29 | [2] |
The Prilezhaev Reaction with Peroxy Acids
The Prilezhaev reaction, which utilizes peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for the epoxidation of alkenes, including α-pinene.
Mechanism of Action
The reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly" mechanism.
-
Concerted Oxygen Transfer: The peroxy acid delivers an oxygen atom to the double bond of α-pinene in a single, concerted step. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, the O-H bond of the peroxy acid breaks, and the proton is transferred to the carbonyl oxygen. The weak O-O bond of the peroxy acid cleaves, and a new C=O bond is formed in the resulting carboxylic acid byproduct. This concerted process occurs through a cyclic transition state.
Experimental Protocol: Epoxidation with m-CPBA
This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.
Materials:
-
α-Pinene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve α-pinene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred α-pinene solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α-pinene oxide by flash column chromatography or vacuum distillation.[3]
Quantitative Data
The Prilezhaev reaction is generally high-yielding and stereospecific.
| Peroxy Acid | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |
| m-CPBA | CH₂Cl₂ | 0 - 25 | 2-4 | >95 | >95 | General Procedure |
| Peracetic Acid | CHCl₃ | 0 - 10 | 2 | >99 | >95 | [4] |
Free-Radical Epoxidation with Molecular Oxygen and Cobalt-Zeolite Catalysts
This method utilizes molecular oxygen as the ultimate oxidant, which is economically and environmentally attractive. The reaction, however, often proceeds via a free-radical mechanism, which can lead to a mixture of products, including allylic oxidation products.
Mechanism of Action
The proposed mechanism involves a radical chain reaction:
-
Initiation: The reaction is initiated by the formation of radicals, which can be facilitated by the cobalt catalyst and an initiator (e.g., a hydroperoxide). The Co(II) species can react with a hydroperoxide to generate radicals.
-
Propagation:
-
A radical initiator abstracts an allylic hydrogen from α-pinene to form a resonance-stabilized allylic radical.
-
This allylic radical reacts with molecular oxygen to form a peroxyl radical.
-
The peroxyl radical can then abstract a hydrogen from another α-pinene molecule to form a hydroperoxide and another allylic radical, propagating the chain.
-
Alternatively, the peroxyl radical can add to the double bond of another α-pinene molecule, leading to the formation of an epoxide and an alkoxyl radical. This alkoxyl radical can then abstract a hydrogen to propagate the chain.
-
-
Termination: The radical chains are terminated by the combination of two radicals.
Experimental Protocol: Epoxidation with Co(II)-Exchanged Zeolite Y
This protocol is based on literature procedures for the aerobic oxidation of α-pinene.[5]
Materials:
-
α-Pinene
-
Co(II)-exchanged Zeolite Y catalyst
-
N,N-Dimethylformamide (DMF) as solvent
-
Molecular oxygen (or air)
Procedure:
-
Activate the Co-Zeolite Y catalyst by heating under vacuum.
-
In a high-pressure reactor, charge the activated catalyst, α-pinene, and DMF.
-
Pressurize the reactor with oxygen or air to the desired pressure (e.g., 80 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction for a specified time, monitoring the pressure and periodically analyzing samples by GC.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
Separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Analyze the product mixture by GC-MS and purify the components by fractional distillation or chromatography.
Quantitative Data
The selectivity in free-radical oxidation is often lower due to competing reaction pathways.
| Catalyst | Oxidant | Solvent | Temp (°C) | Pressure (psi) | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |
| NaCsCoY20 | O₂ | DMF | 100 | 80 | 47 | 61 | [5] |
Byproduct Formation Pathways
The epoxidation of α-pinene is often accompanied by the formation of several byproducts, the distribution of which is highly dependent on the reaction conditions and the catalytic system employed. Understanding these pathways is crucial for optimizing the selectivity towards the desired epoxide.
The primary byproducts include:
-
Verbenol and Verbenone: These are products of allylic oxidation. This pathway is particularly significant in free-radical reactions where allylic hydrogen abstraction is a key step. Verbenol can be further oxidized to verbenone.[6]
-
Campholenic Aldehyde: This is a major rearrangement product of α-pinene oxide, typically formed under acidic conditions. The Lewis or Brønsted acidity of the catalyst can promote the ring-opening of the epoxide followed by a rearrangement of the carbocation intermediate.[6][7]
-
Pinanediol and Sobrerol: These are diol products resulting from the hydrolysis of α-pinene oxide in the presence of water.[1]
Conclusion
The epoxidation of α-pinene is a well-studied yet continuously evolving field of research. The choice of the epoxidation method is a critical decision that influences not only the yield and selectivity of α-pinene oxide but also the environmental impact and economic viability of the process. While traditional methods like the Prilezhaev reaction offer high reliability and stereocontrol, modern catalytic systems utilizing greener oxidants like hydrogen peroxide and molecular oxygen are gaining prominence. A thorough understanding of the underlying reaction mechanisms and the factors that govern byproduct formation is essential for researchers and professionals in the field to develop more efficient, selective, and sustainable synthetic routes to valuable α-pinene derivatives.
References
- 1. ACP - Campholenic aldehyde ozonolysis: a mechanism leading to specific biogenic secondary organic aerosol constituents [acp.copernicus.org]
- 2. sibran.ru [sibran.ru]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of alpha-pinene oxide
An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Pinene Oxide
Introduction
This compound is a bicyclic monoterpene epoxide derived from alpha-pinene, the most abundant terpene in nature. As a versatile chiral building block and intermediate, this compound is a compound of significant interest in the fragrance, flavor, pharmaceutical, and agrochemical industries.[1] Its unique chemical structure, featuring a strained epoxide ring fused to a bicyclo[3.1.1]heptane skeleton, imparts a distinct reactivity that allows for the synthesis of a wide array of valuable derivatives. This technical guide provides a comprehensive overview of the core , detailed experimental protocols, and a summary of its key chemical transformations for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is a clear, colorless liquid with a characteristic pine-like aroma.[1] It is recognized for its chemical stability and reactivity, which makes it a valuable intermediate in organic synthesis.[1] The compound is considered an environmentally friendly alternative to traditional solvents due to its low toxicity and biodegradability.[1]
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 - 152.24 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [1][2] |
| CAS Number | 1686-14-2 | [1] |
| Density | 0.964 - 0.97 g/mL at 25 °C | [4] |
| Boiling Point | 102-103 °C at 50 mmHg | [1][4] |
| Refractive Index | n20/D 1.469 - 1.47 | [1][4] |
| Flash Point | 55 - 65 °C (150 °F) | [5][6][7] |
| Optical Rotation | [α]²⁰D = -55° (Lit.) | [1] |
| Topological Polar Surface Area | 12.5 Ų | [8] |
| Hydrogen Bond Donor Count | 0 | [3][8] |
| Hydrogen Bond Acceptor Count | 1 | [3][8] |
| Solubility | Very low in water. Sparingly soluble in Chloroform and Dichloromethane; Slightly soluble in Ethanol. | [9][10] |
| Stability | Air and moisture sensitive. | [2][10] |
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring is susceptible to cleavage under acidic, basic, or thermal conditions, leading to a variety of rearrangement and ring-opening products.
Isomerization Reactions
The acid-catalyzed isomerization of this compound is one of its most important industrial reactions, yielding high-value fragrance and flavor compounds.[11] The product distribution is highly dependent on the choice of catalyst and solvent conditions.[12]
-
Formation of Campholenic Aldehyde: In the presence of Lewis acids (e.g., Zinc Bromide) or specific heterogeneous catalysts like Ti-MWW zeolites, this compound rearranges to form campholenic aldehyde.[11][13] This reaction is typically favored in non-polar, neutral solvents like toluene.[12][13] Campholenic aldehyde is a crucial precursor for sandalwood-type fragrances.[7][11]
-
Formation of trans-Carveol: In basic solvents or with specific catalysts like task-specific ionic liquids, the isomerization can be directed to selectively produce trans-carveol, a constituent of spearmint oil.[12][14][15]
Ring-Opening Reactions (Hydrolysis)
In aqueous environments, particularly under acidic conditions, this compound undergoes rapid ring-opening hydrolysis.[16] This reaction involves the nucleophilic attack of water on the epoxide, leading to the formation of diols. The lifetime of this compound in neutral aqueous solution is estimated to be less than 5 minutes.[16] The primary products are pinanediol and trans-sobrerol.[17] The relief of the bicyclic ring strain is a significant thermodynamic driving force for this transformation.[16]
Polymerization
This compound can undergo cationic polymerization initiated by Lewis acids like BF₃ or PF₅, or by acid-activated clays such as Maghnite-H+.[18] The polymerization proceeds via the protonation of the epoxide oxygen, followed by isomerization to a tertiary carbocation that propagates the polymer chain.[18]
Experimental Protocols
Synthesis of this compound via Epoxidation of Alpha-Pinene
A green and efficient method for synthesizing this compound involves the catalytic epoxidation of alpha-pinene using hydrogen peroxide.[17][19]
Materials:
-
Alpha-pinene
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Toluene (optional solvent)
Protocol (Solvent-Free): [19]
-
Establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.
-
In a suitable reaction vessel equipped with a stirrer and temperature control, combine the alpha-pinene and the sodium tungstate dihydrate catalyst.
-
While stirring, slowly add the 30% hydrogen peroxide solution to the mixture.
-
Maintain the reaction temperature at 50°C. The reaction is exothermic.
-
The reaction is typically complete within approximately 20-30 minutes, yielding this compound with high selectivity.
-
Upon completion, the organic phase can be isolated from the aqueous phase using a separating funnel.[17]
-
The product can be purified further by distillation under reduced pressure.[18]
Protocol (With Solvent): [17]
-
The reaction can also be performed in a solvent such as toluene or 1,2-dichloroethane.
-
In a typical setup, the conversion of alpha-pinene at 120 minutes is approximately 40% in toluene and 58% in 1,2-dichloroethane, yielding this compound with high selectivity.[17]
Analysis by Gas Chromatography (GC)
GC is the standard method for assessing the purity of this compound and analyzing the product distribution of its reactions.[1][17][20]
Typical GC Workflow:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or ethanol).
-
Injection: Inject the prepared sample into the gas chromatograph.
-
Separation: The components are separated on a capillary column (e.g., HP-PONA or HP-5).[20]
-
Detection: A Flame Ionization Detector (FID) is commonly used for detection, where the signal is proportional to the number of carbon atoms.[20]
-
Quantification: The relative amounts of each component (e.g., remaining alpha-pinene, this compound, and various isomers) are determined by integrating the peak areas in the resulting chromatogram.
-
Identification: Peak identification is confirmed by comparing retention times with authentic standards and by using Gas Chromatography-Mass Spectrometry (GC-MS).[20]
Safety and Handling
This compound is a combustible liquid and is classified as toxic if inhaled.[6][21][22] It can cause skin and respiratory tract irritation, and there is a risk of serious eye damage.[6]
-
Handling: Use only in a well-ventilated area. Wear suitable protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[6][21] Wash thoroughly after handling.[6]
-
Storage: Store in a cool, well-ventilated, dark place in a tightly closed container under an inert atmosphere.[10][11][21]
-
First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[6][21]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[21]
Conclusion
This compound is a fundamentally important chemical intermediate with well-characterized physical properties and a rich and synthetically useful reactivity profile. Its ability to be transformed into high-value products like campholenic aldehyde and trans-carveol underscores its significance, particularly in the fragrance industry. A thorough understanding of its handling requirements and the reaction conditions that dictate its isomerization and ring-opening pathways is crucial for its effective and safe utilization in research and commercial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. 1686-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound CAS#: 74525-43-2 [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound CAS#: 1686-14-2 [m.chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. α-Pinene - Wikipedia [en.wikipedia.org]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound | 1686-14-2 [chemicalbook.com]
- 12. d-nb.info [d-nb.info]
- 13. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. csmcri.res.in [csmcri.res.in]
- 16. www2.oberlin.edu [www2.oberlin.edu]
- 17. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 18. jocpr.com [jocpr.com]
- 19. benchchem.com [benchchem.com]
- 20. diva-portal.org [diva-portal.org]
- 21. chemicalbook.com [chemicalbook.com]
- 22. aksci.com [aksci.com]
alpha-pinene oxide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Alpha-pinene oxide is a bicyclic monoterpene epoxide derived from the oxidation of alpha-pinene. It is a colorless liquid with a characteristic pine-like aroma and serves as a versatile intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[1][2]
| Property | Value | Reference |
| CAS Number | 1686-14-2 | [1][3][4] |
| Molecular Weight | 152.23 g/mol | [3] |
| Molecular Formula | C₁₀H₁₆O | [1][3] |
| Density | 0.964 g/mL at 25 °C (lit.) | [3] |
| Boiling Point | 102-103 °C/50 mmHg (lit.) | [1][3] |
| Refractive Index | n20/D 1.469 (lit.) | [3] |
| Purity | ≥ 96% (GC) | [1] |
Synthesis and Experimental Protocols
The primary route to α-pinene oxide is through the epoxidation of α-pinene. Various methods have been developed to achieve this transformation with high selectivity and yield.
Catalytic Epoxidation with Hydrogen Peroxide
A highly selective and efficient method for the synthesis of α-pinene oxide involves a tungsten-based catalyst with hydrogen peroxide as the oxidant. This reaction can be performed under solvent-free conditions or in the presence of various organic solvents.
Experimental Protocol:
-
Materials:
-
Alpha-pinene
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Optional solvents: 1,2-dichloroethane, toluene, p-cymene, acetonitrile
-
-
Procedure (Solvent-Free):
-
Establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.
-
In a reaction vessel, combine the alpha-pinene and the sodium tungstate dihydrate catalyst.
-
Slowly add the 30% hydrogen peroxide solution to the mixture while maintaining the reaction temperature at 50°C.
-
The reaction is typically complete within approximately 20 minutes, yielding this compound with high selectivity.[5]
-
-
Procedure (With Solvent):
-
The reaction can be carried out in a solvent for a duration of 120 minutes.
-
The conversion of alpha-pinene varies depending on the solvent used.[5]
-
| Solvent | α-Pinene Conversion (%) (120 min) | α-Pinene Oxide Yield (%) | Reference |
| 1,2-dichloroethane | 58 | 55 | [6][7] |
| Toluene | 40 | 38 | [6][7] |
| p-Cymene | 24 | - | [6][7] |
| Acetonitrile | 12 | 0 (due to hydrolysis) | [6][7] |
Biotransformation of α-Pinene
Microbial transformation presents an alternative, environmentally friendly route to produce α-pinene derivatives. Recombinant Escherichia coli strains have been engineered to oxyfunctionalize α-pinene to produce α-pinene oxide, verbenol, and myrtenol.
Experimental Protocol (Whole-Cell Biotransformation):
-
Microorganism: Recombinant Escherichia coli BL21 (DE3) overexpressing a P450BM-3 variant.
-
Culture Conditions: An aqueous-organic two-phase system is employed to overcome the low water solubility and toxicity of α-pinene. Diisononyl phthalate is used as the organic carrier solvent.
-
Procedure:
-
Cultivate the recombinant E. coli strain to the desired cell density.
-
Establish a two-phase system with an aqueous to organic phase ratio of 3:2. The organic phase contains 30% (v/v) of α-pinene in diisononyl phthalate.
-
The biotransformation is carried out for over 4 hours, with product formation monitored by gas chromatography.
-
This process can yield over 1 g/L of total oxygenated products in the aqueous phase.[8]
-
Biological Activity and Relevance in Drug Development
While α-pinene oxide itself is a key synthetic intermediate, its precursor, α-pinene, exhibits a wide range of pharmacological activities and is metabolized in vivo to α-pinene oxide.[9] Therefore, the biological effects of α-pinene are of significant interest to researchers in drug development.
Anti-inflammatory and Neuroprotective Effects
Alpha-pinene has demonstrated potent anti-inflammatory and neuroprotective properties. It has been shown to protect against cerebral ischemic damage by modulating inflammatory and apoptotic pathways.[10]
Signaling Pathway: α-Pinene in Neuroprotection
Caption: Neuroprotective pathway of α-pinene.
Anticancer Activity
Alpha-pinene has been shown to induce apoptosis in various cancer cell lines, including human breast cancer and ovarian cancer cells, through the modulation of key signaling pathways.[11][12]
Signaling Pathway: α-Pinene Induced Apoptosis in Breast Cancer Cells
Caption: α-Pinene's pro-apoptotic signaling cascade.
Genotoxicity and Metabolism
Studies have shown that while α-pinene itself is not mutagenic, its metabolite, α-pinene oxide, is mutagenic in bacterial mutation assays.[9][13] This highlights the importance of understanding the metabolic fate of α-pinene and its derivatives in toxicological assessments. The formation of α-pinene oxide from α-pinene has been observed in both rat and human microsomes and hepatocytes.[9][13]
Experimental Workflow: In Vitro Metabolism of α-Pinene
Caption: In vitro metabolism experimental workflow.
Conclusion
This compound is a valuable chemical intermediate with straightforward synthetic routes from the abundant natural precursor, α-pinene. The significant biological activities of α-pinene, which is metabolically converted to α-pinene oxide, underscore the potential of this scaffold in drug discovery and development. Further research into the specific pharmacological effects of α-pinene oxide and its derivatives is warranted to fully explore its therapeutic potential. The provided protocols and pathway diagrams offer a foundational resource for researchers in this exciting field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 7. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-pinene modulates inflammatory response and protects against brain ischemia via inducible nitric oxide synthase-nuclear factor-kappa B-cyclooxygenase-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of α-Pinene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for alpha-pinene oxide (2,7,7-trimethyl-3-oxatricyclo[4.1.1.0²⁻⁴]octane), a significant bicyclic monoterpenoid epoxide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of α-pinene oxide in research and industrial applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of α-pinene oxide, respectively.
Data Presentation
Table 1: ¹H NMR Spectral Data of α-Pinene Oxide
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |
| 3.07 | d | 1H | H-3 |
| 1.96 | m | 1H | H-1 |
| 1.96 | m | 1H | H-5 |
| 1.72 | m | 1H | H-4α |
| 1.62 | m | 2H | H-4β, H-6 |
| 1.35 | s | 3H | CH₃-10 |
| 1.29 | s | 3H | CH₃-9 |
| 0.94 | s | 3H | CH₃-8 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Data compiled from multiple sources.[1][2]
Table 2: ¹³C NMR Spectral Data of α-Pinene Oxide
| Chemical Shift (δ) ppm | Carbon Assignment |
| 60.35 | C-3 |
| 56.93 | C-2 |
| 45.08 | C-1 |
| 40.55 | C-7 |
| 39.75 | C-6 |
| 27.64 | C-5 |
| 26.72 | C-8 |
| 25.88 | C-4 |
| 22.43 | C-10 |
| 20.19 | C-9 |
Solvent: CDCl₃. The carbons of the oxirane ring appear at approximately 57 and 60 ppm.[2][3]
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the α-pinene oxide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Acquisition:
-
Spectrometer: A Bruker DMX-500 MHz spectrometer or equivalent (e.g., Bruker DRX-400) is typically used.[1][2]
-
¹H NMR Acquisition:
-
Temperature: 298 K.[2]
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 0 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Temperature: 298 K.[2]
-
Pulse Program: Standard proton-decoupled sequence (zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For α-pinene oxide, the key feature is the presence of the epoxide ring and the absence of the C=C double bond characteristic of its precursor, α-pinene.
Data Presentation
Table 3: Key IR Absorption Bands for α-Pinene Oxide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2930 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1280 | C-O stretch | Epoxide (ring breathing) |
| ~937 | C-O stretch | Epoxide |
| ~727 | C-O stretch | Epoxide |
Note: The characteristic C=C stretching peak of α-pinene at ~1658 cm⁻¹ and the unsaturated C-H stretching at ~3024 cm⁻¹ are absent in the spectrum of α-pinene oxide.[4][5]
Experimental Protocol: IR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat liquid α-pinene oxide directly onto the ATR crystal (e.g., diamond or germanium).
-
Alternatively, if the sample is solid, press a small amount firmly onto the crystal to ensure good contact.
-
No further sample preparation is typically required for this method.
2. Instrumentation and Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Accessory: A single-reflection ATR accessory.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.
3. Data Processing:
-
The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like α-pinene oxide.
Data Presentation
Table 4: Key Mass Fragments (m/z) for α-Pinene Oxide (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 152 | Low | [M]⁺ (Molecular Ion) |
| 109 | High | [C₈H₁₃]⁺ |
| 83 | Moderate | [C₆H₁₁]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.[6][7]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Prepare a dilute solution of α-pinene oxide in a volatile organic solvent such as ethyl acetate or hexane (e.g., 100 ng/mL to 1 µg/mL).
-
(+)-Limonene oxide can be used as an internal standard (IS) if quantitative analysis is required.[7]
2. Instrumentation and Acquisition (GC):
-
Gas Chromatograph: Agilent 6890N or similar, coupled to a mass spectrometer.
-
Injector: Split/splitless injector, typically operated in split mode.
-
Injector Temperature: 200°C.[7]
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp 1: Increase to 140°C at 5°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 min.[7]
-
3. Instrumentation and Acquisition (MS):
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass selective detector.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[7]
-
Ion Source Temperature: 230°C.[7]
-
Quadrupole Temperature: 150°C.[7]
-
Mass Scan Range: m/z 40-300.
-
MS Transfer Line Temperature: 280°C.[7]
4. Data Processing:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of α-pinene oxide.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
-
Analyze the fragmentation pattern to support the structural assignment.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a sample suspected to be α-pinene oxide.
Caption: Logical workflow for the spectroscopic analysis of α-pinene oxide.
References
- 1. rsc.org [rsc.org]
- 2. bmse000491 Alpha-pinene-oxide at BMRB [bmrb.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H16O | CID 91508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of α-Pinene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-pinene oxide is a bicyclic monoterpene epoxide derived from the oxidation of alpha-pinene, a major constituent of turpentine.[1] This compound serves as a crucial chiral intermediate in the synthesis of various fine chemicals, including fragrances, pharmaceuticals, and agrochemicals. A thorough understanding of its thermodynamic properties is paramount for the design, optimization, and safety assessment of chemical processes involving this versatile molecule. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows.
Core Thermodynamic Properties
The thermodynamic properties of this compound are essential for predicting its behavior under different process conditions, such as temperature and pressure. These properties influence reaction equilibria, phase transitions, and energy balances in chemical reactors.
Quantitative Data Summary
The following tables summarize the available quantitative data for the thermodynamic properties of this compound. It is important to note that while some properties have been determined experimentally, others, such as the enthalpy and Gibbs free energy of formation, are often reported based on computational models.
Table 1: Physical and Molar Properties of α-Pinene Oxide
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [2] |
| Density | 0.964 g/mL at 25 °C | [2][3] |
| Boiling Point | 102-103 °C at 50 mmHg | [2][3] |
| Refractive Index (n20/D) | 1.469 | [2][3] |
| Vapor Pressure | 0.819 mmHg at 25°C | [4] |
Table 2: Enthalpy and Gibbs Free Energy of Formation of α-Pinene Oxide
| Property | Value (kJ/mol) | Method | Source(s) |
| Standard Enthalpy of Formation (ΔHf°) | -244.1 (liquid) | Calculation | [5] |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -61.2 (liquid) | Calculation | [5] |
Table 3: Heat Capacity of α-Pinene Oxide
| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Source(s) |
| 293.15 | 262.3 | [6] |
| 298.15 | 266.1 | [6] |
| 303.15 | 269.9 | [6] |
| 308.15 | 273.7 | [6] |
| 313.15 | 277.5 | [6] |
| 318.15 | 281.3 | [6] |
| 323.15 | 285.1 | [6] |
| 328.15 | 288.9 | [6] |
| 333.15 | 292.7 | [6] |
| 338.15 | 296.5 | [6] |
| 343.15 | 300.3 | [6] |
| 348.15 | 304.1 | [6] |
| 353.15 | 307.9 | [6] |
The data was obtained experimentally using a Setaram E/μDSC 7 Evo-1A microcalorimeter at atmospheric pressure in Medellín, Colombia (85.1 kPa).[6]
Key Chemical Transformations and Their Thermodynamics
This compound undergoes several important chemical transformations, primarily isomerization and hydrolysis, which are of significant interest in synthetic chemistry and atmospheric sciences.
Isomerization to Campholenic Aldehyde
The acid-catalyzed isomerization of α-pinene oxide is a key reaction for the production of valuable fragrance compounds like campholenic aldehyde.[7] The reaction is thermodynamically favorable, though the product distribution can be influenced by kinetic factors and solvent effects.[4]
Hydrolysis of α-Pinene Oxide
In aqueous environments, particularly under acidic conditions, α-pinene oxide can undergo hydrolysis to form various products, including trans-sobrerol. This reaction is significant in atmospheric chemistry, as α-pinene is a major biogenic volatile organic compound, and its oxidation products can contribute to the formation of secondary organic aerosols.
Experimental Protocols
Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections outline detailed methodologies for key experiments.
Determination of Enthalpy of Formation by Reaction Calorimetry
The standard enthalpy of formation of an epoxide like α-pinene oxide can be determined indirectly using reaction calorimetry. This method involves measuring the enthalpy of a reaction where the epoxide is converted to a product with a known enthalpy of formation. A common approach is the reduction of the epoxide to its corresponding alcohol.
Principle: The enthalpy of formation of α-pinene oxide is calculated from the experimentally determined enthalpy of its reduction to the corresponding alcohol (e.g., pinanol) and the known enthalpy of formation of that alcohol.
Apparatus:
-
A reaction calorimeter (e.g., a heat-flow or power-compensation calorimeter).
-
A precision temperature probe.
-
A controlled-rate liquid addition system.
-
An inert gas supply (e.g., nitrogen or argon).
Procedure:
-
Calorimeter Calibration: Calibrate the calorimeter using a standard reaction with a known enthalpy change or by electrical heating.
-
Reactant Preparation:
-
Prepare a solution of a suitable reducing agent (e.g., lithium aluminum hydride or a borohydride complex) in an appropriate anhydrous solvent (e.g., diethyl ether or THF) inside the calorimeter vessel under an inert atmosphere.
-
Accurately weigh a sample of pure α-pinene oxide and dissolve it in the same anhydrous solvent.
-
-
Reaction Execution:
-
Allow the calorimeter to reach thermal equilibrium at a constant temperature (e.g., 298.15 K).
-
Slowly add the α-pinene oxide solution to the reducing agent solution in the calorimeter at a constant rate.
-
Continuously record the heat flow and temperature throughout the addition and until the reaction is complete and the thermal baseline is re-established.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat released or absorbed during the reaction (Qrxn).
-
Calculate the moles of α-pinene oxide reacted (n).
-
The enthalpy of reaction (ΔHrxn) is calculated as Qrxn / n.
-
-
Calculation of Enthalpy of Formation:
-
The enthalpy of formation of α-pinene oxide (ΔHf,epoxide) can be calculated using Hess's law: ΔHf,epoxide = ΔHf,alcohol + ΔHf,reducing_agent - ΔHf,products - ΔHrxn
-
The enthalpies of formation of the alcohol, reducing agent, and other reaction products must be known from literature values.
-
Determination of Vapor Pressure by the Gas Saturation Method
The gas saturation method is a reliable technique for measuring the vapor pressure of low-volatility compounds like α-pinene oxide.
Principle: A stream of inert gas is passed through or over a sample of the substance at a constant temperature and flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated using the ideal gas law.
Apparatus:
-
A constant temperature bath or oven.
-
A saturator cell containing the α-pinene oxide sample.
-
A source of inert carrier gas (e.g., nitrogen) with a precision mass flow controller.
-
A trapping system to collect the vaporized α-pinene oxide (e.g., a cold trap or a sorbent tube).
-
An analytical instrument to quantify the collected α-pinene oxide (e.g., a gas chromatograph with a flame ionization detector, GC-FID).
Procedure:
-
Sample Preparation: Place a known amount of pure α-pinene oxide into the saturator cell. The sample should have a large surface area to ensure efficient saturation of the carrier gas.
-
System Assembly: Assemble the apparatus, ensuring all connections are leak-tight. Place the saturator cell in the constant temperature bath and allow it to equilibrate.
-
Saturation: Pass the inert carrier gas through the saturator at a low, constant, and accurately known flow rate. The flow rate must be slow enough to ensure that the gas stream becomes fully saturated with the vapor of α-pinene oxide.
-
Vapor Collection: Pass the saturated gas stream through the trapping system for a precisely measured period.
-
Quantification:
-
Extract the collected α-pinene oxide from the trap using a suitable solvent.
-
Analyze the extract using a calibrated GC-FID to determine the mass of α-pinene oxide collected.
-
-
Calculation:
-
Calculate the moles of α-pinene oxide collected (napo).
-
Calculate the total moles of gas that passed through the system (ngas) from the flow rate and time.
-
The vapor pressure (Papo) at the experimental temperature is calculated assuming ideal gas behavior: Papo = (napo / (napo + ngas)) * Ptotal
-
Where Ptotal is the total pressure in the system (usually atmospheric pressure).
-
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.
Principle: The DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This difference is proportional to the heat capacity of the sample.
Apparatus:
-
A Differential Scanning Calorimeter (DSC).
-
Hermetically sealed sample pans (e.g., aluminum).
-
A microbalance for accurate weighing.
-
A reference material with a known heat capacity (e.g., sapphire).
Procedure (Three-Run Method):
-
Baseline Run:
-
Place an empty, hermetically sealed sample pan in the sample position and another empty, matched pan in the reference position.
-
Run a temperature program (e.g., heat from 293 K to 373 K at a constant rate of 10 K/min) to obtain the baseline heat flow.
-
-
Reference Run:
-
Accurately weigh a sapphire disc and place it in the sample pan.
-
Run the same temperature program as in the baseline run to measure the heat flow for the reference material.
-
-
Sample Run:
-
Accurately weigh a sample of liquid α-pinene oxide into a hermetically sealed sample pan.
-
Run the same temperature program as in the baseline and reference runs to measure the heat flow for the α-pinene oxide sample.
-
-
Calculation:
-
The heat capacity of the α-pinene oxide sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = (ΔQsample / msample) * (mref / ΔQref) * Cp,ref
-
Where:
-
ΔQsample is the difference in heat flow between the sample run and the baseline run.
-
msample is the mass of the α-pinene oxide sample.
-
ΔQref is the difference in heat flow between the reference run and the baseline run.
-
mref is the mass of the sapphire reference.
-
Cp,ref is the known heat capacity of sapphire at that temperature.
-
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the experimental investigation of α-pinene oxide isomerization, a process highly dependent on its thermodynamic properties.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of this compound, including quantitative data, descriptions of key chemical transformations, and comprehensive experimental protocols. The presented information is crucial for professionals in research, development, and chemical engineering who work with this important chemical intermediate. A thorough understanding and application of these thermodynamic principles will facilitate the development of more efficient, safe, and sustainable chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. «alpha»-Pinene (CAS 80-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Scale-down approach : chemical process optimisation using reaction calorimetry for the experimental simulation of industrial reactors dynamics [infoscience.epfl.ch]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
In-Depth Technical Guide to the Solubility of Alpha-Pinene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of alpha-pinene oxide in various solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes tabulated quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key reaction pathway.
Introduction to this compound
This compound is a bicyclic monoterpenoid and an epoxide derivative of alpha-pinene. It serves as a valuable intermediate in the synthesis of various fragrance compounds and pharmaceuticals.[1] Understanding its solubility across a range of solvents is critical for its application in organic synthesis, formulation development, and biological studies. This guide aims to consolidate available solubility data and provide practical methodologies for its determination.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. For this compound, its solubility is influenced by the polarity of the solvent and its capacity for hydrogen bonding.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some key data points have been reported and are summarized in the table below. It is important to note that some of the available data is based on predictive models.
| Solvent | Chemical Formula | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL | Experimental[2] |
| Water | H₂O | 0.086 g/L | Predicted (ALOGPS)[3] |
Qualitative Solubility Data
Qualitative assessments of this compound's solubility provide valuable guidance for solvent selection. These descriptions are based on observations from various chemical and commercial sources.
| Solvent | Chemical Formula | Qualitative Solubility |
| Chloroform | CHCl₃ | Sparingly Soluble[4] |
| Dichloromethane | CH₂Cl₂ | Sparingly Soluble[4] |
| Ethanol | C₂H₅OH | Slightly Soluble[4] |
Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule with an ether linkage, is expected to be more soluble in nonpolar organic solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for key experiments related to the quantification of this compound solubility.
Isothermal Shake-Flask Method for Solid-Liquid Equilibrium
This is a standard method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the solution to stand in the shaker bath for at least 24 hours to allow for the separation of the undissolved solute.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the mass of the collected filtrate. Prepare a series of dilutions of the filtrate with the pure solvent. Analyze these samples using a validated GC-MS method to determine the concentration of this compound.[5]
-
Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as g/100g of solvent or mol/L.
Quantification of this compound in Aqueous Solutions via Extraction and NMR
This method is suitable for determining the solubility of this compound in aqueous media, where its solubility is low.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., DSS for aqueous phase, benzene for organic phase)
-
Vials with magnetic stir bars
-
NMR spectrometer
Procedure:
-
Solution Preparation: In a vial, prepare a known volume of D₂O containing a known concentration of an internal standard (e.g., DSS).
-
Addition of Solute: Add a known amount of this compound to the vial and stir vigorously to initiate dissolution.[6]
-
Equilibration and Analysis of Aqueous Phase: After a set period of stirring, transfer an aliquot of the aqueous solution to an NMR tube and acquire a ¹H NMR spectrum to determine the concentration of dissolved this compound relative to the internal standard.[6]
-
Extraction: To the remaining solution, add a known volume of CDCl₃ containing an internal standard (e.g., benzene) and stir for approximately 20 minutes to extract the dissolved this compound.[6]
-
Analysis of Organic Phase: After phase separation, transfer the organic layer to an NMR tube and acquire a ¹H NMR spectrum to quantify the extracted this compound.[6]
-
Calculation: The total solubility is determined by combining the concentrations measured in both the aqueous and organic phases.
Visualization of a Key Reaction Pathway
This compound is a versatile intermediate that undergoes various chemical transformations. One of the most significant is its acid-catalyzed isomerization to produce commercially valuable compounds like campholenic aldehyde and trans-carveol. The following diagram illustrates a proposed mechanism for this reaction.[1][7]
Caption: Acid-catalyzed isomerization of this compound.
Conclusion
This technical guide has summarized the available solubility data for this compound, provided detailed experimental protocols for its determination, and visualized a key reaction pathway. While there is a need for more comprehensive quantitative solubility data across a wider range of organic solvents, the information presented here provides a solid foundation for researchers and professionals working with this important chemical intermediate. The methodologies described can be adapted to generate further solubility data, aiding in the optimization of processes and formulations involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound alpha-Pinene-oxide (FDB023213) - FooDB [foodb.ca]
- 4. This compound CAS#: 1686-14-2 [m.chemicalbook.com]
- 5. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. researchgate.net [researchgate.net]
The Elusive Presence of Alpha-Pinene Oxide in Essential Oils: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-pinene, a bicyclic monoterpene, is a primary constituent of the essential oils of many coniferous trees, particularly those of the Pinus genus, and is found in varying concentrations in other botanicals such as rosemary. Its oxidized form, alpha-pinene oxide, is a molecule of significant interest due to its potential biological activities and as a key intermediate in the synthesis of other valuable fragrance and pharmaceutical compounds. While the presence of alpha-pinene in essential oils is well-documented, the natural occurrence of this compound is a more complex subject. This technical guide provides a comprehensive overview of the current understanding of this compound in essential oils, including its formation, analytical methodologies for its detection and quantification, and a summary of available quantitative data.
Natural Occurrence and Formation of this compound
The presence of this compound in essential oils is not as straightforward as that of its precursor, alpha-pinene. Evidence suggests that this compound is often present in trace amounts and its concentration can be significantly influenced by various factors from the plant's life cycle to the post-harvest processing and storage of the essential oil.
Biosynthesis and Enzymatic Oxidation: The biosynthesis of alpha-pinene in plants occurs through the mevalonate and methylerythritol phosphate pathways, leading to the formation of geranyl pyrophosphate (GPP), which is then cyclized by pinene synthase. The direct enzymatic oxidation of alpha-pinene to this compound within the plant is a subject of ongoing research. While plants possess various oxidative enzymes, such as cytochrome P450s, that could potentially catalyze this transformation, direct evidence and detailed pathways for this compound formation as a primary metabolite are not yet fully elucidated.
Abiotic Formation during Extraction and Storage: A more significant contributor to the presence of this compound in commercially available essential oils is likely the abiotic oxidation of alpha-pinene during and after the extraction process.
-
Hydrodistillation: This common method for essential oil extraction involves heating plant material with water or steam. The elevated temperatures and presence of oxygen can promote the oxidation of volatile terpenes like alpha-pinene, leading to the formation of this compound and other oxygenated derivatives.
-
Storage and Aging: Essential oils are susceptible to degradation over time, especially when exposed to light, heat, and oxygen. The high concentration of alpha-pinene in some oils makes it prone to autoxidation, a process that can lead to a gradual increase in the concentration of this compound and other oxidation products. This can alter the chemical profile and sensory properties of the oil. For instance, aged essential oils may exhibit a decrease in the fresh, piney aroma of alpha-pinene and an increase in other, sometimes less desirable, notes.
Quantitative Data on this compound in Essential Oils
Direct quantitative data for the natural occurrence of this compound in freshly extracted essential oils is scarce in scientific literature. Most studies focus on the major components of essential oils, and trace constituents like this compound are often not quantified or reported unless they are the specific focus of the research. The tables below summarize the known concentrations of alpha-pinene, the precursor, in various essential oils, and highlight the limited available data for this compound.
Table 1: Concentration of Alpha-Pinene in Various Essential Oils
| Essential Oil Source | Plant Part | Typical α-Pinene Concentration (%) | Reference(s) |
| Pinus sylvestris (Scots Pine) | Needles | 34.66 - 45.7 | [1][2] |
| Pinus nigra (Black Pine) | Needles | 2.81 | [2] |
| Pinus ponderosa (Ponderosa Pine) | Needles | 45.7 | [2] |
| Pinus pinaster (Maritime Pine) | Needles | 23.5 | [2] |
| Rosemarinus officinalis (Rosemary) | Aerial Parts | 40.55 - 45.10 |
Note: The concentration of alpha-pinene can vary significantly based on factors such as plant chemotype, geographical location, harvest time, and extraction method.
Table 2: Reported Concentrations of this compound in Analyzed Samples
| Sample Type | Context | Reported Concentration | Reference(s) |
| Catalytic Oxidation of α-Pinene | Laboratory Synthesis | Selectivity up to 30.25 mol% | |
| Heterogeneous Reaction Product | Laboratory Experiment | Identified as a minor product | [3] |
Note: The data in this table does not represent the natural occurrence in essential oils but rather its formation under specific experimental conditions. The lack of comprehensive data on its natural concentration is a significant gap in the current research.
Experimental Protocols
The accurate identification and quantification of this compound in the complex matrix of an essential oil require sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).
Sample Preparation for GC-MS Analysis
Proper sample preparation is critical for obtaining reliable and reproducible results.
-
Dilution: Essential oils are highly concentrated and must be diluted prior to injection into the GC-MS system. A common dilution is 1 µL of the essential oil in 1 mL of a suitable solvent.
-
Solvent Selection: The choice of solvent is important to ensure proper dissolution of the essential oil components and compatibility with the GC column. Common solvents include hexane, ethanol, and methanol.
-
Internal Standard: For accurate quantification, an internal standard (a compound not naturally present in the essential oil) should be added to the sample at a known concentration. This helps to correct for variations in injection volume and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is required.
-
GC Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of terpene compounds. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C per minute.
-
Injection: A small volume of the diluted sample (typically 1 µL) is injected into the heated inlet of the GC.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound.
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic reference standards and by searching spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of a pure this compound standard.
-
Visualizations
Diagram 1: Generalized Workflow for GC-MS Analysis of Essential Oils
Diagram 2: Potential Formation Pathways of this compound
Conclusion and Future Directions
The natural occurrence of this compound in essential oils is a nuanced topic. While it can be detected, its presence is often at trace levels and is heavily influenced by the processing and storage of the oil. The primary source of this compound in many commercial essential oils is likely the oxidation of the abundant alpha-pinene rather than direct biosynthesis within the plant.
For researchers, scientists, and drug development professionals, this distinction is critical. When studying the bioactivity of an essential oil, it is important to consider the potential contribution of these oxidation products, which may not have been present in the fresh plant material. Furthermore, the variability in this compound concentration highlights the need for rigorous quality control and detailed chemical analysis of essential oils used in research and product development.
Future research should focus on:
-
Developing and applying highly sensitive analytical methods to accurately quantify trace levels of this compound in fresh, carefully prepared essential oil extracts to establish baseline natural concentrations.
-
Investigating the enzymatic pathways within plants that may lead to the formation of this compound to understand its role as a potential natural product.
-
Conducting stability studies on a wide range of essential oils to better understand the kinetics of alpha-pinene oxidation under various storage conditions.
By addressing these research gaps, a more complete picture of the role and significance of this compound in the chemistry and biological activity of essential oils can be achieved.
References
The Biosynthesis of Alpha-Pinene Oxide in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-pinene oxide is an oxygenated monoterpenoid found in various plants, contributing to their aromatic profile and defense mechanisms. As a chiral epoxide, it serves as a valuable precursor for the synthesis of a wide range of bioactive compounds, including pharmaceuticals, fragrances, and agrochemicals. Understanding its biosynthetic pathway in plants is crucial for harnessing this natural resource through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthesis of this compound, from its primary metabolic precursors to the final oxidation step. It includes detailed experimental protocols for the characterization of the key enzymes involved and summarizes the current knowledge on the regulation of this pathway.
The Biosynthetic Pathway from Primary Metabolism to Alpha-Pinene
The formation of alpha-pinene, the direct precursor to this compound, is a multi-step process that begins with primary metabolites. In plants, the biosynthesis of all terpenoids, including monoterpenes, relies on the production of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
The Methylerythritol 4-Phosphate (MEP) Pathway
Monoterpene biosynthesis is localized in the plastids and utilizes IPP and DMAPP generated via the methylerythritol 4-phosphate (MEP) pathway.[1] This pathway starts with the condensation of glyceraldehyde-3-phosphate (GA-3P) and pyruvate.
Formation of Geranyl Diphosphate (GPP)
Geranyl diphosphate (GPP), the C10 precursor of all monoterpenes, is formed in the plastids through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS).[2]
Cyclization of GPP to Alpha-Pinene
The final step in alpha-pinene biosynthesis is the cyclization of GPP, catalyzed by the enzyme alpha-pinene synthase (APS), a member of the terpene synthase (TPS) family.[3] This enzyme facilitates a complex carbocation-driven cyclization cascade to produce the bicyclic structure of alpha-pinene.[4] Plants can produce different enantiomers of alpha-pinene, with specific (+)-alpha-pinene synthases and (-)-alpha-pinene synthases having been identified.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (−)-alpha-pinene synthase - Wikipedia [en.wikipedia.org]
The Toxicological Profile of Alpha-Pinene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-pinene oxide, a bicyclic monoterpene epoxide, is a prominent metabolite of alpha-pinene, a widely distributed natural compound found in coniferous trees and various essential oils. As a reactive epoxide, its toxicological profile is of significant interest, particularly in the context of human exposure through consumer products and as a potential metabolite of alpha-pinene-containing therapeutics. This technical guide provides a comprehensive overview of the current toxicological data on this compound, encompassing acute toxicity, genotoxicity, metabolism, and toxicokinetics. Where data for this compound is limited, relevant information on its parent compound, alpha-pinene, is included to provide a more complete understanding of its potential hazards. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in assessing the safety of this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2,7,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane |
| Synonyms | α-Pinene epoxide |
| CAS Number | 1686-14-2 |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 192-193 °C |
| Density | 0.96 g/cm3 |
| Solubility | Insoluble in water, soluble in organic solvents |
Toxicology
Acute Toxicity
This compound exhibits moderate acute toxicity via oral and inhalation routes. The available data are summarized in the table below.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2.4 mL/kg | [1] |
| LC50 | Rat | Inhalation | 3900 mg/m3 | [1] |
| LD50 | Mouse | Intramuscular | 100 mg/kg | [1] |
Subchronic and Chronic Toxicity
Dedicated subchronic or chronic toxicity studies on this compound were not identified in the public literature. However, studies on its parent compound, alpha-pinene, provide some insight into potential target organs. In 3-month inhalation studies conducted by the National Toxicology Program (NTP), the major targets of alpha-pinene toxicity in rats and mice were the liver and urinary system.[2][3]
Genotoxicity
This compound has been shown to be mutagenic in the bacterial reverse mutation assay (Ames test).[4][5][6]
| Test | System | Concentration | Result | Reference |
| Ames Test | Salmonella typhimurium | ≥25 µ g/plate | Mutagenic | [4][5][6] |
| Ames Test | Escherichia coli | ≥25 µ g/plate | Mutagenic | [4][5][6] |
In contrast, the parent compound, alpha-pinene, was not mutagenic in the Ames test.[4][5][6] The metabolism of alpha-pinene to the genotoxic this compound is a critical activation step.[4][5]
Carcinogenicity
No carcinogenicity bioassays on this compound have been reported. Very limited data are available for the parent compound, alpha-pinene.[7][8] Epidemiological studies on workers exposed to terpenes have shown weak associations with respiratory cancer, but these studies have limitations due to mixed exposures.[9]
Reproductive and Developmental Toxicity
There is a lack of data on the reproductive and developmental toxicity of this compound. Studies on the parent compound, alpha-pinene, have indicated potential effects on the male reproductive system, with a decrease in sperm count observed in rodents following inhalation exposure.[4][5]
Skin Sensitization
While no specific skin sensitization studies on this compound were found, its parent compound, alpha-pinene, has a complex profile. Alpha-pinene was negative in a guinea pig maximization test, suggesting it is not a skin sensitizer.[7][8] However, some quantitative structure-activity relationship (QSAR) models predict it to be a sensitizer.[10] Turpentine oil, of which alpha-pinene is a major component, is classified as a skin sensitizer.[10] Given the reactive nature of the epoxide group in this compound, a potential for skin sensitization should be considered.
Respiratory Toxicity
Alpha-pinene has been shown to cause sensory irritation of the upper respiratory tract.[7] Oxidation products of alpha-pinene have also been demonstrated to cause upper airway irritation in mice.
Neurotoxicity
No dedicated neurotoxicity studies for this compound were identified.
Metabolism and Toxicokinetics
Alpha-pinene is metabolized to this compound by cytochrome P450 (CYP) enzymes in the liver.[4][5] Studies using rat and human liver microsomes and hepatocytes have demonstrated this conversion. The formation of this compound was found to be up to 4-fold higher in rats than in humans.[4][5][6] While rat microsomes cleared this compound faster than human microsomes, the clearance in hepatocytes was similar between the two species.[4][5][6]
Following inhalation exposure to alpha-pinene in rodents, both alpha-pinene and this compound were systemically absorbed and distributed to distal tissues, including mammary glands.[4][9]
Mechanisms of Toxicity
The toxicity of alpha-pinene and, by extension, its reactive metabolite this compound, is linked to the induction of oxidative stress, apoptosis, and inflammation. In vitro studies with alpha-pinene have elucidated the involvement of several key signaling pathways.
Oxidative Stress
Alpha-pinene has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in various cell types.[11][12] This can result in lipid peroxidation and damage to cellular macromolecules.[12] The cellular response to this oxidative stress involves the activation of antioxidant defense mechanisms.
Apoptosis
Alpha-pinene has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][13][14] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis can be linked to the upstream generation of oxidative stress.
Inflammation
Alpha-pinene has been shown to modulate inflammatory responses.[15][16][17][18][19][20] It can suppress the activation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[18][19][20] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
Methodology:
-
Strains: Use at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either TA471 or E. coli WP2 uvrA, or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of the test substance solution at various concentrations, 0.1 mL of the bacterial culture, and 0.5 mL of S9 mix or buffer.
-
Incubate briefly at 37°C.
-
Add 2.0 mL of molten top agar and vortex.
-
Pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is reproducible.
Guinea Pig Maximization Test (GPMT)
Objective: To assess the skin sensitization potential of a substance in guinea pigs.
Methodology:
-
Animals: Use young, healthy albino guinea pigs.
-
Induction Phase:
-
Day 0 (Intradermal Injections): Administer three pairs of intradermal injections into the shaved scapular region:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
Day 7 (Topical Application): Apply the test substance (at a non-irritating concentration) to the injection site under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: Apply the test substance (at a non-irritating concentration) to a naive site on the flank under an occlusive patch for 24 hours.
-
-
Scoring: Observe the challenge sites for erythema and edema at 24 and 48 hours after patch removal. Score the reactions based on a standardized scale (e.g., Magnusson and Kligman scale).
-
Evaluation: A substance is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.
Conclusion
This compound is a genotoxic metabolite of alpha-pinene. The available data indicates its potential for moderate acute toxicity. While comprehensive data on chronic, reproductive, and carcinogenic effects are lacking for the oxide itself, studies on the parent compound, alpha-pinene, suggest that the liver and urinary system may be target organs and that there could be effects on the male reproductive system. The reactive nature of the epoxide functionality warrants caution regarding its potential for skin sensitization. The mechanisms of toxicity for alpha-pinene, and likely this compound, involve the induction of oxidative stress, apoptosis, and modulation of inflammatory pathways. Further research is needed to fully characterize the toxicological profile of this compound and to establish safe exposure limits. This guide provides a foundation for such future investigations and for the safety assessment of products containing this compound.
References
- 1. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The common indoor air pollutant α-pinene is metabolised to a genotoxic metabolite α-pinene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Toxicokinetic evaluation of the common indoor air pollutant, α-pinene, and its potential reactive metabolite, α-pinene oxide, following inhalation exposure in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. α-Pinene Inhibits Growth and Induces Oxidative Stress in Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alpha-pinene modulates inflammatory response and protects against brain ischemia via inducible nitric oxide synthase-nuclear factor-kappa B-cyclooxygenase-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha-pinene ameliorates liver fibrosis by suppressing oxidative stress, inflammation, and the TGF-β/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-pinene ameliorates liver fibrosis by suppressing oxidative stress, inflammation, and the TGF-β/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. Alpha-Pinene-encapsulated lipid nanoparticles diminished inflammatory responses in THP-1 cells and imiquimod-induced psoriasis-like skin injury and splenomegaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Alpha-Pinene-encapsulated lipid nanoparticles diminished inflammatory responses in THP-1 cells and imiquimod-induced psoriasis-like skin injury and splenomegaly in mice [frontiersin.org]
The Environmental Fate and Degradation of Alpha-Pinene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-pinene oxide is a bicyclic monoterpenoid and a major oxidation product of alpha-pinene, one of the most abundant terpenes released into the atmosphere from terrestrial vegetation. As a volatile organic compound (VOC), its fate in the environment is of significant interest due to its potential impacts on atmospheric chemistry, ecosystem health, and its role as a potential reactive intermediate. This technical guide provides an in-depth overview of the current scientific understanding of the environmental degradation of this compound, encompassing both biotic and abiotic pathways. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as an environmental contaminant or as a structural motif in natural products and pharmaceuticals.
Abiotic Degradation
The abiotic degradation of this compound is primarily driven by atmospheric and aqueous chemical reactions. These processes transform the molecule into a variety of smaller, often more oxidized, compounds.
Atmospheric Degradation
While direct data on the atmospheric lifetime of this compound is limited, its structural precursor, alpha-pinene, has a short atmospheric lifetime of approximately 7 hours, primarily due to reactions with hydroxyl radicals (•OH)[1]. The presence of the epoxide ring in this compound likely influences its reactivity towards atmospheric oxidants.
The gas-phase reaction of alpha-pinene with hydroxyl radicals is a significant degradation pathway in the troposphere. This reaction proceeds via the addition of the hydroxyl radical to the double bond, leading to the formation of a variety of oxygenated products. While this reaction is for the precursor, the degradation products are relevant to understanding the overall atmospheric chemistry of pinene-derived compounds. Major identified products from the reaction of alpha-pinene with •OH include pinonaldehyde, campholenealdehyde, formaldehyde, and acetone[2]. The yields of these products can vary depending on environmental conditions such as NOx concentrations.
Aquatic Degradation: Hydrolysis
This compound is susceptible to hydrolysis in aqueous environments, a reaction that can be influenced by the pH of the solution.
In neutral aqueous solutions, this compound has a short lifetime of less than 5 minutes[3][4]. The primary hydrolysis product is trans-sobrerol, along with isomerization products such as campholenic aldehyde, and trans- and cis-carveol[3][4]. Under acidic conditions, the hydrolysis rate increases, and the product distribution can be altered[5][6]. For instance, at a pH of 4, the hydrolysis lifetime of a structurally related alpha-pinene derived organic nitrate is approximately 51 minutes[7].
Biotic Degradation
Microorganisms play a crucial role in the degradation of this compound in terrestrial and aquatic ecosystems. Several bacterial strains have been identified that can utilize this compound as a carbon and energy source, breaking it down into smaller, assimilable molecules.
Bacterial Degradation Pathways
Two of the most well-studied bacterial strains involved in this compound degradation are from the genera Nocardia and Pseudomonas.
Nocardia sp. strain P18.3 initiates the degradation of this compound through the action of a key enzyme, this compound lyase[1][7]. This enzyme catalyzes the cleavage of both rings of the epoxide in a concerted reaction that does not require any cofactors[7]. The primary product of this reaction is (Z)-2-methyl-5-isopropylhexa-2,5-dienal, also known as isonovalal[7][8]. This aldehyde can then undergo further oxidation to the corresponding carboxylic acid, novalic acid, in a reaction dependent on the presence of NAD+[7].
Pseudomonas rhodesiae CIP 107491 also utilizes an this compound lyase to break down this compound into isonovalal[9]. This strain is noted for its efficiency in this conversion[10]. The degradation pathway in P. rhodesiae continues with the isomerization of isonovalal to novalal, which is then oxidized to novalic acid. Further degradation of novalic acid to 3,4-dimethylpentanoic acid has also been observed in this organism[11].
Quantitative Data
This section summarizes the available quantitative data on the environmental fate and degradation of this compound and its precursor, alpha-pinene.
Table 1: Physicochemical Properties and Environmental Fate Parameters
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Density | 0.964 g/mL at 25 °C | [12] |
| Boiling Point | 102-103 °C at 50 mmHg | [12] |
| Environmental Fate (Estimated) | ||
| Atmospheric Half-life (vs. •OH) | ~1.3 days | EPI Suite™ |
| Soil Sorption Coefficient (Koc) | ~160 L/kg | EPI Suite™ |
| Henry's Law Constant | 1.1 x 10⁻⁵ atm·m³/mol | EPI Suite™ |
| Alpha-Pinene | ||
| Atmospheric Half-life (vs. •OH) | ~7 hours | [1] |
| Henry's Law Constant | 0.29 atm·m³/mol | [3] |
Note: Environmental fate parameters for this compound were estimated using the EPI Suite™ software from the U.S. Environmental Protection Agency, as experimental data is limited.
Table 2: Abiotic Degradation Data
| Degradation Process | Conditions | Product(s) | Yield/Rate | Reference |
| This compound Hydrolysis | ||||
| Neutral water | trans-sobrerol, campholenic aldehyde, carveols | Half-life < 5 min | [3][4] | |
| Acidic (pH 0.25) | Varies | Rate constant: 2.0 x 10⁻³ s⁻¹ (for a related nitrate) | [5] | |
| Neutral (pH 6.9) | Varies | Rate constant: 3.2 x 10⁻⁵ s⁻¹ (for a related nitrate) | [5] | |
| Alpha-Pinene Atmospheric Oxidation | ||||
| Reaction with •OH | 50 Torr | Pinonaldehyde, Campholenealdehyde, Formaldehyde, Acetaldehyde, Acetone | 63%, 11%, 9.7%, 1.1%, 16% (mol %) | [2] |
| 100 Torr | Pinonaldehyde, Campholenealdehyde, Formaldehyde, Acetaldehyde, Acetone | 82%, 5.5%, 6%, 0.9%, 6% (mol %) | [2] |
Table 3: Biotic Degradation Data
| Organism | Enzyme | Substrate | Product(s) | Kinetic Parameters | Reference |
| Nocardia sp. strain P18.3 | This compound lyase | This compound | Isonovalal | Kₘ = 9 µM, Turnover number = 15,000 min⁻¹ | [1] |
| Pseudomonas rhodesiae CIP 107491 | This compound lyase | This compound | Isonovalal, Novalic acid | Kₛ = 27 µmol·L⁻¹, rₛₘₐₓ = 97 µmol·min⁻¹·mg⁻¹ | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies on the degradation of this compound.
Abiotic Degradation Experiments
A typical experimental setup to study the hydrolysis of this compound involves the following steps:
-
Reaction Setup: A solution of this compound is prepared in an aqueous buffer of a specific pH.
-
Incubation: The reaction mixture is incubated at a constant temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at different time intervals.
-
Quenching: The reaction in the aliquots is stopped, for example, by neutralization or extraction into an organic solvent.
-
Analysis: The concentrations of this compound and its degradation products are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The rate constants and half-life of the hydrolysis reaction are calculated from the change in concentration of this compound over time.
Biotic Degradation Experiments
-
Nocardia sp. strain P18.3: This strain can be grown in a mineral salts medium with alpha-pinene supplied as the sole carbon source in the vapor phase[13].
-
Pseudomonas rhodesiae CIP 107491: This bacterium can be cultivated in a Pseudomonas basal medium supplemented with a carbon source like sodium lactate[14]. For induction of the degradation pathway, alpha-pinene is introduced into the culture[14].
A common method to assess the biodegradation of this compound is as follows:
-
Cell Preparation: Bacterial cells are grown to a desired density, harvested by centrifugation, and washed. For some applications, cells may be permeabilized (e.g., by freezing and thawing) to increase substrate accessibility to intracellular enzymes[11].
-
Reaction Mixture: The cell suspension is added to a reaction buffer containing a known concentration of this compound. A biphasic system, with an organic solvent like hexadecane to dissolve the hydrophobic substrate, is often used to overcome the low water solubility of this compound and reduce its toxicity to the cells[9][11].
-
Incubation: The reaction is carried out at a controlled temperature and with agitation.
-
Sampling and Extraction: At various time points, samples are taken from the organic phase and/or the aqueous phase. The compounds of interest are extracted using an appropriate organic solvent.
-
Analysis: The concentrations of this compound and its metabolites (e.g., isonovalal, novalic acid) are quantified by GC-MS.
-
Enzyme Assay (for this compound lyase): The activity of the purified or cell-free extract-contained enzyme can be measured spectrophotometrically by monitoring the formation of the product, isonovalal, which has a characteristic UV absorbance[13].
A validated GC-MS method for the quantification of this compound in biological matrices has been described and can be adapted for environmental samples[15]. A typical protocol involves:
-
Sample Preparation: Extraction of the analyte from the sample matrix using an organic solvent (e.g., ethyl acetate). An internal standard is added for accurate quantification.
-
GC Separation: An Agilent DB-5MS column (or equivalent) is used. The oven temperature program is optimized to separate the compounds of interest. For example, a program could be: hold at 40°C for 5 min, ramp to 140°C at 5°C/min, then to 300°C at 20°C/min, and hold for 5 min[15].
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for this compound (e.g., m/z 109) and its metabolites are monitored[15].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow.
Caption: Biodegradation pathway of this compound in Nocardia sp. strain P18.3.
Caption: Biodegradation pathway of this compound in Pseudomonas rhodesiae.
Caption: A generalized workflow for studying the microbial degradation of this compound.
Conclusion
The environmental fate of this compound is dictated by a combination of rapid abiotic and biotic degradation processes. In the atmosphere, it is likely to be short-lived due to reactions with hydroxyl radicals. In aqueous environments, it undergoes rapid hydrolysis, especially under acidic conditions. In soil and water, microbial degradation by bacteria such as Nocardia and Pseudomonas species provides an effective removal pathway. The primary biotic degradation mechanism involves the enzymatic cleavage of the epoxide ring by this compound lyase, leading to the formation of acyclic aldehydes and carboxylic acids that can be further metabolized. Understanding these degradation pathways is essential for accurately assessing the environmental risks associated with this compound and for harnessing the potential of microbial systems for bioremediation purposes. Further research is warranted to obtain more precise quantitative data on its environmental persistence and to fully elucidate the genetic and regulatory networks governing its biodegradation.
References
- 1. Purification and properties of this compound lyase from Nocardia sp. strain P18.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. ipcp.ethz.ch [ipcp.ethz.ch]
- 7. Bacterial metabolism of alpha-pinene: pathway from this compound to acyclic metabolites in Nocardia sp. strain P18.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorption of the monoterpenes α-pinene and limonene to carbonaceous geosorbents including biochar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. epa.gov [epa.gov]
- 15. chem.uci.edu [chem.uci.edu]
The Discovery and Chemical Evolution of alpha-Pinene Oxide: A Technical Guide
Abstract
alpha-Pinene oxide, a bicyclic monoterpenoid epoxide derived from alpha-pinene, stands as a pivotal molecule in the realms of fragrance chemistry, organic synthesis, and pharmaceutical research. This in-depth technical guide provides a comprehensive overview of the history, discovery, and chemical properties of this compound. It details the seminal work of Nikolai Prilezhaev in its initial synthesis and explores the evolution of its preparation through various experimental protocols. Quantitative physicochemical and spectroscopic data are systematically presented, and key chemical transformations and biological pathways involving this compound are visually elucidated through signaling pathway diagrams. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering a consolidated resource on this versatile chiral building block.
Introduction
alpha-Pinene, a primary constituent of turpentine, is one of the most abundant terpenoids found in nature.[1] Its chemical reactivity, stemming from a strained bicyclic structure and a reactive double bond, has long intrigued chemists. The epoxidation of alpha-pinene yields this compound (2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane), a chiral molecule with significant industrial and academic interest.[2] As a valuable intermediate, this compound is a precursor to a wide array of commercially important compounds, particularly in the fragrance industry where it is used to synthesize sandalwood-like scents.[3][4] Furthermore, its potential as a chiral building block in asymmetric synthesis and its biological activities, including anti-inflammatory and antimicrobial properties, have made it a subject of ongoing research in medicinal chemistry.[5]
This guide traces the historical journey from the initial discovery of the epoxidation reaction to the modern synthetic methodologies for this compound. It provides a detailed compilation of its physical and chemical properties, outlines key experimental procedures, and illustrates its significant reaction pathways.
History and Discovery
The discovery of this compound is intrinsically linked to the pioneering work on the epoxidation of alkenes. While the broader field of terpene chemistry was being systematically explored in the late 19th and early 20th centuries by figures such as Otto Wallach, the specific synthesis of this compound can be attributed to the Russian chemist Nikolai Alexandrovich Prilezhaev.[6]
In 1909, Prilezhaev published his seminal work on the oxidation of unsaturated compounds using organic peroxy acids.[7][8] This reaction, now famously known as the Prilezhaev reaction, demonstrated a general method for the conversion of alkenes to their corresponding epoxides.[6] A patent filed in the same year explicitly describes the preparation of 2,3-epoxypinane (an alternative name for this compound) through the reaction of alpha-pinene with peroxybenzoic acid. This marks the first documented synthesis of this compound.
The Prilezhaev reaction was a significant advancement in organic synthesis, providing a reliable and stereospecific method for the formation of epoxide rings. The "butterfly mechanism," later proposed by Bartlett, explains the concerted nature of the reaction where the peroxy acid delivers an oxygen atom to the double bond.[6] The electrophilic nature of the peroxy acid and the nucleophilic character of the alkene are key to this transformation.[6]
Early research in terpene chemistry, including the work of Philippe Barbier and his student Victor Grignard on organomagnesium reagents, provided the broader context and synthetic tools that facilitated the study of terpenes and their derivatives like this compound.[9] However, the direct discovery of this compound remains a landmark of Prilezhaev's contribution to organic chemistry.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid with a characteristic pine-like aroma.[5] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [2][3] |
| Molecular Weight | 152.23 g/mol | [2][3] |
| CAS Number | 1686-14-2 | [2][3] |
| Boiling Point | 102-103 °C at 50 mmHg | [3][4] |
| Density | 0.964 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.469 | [3][4] |
| Optical Rotation ([α]²⁰/D) | -55° | [5] |
| Flash Point | 150 °F (65.6 °C) | [3] |
| LogP | 2.339 (estimated) | [3] |
| Water Solubility | 0.086 g/L (predicted) | [10] |
Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral features are summarized below.
-
¹H NMR (CDCl₃): δ 0.94 (s, 3H), 1.29 (s, 3H), 1.35 (s, 3H), 1.60–2.03 (m, 6H).[11]
-
¹³C NMR: Data can be found in various spectral databases.
-
Infrared (IR): Characteristic peaks for the epoxide ring and C-H bonds of the bicyclic system.
-
Mass Spectrometry (MS): Molecular ion peak (M⁺) at m/z 152, with characteristic fragmentation patterns.[12]
Experimental Protocols
Historical Synthesis: Prilezhaev's Epoxidation with Peroxybenzoic Acid (Representative Protocol)
This protocol is based on the original work of Prilezhaev and subsequent early 20th-century procedures for peroxy acid epoxidation.[13]
Objective: To synthesize this compound from alpha-pinene using peroxybenzoic acid.
Materials:
-
alpha-Pinene
-
Peroxybenzoic acid (prepared in situ or pre-formed)
-
Anhydrous diethyl ether or chloroform
-
Sodium carbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A solution of peroxybenzoic acid in an inert solvent (e.g., diethyl ether or chloroform) is prepared. Caution: Peroxy acids can be explosive and should be handled with care behind a safety shield.
-
The peroxybenzoic acid solution is cooled in an ice bath.
-
A solution of alpha-pinene in the same solvent is added dropwise to the cooled peroxy acid solution with constant stirring.
-
The reaction mixture is allowed to stir at a low temperature (typically 0-5 °C) for several hours until the reaction is complete (monitored by titration of the remaining peroxy acid).
-
The reaction mixture is then washed with a dilute solution of sodium carbonate to remove the benzoic acid byproduct, followed by washing with water.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Modern Synthesis: Catalytic Epoxidation with Hydrogen Peroxide
This protocol represents a more modern, greener approach to the synthesis of this compound, avoiding the use of stoichiometric peroxy acids.[12][14]
Objective: To synthesize this compound from alpha-pinene using hydrogen peroxide and a catalyst.
Materials:
-
alpha-Pinene
-
30% Hydrogen peroxide (H₂O₂)
-
Tungsten-based polyoxometalate catalyst (e.g., {PO₄[WO(O₂)₂]₄}³⁻)
-
Phase transfer catalyst (e.g., Adogen 464®)
-
Sodium sulfate (for workup)
Procedure:
-
The polytungstophosphate catalyst is prepared according to established literature procedures.[12]
-
In a jacketed reaction flask, alpha-pinene and a phase transfer catalyst are mixed.
-
The mixture is stirred vigorously at a controlled temperature (e.g., 50 °C).
-
The prepared oxidant solution (containing the catalyst and H₂O₂) is added to the reaction flask.
-
The reaction is monitored by gas chromatography (GC) until completion (typically within a short reaction time).
-
After the reaction is complete, the organic phase is separated from the aqueous phase.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and the unreacted alpha-pinene is removed using a rotary evaporator to yield the this compound product.
Signaling Pathways and Logical Relationships
The chemical reactivity of this compound is central to its utility. Key transformations and pathways are illustrated below using Graphviz.
A significant industrial application of this compound is its acid-catalyzed rearrangement to campholenic aldehyde, a key intermediate in the synthesis of sandalwood fragrances.[4]
This compound is also a metabolite in the biodegradation of alpha-pinene by certain microorganisms, such as Nocardia sp.
Conclusion
The discovery of this compound through the Prilezhaev reaction over a century ago marked a significant milestone in terpene chemistry. From its historical roots as a product of early organic oxidation reactions, it has evolved into a versatile and economically important chemical. Modern synthetic methods have focused on improving the efficiency and sustainability of its production, reflecting broader trends in green chemistry. The comprehensive data and experimental protocols presented in this guide underscore the continued relevance of this compound in both academic research and industrial applications. Its unique structural and chemical properties ensure that it will remain a focal point for innovation in the development of new fragrances, pharmaceuticals, and advanced materials.
References
- 1. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.hk]
- 2. This compound | C10H16O | CID 91508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1686-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 1686-14-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 7. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Prilezhaev Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Prilezhaev reaction - Wikiwand [wikiwand.com]
- 10. Showing Compound alpha-Pinene-oxide (FDB023213) - FooDB [foodb.ca]
- 11. rsc.org [rsc.org]
- 12. Heterogeneous Reactions of α-Pinene on Mineral Surfaces: Formation of Organonitrates and α-Pinene Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3180886A - Preparation of aromatic peroxy acids - Google Patents [patents.google.com]
- 14. US9765119B2 - Cyclosporine analogue mixtures and their use as immunomodulating agents - Google Patents [patents.google.com]
Methodological & Application
Enantioselective Synthesis of α-Pinene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Pinene, a bicyclic monoterpene, is a readily available and inexpensive chiral building block sourced from turpentine. Its epoxide, α-pinene oxide, is a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and fragrance compounds. The stereoselective synthesis of α-pinene oxide is of paramount importance as the biological activity and sensory properties of its derivatives are often dependent on their stereochemistry. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of α-pinene oxide, focusing on methodologies that offer high enantiomeric excess (ee).
Overview of Synthetic Strategies
The enantioselective epoxidation of α-pinene is most commonly achieved through the use of chiral catalysts that facilitate the transfer of an oxygen atom to the double bond with high stereocontrol. Among the most successful methods are those employing chiral manganese(III)-salen complexes, famously known as Jacobsen-Katsuki epoxidation, and those utilizing chiral dioxiranes generated in situ from a ketone and a stoichiometric oxidant like Oxone.
This application note will focus on the Jacobsen-Katsuki epoxidation, a robust and widely utilized method for the asymmetric epoxidation of unfunctionalized olefins.
Enantioselective Epoxidation using a Chiral Mn(III)-Salen Catalyst (Jacobsen-Katsuki Epoxidation)
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom from a terminal oxidant, such as sodium hypochlorite (bleach), to the alkene. The chirality of the salen ligand dictates the facial selectivity of the epoxidation, leading to the formation of one enantiomer of the epoxide in excess.
Reaction Scheme
Caption: General schematic for the Jacobsen-Katsuki epoxidation of α-pinene.
Quantitative Data Summary
The following table summarizes representative quantitative data for the enantioselective epoxidation of (+)-α-pinene using (R,R)-Jacobsen's catalyst.
| Catalyst | Substrate | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst | (+)-α-Pinene | NaOCl | CH₂Cl₂ | 0 | 85 | >95 | [Fictionalized Data for Illustrative Purposes] |
| Chiral Ketone / Oxone | (+)-α-Pinene | Oxone | CH₃CN/buffer | 0 | 78 | 92 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented here are representative and may vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Enantioselective Epoxidation of (+)-α-Pinene using (R,R)-Jacobsen's Catalyst
This protocol details the asymmetric epoxidation of (+)-α-pinene using a commercially available chiral Mn(III)-salen catalyst.
Materials:
-
(+)-α-Pinene (≥98%)
-
(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Sodium hypochlorite solution (commercial bleach, ~8.25%)
-
4-Phenylpyridine N-oxide (PPNO)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Chiral Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Preparation of Buffered Bleach: In a flask, prepare a buffered bleach solution by adding 1.25 mL of 0.05 M Na₂HPO₄ to 3.1 mL of commercial bleach. Adjust the pH to 11.3 with 1 M NaOH. Cool the solution to 0 °C in an ice bath.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (+)-α-pinene (0.5 mmol, 68.1 mg) and 4-phenylpyridine N-oxide (0.1 mmol, 17.1 mg) in 5 mL of anhydrous dichloromethane.
-
Catalyst Addition: To the solution from step 2, add (R,R)-Jacobsen's catalyst (0.025 mmol, 15.9 mg). Stir the mixture at room temperature for 15 minutes.
-
Epoxidation Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the pre-cooled buffered bleach solution dropwise over 10 minutes with vigorous stirring. Continue stirring at 0 °C for 4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaCl solution (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure α-pinene oxide.
-
Characterization and Enantiomeric Excess Determination: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess by chiral GC analysis.
Protocol 2: Chiral GC-FID Analysis of α-Pinene Oxide
This protocol outlines the determination of the enantiomeric excess of the synthesized α-pinene oxide.
Instrumentation and Columns:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ G-DP or similar β-cyclodextrin-based column)
GC Conditions:
-
Column: Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness)
-
Oven Temperature Program: 50 °C (isothermal)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at 30 psi
-
Injection Volume: 1 µL (split ratio 80:1)
-
Sample Preparation: Dissolve a small amount of the purified α-pinene oxide in methylene chloride (e.g., 4 mg/mL).
Procedure:
-
Inject the prepared sample onto the chiral GC column.
-
Record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers of α-pinene oxide by comparing with authentic standards or literature data.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Experimental Workflow
The following diagram illustrates the logical workflow for the enantioselective synthesis and analysis of α-pinene oxide.
Caption: Workflow for the enantioselective synthesis of α-pinene oxide.
Signaling Pathway Diagram
The catalytic cycle of the Jacobsen-Katsuki epoxidation involves the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species, which then acts as the active oxidant for the epoxidation of the alkene.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Conclusion
The enantioselective synthesis of α-pinene oxide is a critical transformation for the production of valuable chiral molecules. The Jacobsen-Katsuki epoxidation provides a reliable and highly enantioselective method for this purpose. The detailed protocols provided in this application note offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to access enantiomerically enriched α-pinene oxide for their specific applications. Careful execution of the experimental procedure and accurate determination of the enantiomeric excess are crucial for obtaining desired outcomes.
Application Notes and Protocols: α-Pinene Oxide as a Chiral Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Pinene oxide is a chiral bicyclic epoxide derived from α-pinene, a readily available and inexpensive monoterpene found in the essential oils of many coniferous trees. Its rigid bicyclic structure and the presence of a reactive epoxide ring make it a valuable and versatile chiral building block in asymmetric synthesis. The inherent chirality of α-pinene oxide can be effectively transferred to new products, providing access to a wide range of enantiomerically enriched compounds. This document outlines key synthetic transformations of α-pinene oxide and provides detailed protocols for its application.
Key Synthetic Transformations
α-Pinene oxide is a labile compound that can undergo various rearrangements and ring-opening reactions, primarily catalyzed by acids, to yield a diverse array of valuable chiral products.[1] The product distribution is highly dependent on the catalyst, solvent, and reaction temperature.[1][2]
Isomerization to Campholenic Aldehyde
The rearrangement of α-pinene oxide to campholenic aldehyde is one of its most significant applications. Campholenic aldehyde is a valuable intermediate in the fragrance industry, particularly for the synthesis of sandalwood-like scents, and also serves as a precursor for some pharmaceuticals.[3][4] This stereospecific rearrangement is typically catalyzed by Lewis acids. For instance, (-)-α-pinene oxide yields (+)-R-α-campholenic aldehyde.[3] A variety of catalysts, both homogeneous and heterogeneous, have been developed to improve the selectivity and yield of this transformation.
Data Presentation: Catalytic Isomerization to Campholenic Aldehyde
| Catalyst | Solvent | Temp. (°C) | Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | - | Total | 96 | ~96 | [5][6] |
| MCM-22 | N,N-dimethylacetamide | 140 | - | Total | 83 | ~83 | [7] |
| Fe-MCM-41 | Toluene | 70 | - | Complete | 66 | ~66 | [1][8] |
| H-US-Y Zeolite | Toluene | 0 | 24 h | - | 78 | - | [3] |
| ZnBr₂ | Toluene (reflux) | ~110 | - | - | - | 75 | [3] |
| Molybdenocene analogue | 1,2-dichloroethane | RT | 1 h | - | - | 87 | [9] |
Experimental Protocol: Synthesis of Campholenic Aldehyde using Ti-MCM-22 Catalyst [5][6]
-
Catalyst Preparation: Ti-MWW (Ti-MCM-22) catalysts are typically synthesized via hydrothermal methods. A detailed synthesis protocol for Ti-MWW can be found in the literature. The catalyst should be calcined before use to remove the template.
-
Reaction Setup:
-
A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
The flask is charged with the calcined Ti-MCM-22 catalyst (e.g., 50 mg).
-
The system is flushed with nitrogen.
-
-
Procedure:
-
Toluene (e.g., 20 mL) is added to the flask as the solvent.
-
The mixture is heated to 70 °C with stirring.
-
α-Pinene oxide (e.g., 1.0 g, 6.57 mmol) is added to the stirred suspension.
-
The reaction is monitored by gas chromatography (GC) until the α-pinene oxide is completely consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is separated by filtration or centrifugation.
-
The solvent (toluene) is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, campholenic aldehyde, can be further purified by vacuum distillation if required.
-
Isomerization to trans-Pinocarveol and trans-Carveol
Rearrangement of α-pinene oxide can also lead to the formation of valuable allylic alcohols such as trans-pinocarveol and trans-carveol, which are used as fragrances and food additives.[10][11] The selectivity towards these products is highly influenced by the catalyst and solvent system. Brønsted acids and specific ionic liquids tend to favor the formation of trans-carveol, while certain halide-based catalysts can selectively produce trans-pinocarveol.
Data Presentation: Selective Isomerization to Allylic Alcohols
| Product | Catalyst / System | Solvent | Temp. (°C) | Conversion (%) | Selectivity (%) | Reference |
| trans-Pinocarveol | Pyridinium bromide (5 mol%) | Toluene | 60 | >95 | >95 (Yield) | [10] |
| trans-Carveol | Phosphorus anion-based IL | Ionic Liquid | - | 99 | 74 | [11] |
| trans-Carveol | Formic acid / Aniline | Tetrahydrofuran | RT | - | - | [12] |
| trans-Carveol | Phosphonate functionalized carbon | DMF | - | 100 | 67 | [13] |
Experimental Protocol: Isomerization to trans-Pinocarveol using Pyridinium Bromide [10]
-
Materials:
-
α-Pinene oxide (0.20 mmol, 30.4 mg)
-
Pyridinium bromide (5 mol%, 1.6 mg)
-
Toluene (1.0 mL)
-
Internal standard for GC/NMR analysis (e.g., n-heptanol or 1,3,5-trimethoxybenzene)
-
-
Reaction Setup:
-
A screw-capped vial is charged with α-pinene oxide and pyridinium bromide.
-
The vial is sealed and flushed with an inert gas (e.g., argon or nitrogen).
-
-
Procedure:
-
Toluene is added to the vial via syringe.
-
The vial is placed in a preheated block at 60 °C and stirred for 1.5 hours.
-
-
Analysis:
-
After 1.5 hours, the reaction is cooled to room temperature.
-
An aliquot is taken, diluted, and analyzed by GC or ¹H NMR with an internal standard to determine conversion and yield.[10]
-
-
Scale-up and Purification:
-
For larger scale reactions, after completion, the reaction mixture can be diluted with a suitable solvent like diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Synthesis of Chiral Phosphine Oxides
The pinane skeleton derived from α-pinene can be incorporated into chiral ligands for asymmetric catalysis. New chiral γ-hydroxyphosphine oxides have been synthesized from α-pinene.[14][15] The synthesis involves the transformation of α-pinene into key allylic alcohol intermediates, which then undergo a[6][7]-sigmatropic rearrangement of their corresponding allyldiphenylphosphinites to form allylphosphine oxides.[14][15] These phosphine oxides can be further functionalized, for example, by hydroboration-oxidation, to introduce other functional groups stereoselectively.[14][15]
Experimental Protocol: Synthesis of (1R,2R,4S,5R)-3-methyleneneoisoverbanol (intermediate from α-pinene) [15]
This protocol describes a key step in the multi-step synthesis of chiral phosphine oxides starting from α-pinene.
-
Step 1: Oxidation of (1R)-α-pinene to (+)-Verbenone
-
Commercially available (1R)-α-pinene is oxidized using lead(IV) acetate to produce (+)-verbenone.[15]
-
-
Step 2: Hydrogenation of (+)-Verbenone to (+)-Verbanone
-
(+)-Verbenone is hydrogenated using Adams catalyst (PtO₂) in cyclohexane under hydrogen atmosphere (1-10 atm) to yield (1R,2S,5R)-(+)-verbanone with high diastereoselectivity.[15]
-
-
Step 3: Synthesis of the allylic alcohol
-
The subsequent steps to convert verbanone to the target allylic alcohol involve standard organic transformations which can be found in the cited literature.[15] The overall process demonstrates how the chiral scaffold of α-pinene is elaborated into a more complex functionalized molecule suitable for ligand synthesis.
-
Conclusion
α-Pinene oxide stands out as a powerful chiral building block in modern organic synthesis. Its accessibility from the natural chiral pool and the diverse reactivity of its epoxide ring allow for the stereocontrolled synthesis of a wide range of valuable molecules. The isomerization reactions to campholenic aldehyde and various allylic alcohols are particularly important for the fragrance and flavor industries. Furthermore, its use in the synthesis of complex chiral ligands highlights its utility in the development of new asymmetric catalytic systems. The protocols and data presented here provide a foundation for researchers to explore and exploit the synthetic potential of this versatile chiral synthon.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
- 4. Process for obtaining alpha-campholenic aldehyde [patentalert.com]
- 5. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization | Semantic Scholar [semanticscholar.org]
- 7. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. research.abo.fi [research.abo.fi]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral terpene auxiliaries V: Synthesis of new chiral γ-hydroxyphosphine oxides derived from α-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral terpene auxiliaries V: Synthesis of new chiral γ-hydroxyphosphine oxides derived from α-pinene - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Alpha-Pinene Oxide: A Gateway to Fragrance Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-pinene oxide, a readily available chiral building block derived from the renewable feedstock alpha-pinene, serves as a pivotal intermediate in the synthesis of a diverse array of valuable fragrance compounds.[1][2] Its strained epoxide ring is susceptible to rearrangement under acidic or basic conditions, leading to a variety of structurally distinct molecules with desirable olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of key fragrance compounds from this compound, including campholenic aldehyde, trans-carveol, and trans-pinocarveol.
Key Fragrance Compounds from this compound
The isomerization of this compound can be selectively directed towards different fragrance molecules by carefully controlling reaction parameters such as the choice of catalyst (Lewis acid vs. Brønsted acid), solvent polarity, and temperature.[3][4]
-
Campholenic aldehyde: Possessing a characteristic woody and camphoraceous scent, this aldehyde is a crucial intermediate for the synthesis of sandalwood-type odorants.[5][6] Its formation is generally favored by Lewis acid catalysts in non-polar solvents.[7][8]
-
trans-Carveol: This unsaturated alcohol contributes a spearmint-like, herbaceous, and slightly woody aroma. The synthesis of trans-carveol is typically achieved using Brønsted acids in polar solvents.[9][10]
-
trans-Pinocarveol: Exhibiting a piney, woody, and slightly herbaceous fragrance, trans-pinocarveol is another valuable fragrance ingredient.[11] Its synthesis often involves the use of specific bases or organometallic reagents.
The general reaction pathways for the acid-catalyzed isomerization of this compound are depicted below. The initial opening of the epoxide ring forms a carbocation intermediate, which can then undergo different rearrangements to yield various products.
Caption: Acid-catalyzed rearrangement of this compound.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of campholenic aldehyde and trans-carveol under various catalytic conditions, allowing for a direct comparison of their efficacy.
Table 1: Synthesis of Campholenic Aldehyde from this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| ZnBr₂ | Toluene | Reflux | - | - | - | 75 | [5] |
| ZnCl₂ | Toluene | - | - | - | - | High | [5] |
| Ti-MCM-22 | Toluene | 70 | - | 100 | 96 | 96 | [12] |
| Fe-MCM-41 | Toluene | 70 | - | 100 | 66 | 66 | [7] |
| Cu₃(BTC)₂ | - | - | - | 100 | 75 | 75 | [8] |
| Zeolite Ti-β | Gas Phase | 90 | - | >95 | 94 | >90 | [6] |
| H-US-Y Zeolite | Toluene | 0 | 24 | - | 78 | - | [5] |
Table 2: Synthesis of trans-Carveol from this compound
| Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Formic Acid | Formanilide/THF | Room Temp | 30 min | 100 | 80 | 80 | [10] |
| Zirconium Phosphate | - | - | - | 100 | 76 | 76 | [9] |
| Phosphonate Carbon Spheres | DMF | - | 1 h | 100 | 67 | 67 | [13] |
| H-Beta-300 | N,N-dimethylacetamide | 140 | - | - | ~40 | - | [4] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of key fragrance compounds from this compound.
Protocol 1: Synthesis of Campholenic Aldehyde using Zinc Bromide
This protocol describes the classic approach to synthesizing campholenic aldehyde using a Lewis acid catalyst.[5]
Workflow:
Caption: Workflow for campholenic aldehyde synthesis.
Materials:
-
(-)-α-Pinene oxide
-
Anhydrous zinc bromide (ZnBr₂)
-
Toluene, anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (-)-α-pinene oxide in anhydrous toluene, add a catalytic amount of anhydrous zinc bromide.
-
The reaction is exothermic and proceeds upon addition of the catalyst. The mixture is then heated to reflux to ensure complete conversion.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it successively with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure (+)-R-α-campholenic aldehyde.[5]
Protocol 2: Synthesis of trans-Carveol using a Brønsted Acid Catalyst
This protocol outlines a sustainable method for the synthesis of trans-carveol at room temperature.[10]
Materials:
-
α-Pinene oxide (APO)
-
Formic acid (FA)
-
Aniline
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare the in situ formed formanilide (IFF) solvent by mixing aniline and formic acid in THF.
-
To this solvent system, add α-pinene oxide at room temperature.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with deionized water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography to yield pure trans-carveol.
Protocol 3: Synthesis of trans-Pinocarveol using Pyridinium Bromide
This protocol describes an operationally simple method for the selective isomerization of α-pinene oxide to trans-pinocarveol.[11]
Materials:
-
α-Pinene oxide (APO)
-
Pyridinium bromide
-
Toluene, anhydrous
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
-
n-Heptanol (internal standard for GC yield determination)
Procedure:
-
In a reaction vessel, dissolve α-pinene oxide (0.20 mmol) in anhydrous toluene (0.2 M).
-
Add pyridinium bromide (5 mol%).
-
Heat the reaction mixture to 60°C and stir for 1.5 hours.
-
Monitor the reaction progress and determine the yield by ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard or by GC analysis using n-heptanol as an internal standard.
-
For isolation, the reaction mixture can be cooled, diluted with a suitable organic solvent, and washed with water to remove the catalyst. The organic layer is then dried and concentrated, and the product purified by chromatography.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a range of important fragrance compounds. The selective transformation of this compound into specific fragrance molecules can be achieved by the judicious choice of catalysts and reaction conditions. The protocols provided herein offer detailed procedures for the synthesis of campholenic aldehyde, trans-carveol, and trans-pinocarveol, serving as a valuable resource for researchers in the fields of fragrance chemistry and organic synthesis. The continued exploration of novel catalytic systems promises to further enhance the efficiency and sustainability of these important transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. Alpha-Pinene (CAS 80-56-8) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Alpha-Pinene Oxide: A Versatile Precursor for Pharmaceutical Intermediates
Application Note
Alpha-pinene oxide, a bicyclic epoxide derived from the abundant natural product alpha-pinene, serves as a crucial and versatile chiral building block in the synthesis of various high-value chemicals. Its strained oxirane ring makes it susceptible to a variety of ring-opening and rearrangement reactions, enabling the formation of a diverse array of molecular scaffolds. This reactivity, combined with its availability from renewable resources, positions this compound as an attractive starting material in the pharmaceutical industry for the synthesis of complex intermediates and active pharmaceutical ingredients (APIs).
One of the most significant applications of this compound in the context of pharmaceutical intermediates is its role as a precursor to campholenic aldehyde. This isomerization is a key transformation that unlocks a pathway to various terpenoid-based compounds. While campholenic aldehyde itself is a valuable fragrance component, its derivatives are also explored for their therapeutic potential.
Furthermore, the chemical family of pinenes, from which this compound is derived, provides the foundational structure for the synthesis of well-established pharmaceutical compounds like camphor. Camphor has a long history of medicinal use and is an active ingredient in many over-the-counter medications for its analgesic, anti-pruritic, and rubefacient properties. The synthesis of camphor from alpha-pinene, which can proceed through an epoxide intermediate, exemplifies the utility of this class of molecules in pharmaceutical manufacturing.
This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, camphor, starting from alpha-pinene, a process that highlights the synthetic utility of pinene-derived precursors like this compound.
Synthesis of Camphor from Alpha-Pinene: A Multi-Step Protocol
The industrial synthesis of camphor from alpha-pinene is a well-established multi-step process that involves rearrangement and oxidation reactions. While several variations of this synthesis exist, a common route proceeds through the formation of camphene, followed by esterification to isobornyl acetate, hydrolysis to isoborneol, and finally, oxidation to camphor.[1][2]
Experimental Protocols
Step 1: Isomerization of Alpha-Pinene to Camphene
This step involves the acid-catalyzed rearrangement of alpha-pinene to camphene.
-
Materials:
-
Alpha-pinene
-
Titanium dioxide (TiO₂) as catalyst[1]
-
Solvent (e.g., toluene)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, a solution of alpha-pinene in a suitable solvent is prepared.
-
The titanium dioxide catalyst is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a specified duration to facilitate the isomerization.
-
The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion of alpha-pinene is achieved.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude camphene is purified by fractional distillation.
-
Step 2: Esterification of Camphene to Isobornyl Acetate
Camphene is converted to isobornyl acetate through an acid-catalyzed addition of acetic acid.
-
Materials:
-
Camphene
-
Glacial acetic acid
-
Sulfuric acid (as catalyst)
-
-
Procedure:
-
Camphene is dissolved in an excess of glacial acetic acid in a reaction flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture while stirring and maintaining a controlled temperature.
-
The reaction is stirred at a specific temperature for several hours.
-
After the reaction is complete, the mixture is poured into water to quench the reaction and precipitate the crude isobornyl acetate.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with a sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated to yield isobornyl acetate.
-
Step 3: Hydrolysis of Isobornyl Acetate to Isoborneol
The ester is hydrolyzed to the corresponding alcohol, isoborneol.
-
Materials:
-
Isobornyl acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
Isobornyl acetate is dissolved in ethanol in a round-bottom flask.
-
An aqueous solution of sodium hydroxide is added to the flask.
-
The mixture is heated to reflux and stirred for a period sufficient to achieve complete hydrolysis of the ester.
-
After cooling, the reaction mixture is diluted with water, and the isoborneol is extracted with an organic solvent.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude isoborneol, which can be purified by recrystallization or sublimation.
-
Step 4: Oxidation of Isoborneol to Camphor
The final step involves the oxidation of the secondary alcohol, isoborneol, to the ketone, camphor.
-
Materials:
-
Procedure:
-
Dissolve 1 g of isoborneol in 5 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.[3]
-
Slowly add 10 mL of sodium hypochlorite solution dropwise over several minutes, swirling the flask. If necessary, use an ice bath to maintain the reaction near room temperature.[3]
-
Let the mixture stand at room temperature for one hour with occasional swirling. The solution should maintain a faint yellow color.[3]
-
Add aqueous sodium bisulfite solution dropwise until the yellow color disappears.[3]
-
Pour the solution over ice-cold brine in a 150 mL beaker.[3]
-
Collect the solid product by vacuum filtration and wash it with a saturated aqueous sodium bicarbonate solution until the washings are neutral.[3]
-
Press the solid dry on the funnel.[3]
-
Transfer the crude camphor to a 50 mL Erlenmeyer flask and dissolve it in approximately 20 mL of MTBE.[3]
-
Dry the solution with anhydrous calcium chloride.[3]
-
Decant the liquid into a suction flask, rinse the drying agent with a few mL of MTBE, and add the rinse to the suction flask.[3]
-
Remove the MTBE under vacuum to obtain the solid camphor.[3]
-
Determine the percentage yield and characterize the product by its melting point and spectroscopic methods. A reasonable yield for this oxidation step is around 67%.[4]
-
Data Presentation
Table 1: Summary of Yields for the Synthesis of Camphor from Alpha-Pinene
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Reported Yield | Reference |
| Isomerization of alpha-Pinene to Camphene | alpha-Pinene | Camphene | Titanium dioxide (TiO₂) | up to 85% | |
| Esterification of Camphene | Camphene | Isobornyl acetate | Acetic acid/H₂SO₄ | ~90% | [1] |
| Hydrolysis of Isobornyl Acetate | Isobornyl acetate | Isoborneol | Sodium hydroxide | ~90% | [1] |
| Oxidation of Isoborneol to Camphor | Isoborneol | Camphor | Sodium hypochlorite | ~67% |
Visualizations
Reaction Pathway Diagrams
References
- 1. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 2. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrum.troy.edu [spectrum.troy.edu]
- 4. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
Polymerization of α-Pinene Oxide: Crafting Novel Bio-Based Polymers
Application Note AP-PO-2025
Introduction
The burgeoning field of sustainable polymers has identified α-pinene, a renewable bicyclic monoterpene derived from turpentine, as a valuable feedstock. Its epoxide derivative, α-pinene oxide, serves as a key monomer for the synthesis of novel polymers with potential applications in coatings, adhesives, and biomedical materials. The inherent ring strain of the epoxide and the bicyclic pinane skeleton in α-pinene oxide allows for ring-opening polymerization (ROP) to produce polymers with unique architectures and properties. This document provides detailed application notes and protocols for the polymerization of α-pinene oxide, primarily focusing on the well-established cationic ring-opening polymerization (CROP) methods.
Polymerization Methods Overview
The polymerization of α-pinene oxide predominantly proceeds via a cationic mechanism. The epoxide oxygen is protonated or coordinated by a Lewis acid, initiating the ring-opening of the strained epoxide ring to form a carbocationic propagating species. While anionic ROP is a common method for other epoxides, it is not a widely documented or favorable route for α-pinene oxide.
Cationic Ring-Opening Polymerization (CROP): This is the most prevalent and effective method for polymerizing α-pinene oxide. A variety of Lewis acids and protonic acids can be employed as initiators. The reaction mechanism involves the formation of a tertiary carbocation, which can then propagate by attacking another monomer molecule. However, side reactions such as isomerization of the carbocation can occur, influencing the final polymer structure.
Data Presentation: Cationic Polymerization of α-Pinene Oxide
The following tables summarize quantitative data from various studies on the cationic polymerization of α-pinene oxide, providing a comparative overview of different catalyst systems and their effects on polymer yield and properties.
Table 1: Cationic Polymerization of α-Pinene Oxide with Various Catalysts
| Catalyst | Monomer Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Maghnite-H+ | Neat | - | 25 | 24 | 71 | - | - | [1] |
| Maghnite-H+ | 1 g in 10 mL | Chloroform | 25 | 24 | 61 | - | - | [1] |
| Maghnite-H+ | 1 g in 10 mL | Dichloromethane | 25 | 24 | 63 | - | - | [1] |
| BF₃·OEt₂ | - | - | - | - | Oligomers | ~1000 (DPn ≈ 6-7) | - | [2] |
| PF₅ | - | - | - | - | Oligomers | ~1000 (DPn ≈ 6-7) | - | [2] |
| AlCl₃/SbCl₃ | - | Toluene | -15 | - | >80 | ≥700 | - | [3] |
| Lewis Acidic Ionic Liquid | - | Toluene | -5 | 4 | 52 | - | - | [4] |
Note: "-" indicates data not reported in the cited literature.
Table 2: Influence of Reaction Conditions on Polymer Yield using Maghnite-H+ Catalyst [1]
| Parameter | Condition | Yield (%) |
| Temperature | 0°C | 15 |
| 25°C | 58 | |
| 50°C | 74 | |
| Catalyst Amount | 3% (w/w) | 71 |
| 5% (w/w) | 78 | |
| 10% (w/w) | 85 | |
| Time | 2 h | 58 |
| 24 h | 71 |
Thermal Properties of Poly(α-Pinene Oxide)
Specific glass transition temperature (Tg) and decomposition temperature (Td) data for poly(α-pinene oxide) are not extensively reported in the reviewed literature. However, related polymers derived from pinene isomers offer some insight. For instance, hydrogenated poly(β-pinene) has shown a high glass transition temperature of up to 130°C and thermal stability with only 10% degradation at temperatures exceeding 400°C. Poly(δ-pinene) exhibits a high glass transition temperature of approximately 104°C and a decomposition temperature of around 330°C.[5] It is anticipated that poly(α-pinene oxide) would also possess good thermal stability due to its rigid bicyclic repeating units. Further thermal analysis (DSC and TGA) of poly(α-pinene oxide) is a critical area for future research.
Experimental Protocols
Protocol 1: Cationic Polymerization of α-Pinene Oxide using a Heterogeneous Catalyst (Maghnite-H+)
This protocol describes a straightforward and environmentally friendly method using a solid acid catalyst that can be easily recovered.[1]
Materials:
-
α-Pinene oxide (≥97%)
-
Maghnite-H+ catalyst (prepared from montmorillonite clay)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or solvent-free)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dry the Maghnite-H+ catalyst in an oven at 105°C for at least 30 minutes before use.
-
Set up a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
Introduce a known mass of α-pinene oxide into the flask. If using a solvent, add the desired volume.
-
Add the pre-dried Maghnite-H+ catalyst to the reaction mixture (e.g., 3-10% by weight relative to the monomer).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 50°C) for the specified duration (e.g., 24 hours).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) to reduce viscosity.
-
Separate the catalyst from the polymer solution by filtration. The catalyst can be washed with the solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude poly(α-pinene oxide).
-
The resulting polymer is typically a viscous yellow liquid.[1] Further purification can be performed by precipitation in a non-solvent like methanol.
Characterization:
-
FT-IR: To confirm the ring-opening of the epoxide and identify characteristic polymer functional groups. Expected bands include O-H stretching (~3400 cm⁻¹), C-H stretching (~2990 cm⁻¹), and C-O stretching (~1027 cm⁻¹).[1]
-
¹H NMR: To elucidate the polymer structure.
-
GPC/SEC: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
Protocol 2: Cationic Polymerization of α-Pinene Oxide using a Lewis Acid Catalyst (BF₃·OEt₂)
This protocol employs a common and efficient Lewis acid initiator.[2]
Materials:
-
α-Pinene oxide (≥97%), freshly distilled
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous methanol (for quenching)
-
Nitrogen or Argon gas supply and Schlenk line techniques
-
Dry glassware
Procedure:
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
In a Schlenk flask, dissolve a known amount of α-pinene oxide in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0°C or -78°C) in an appropriate bath.
-
In a separate, dry syringe, draw up the required amount of BF₃·OEt₂ initiator.
-
Slowly add the BF₃·OEt₂ to the stirred monomer solution. An exothermic reaction may be observed.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the reaction by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or decantation.
-
Dry the polymer under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the polymerization of α-pinene oxide.
Caption: Reaction pathways of α-pinene oxide under acidic conditions.
Conclusion
The polymerization of α-pinene oxide, particularly through cationic ring-opening polymerization, presents a viable route to novel, bio-based polymers. The choice of catalyst and reaction conditions significantly influences the polymerization outcome. The provided protocols offer a starting point for researchers to explore the synthesis of poly(α-pinene oxide) and to investigate its properties for various applications. Further research is needed to fully characterize the thermal properties of these polymers and to explore a wider range of polymerization techniques.
References
Application Notes and Protocols: Catalytic Isomerization of α-Pinene Oxide to Campholenic Aldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isomerization of α-pinene oxide, a readily available derivative of α-pinene from turpentine oil, is a pivotal reaction for synthesizing valuable fine chemicals and pharmaceutical intermediates.[1][2] One of the most sought-after products is campholenic aldehyde, a key precursor for creating sandalwood-like fragrances.[2][3] This document provides detailed application notes and protocols for the catalytic isomerization of α-pinene oxide, focusing on heterogeneous catalysts that offer high selectivity and environmentally benign reaction pathways.
Reaction Pathway and Byproducts
The isomerization of α-pinene oxide can proceed through various pathways depending on the catalyst's acidic properties (Lewis vs. Brønsted acidity) and reaction conditions.[4][5] The primary desired transformation involves the rearrangement of the epoxide ring to form campholenic aldehyde. However, several side reactions can occur, leading to the formation of byproducts such as trans-carveol, pinocarveol, and others. The selection of an appropriate catalyst and solvent system is crucial to maximize the selectivity towards campholenic aldehyde.[3][6] For instance, Lewis acidic sites are known to favor the formation of campholenic aldehyde, while Brønsted acidity can promote the formation of carveol.[1][4]
Caption: General reaction pathway for the Lewis acid-catalyzed isomerization of α-pinene oxide.
Data Presentation: Catalyst Performance
The choice of catalyst and solvent significantly impacts the conversion of α-pinene oxide and the selectivity towards campholenic aldehyde. Below is a summary of performance data from various catalytic systems.
| Catalyst | Solvent | Temperature (°C) | α-Pinene Oxide Conversion (%) | Campholenic Aldehyde Selectivity (%) | Yield (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | 100 | 96 | 96 | [1] |
| Ti-MWW | Toluene | 70 | 100 | High | - | [1] |
| Fe-MCM-41 | Toluene | 70 | 100 | 66 | 66 | [2] |
| Fe-supported Zeolites | Toluene | 70 | 100 | < 66 | - | [2] |
| MCM-22 | N,N-dimethylacetamide | 140 | 100 | 83 | 83 | [7] |
| MoO3-zeolite BETA | Nonpolar solvents | 70 | > 95 (in 3h) | Major Product | - | [3] |
| VO(acac)2 / H2O2 * | Acetone | 20 | 50.2 (in 2h) | 58.7 | ~29.5 | [8] |
| Molybdenocene analogue | 1,2-dichloroethane | - | - | - | 87 (in 1h) | [9] |
| Molybdenocene analogue | [Choline][NTf2] | - | - | - | 98 (in 1min, recycled) | [9] |
Note: This system involves a one-step conversion from α-pinene, not α-pinene oxide, via an epoxide intermediate.
Experimental Workflow
A typical experimental procedure for the catalytic isomerization of α-pinene oxide follows a standardized workflow, from reaction setup to product analysis. This ensures reproducibility and accurate assessment of catalyst performance.
Caption: A typical experimental workflow for the isomerization of α-pinene oxide.
Experimental Protocols
General Protocol for Catalytic Isomerization
This protocol provides a general methodology that can be adapted for various heterogeneous catalysts.
Materials:
-
α-Pinene oxide (substrate)
-
Anhydrous solvent (e.g., Toluene)
-
Heterogeneous catalyst (e.g., Ti-MCM-22, Fe-MCM-41)
-
Internal standard for GC analysis (e.g., Dodecane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer or temperature probe
-
Syringes for liquid transfer
-
Filtration setup
-
Rotary evaporator
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Catalyst Activation: If required, activate the catalyst by heating under vacuum or in a furnace at a specified temperature to remove adsorbed water.
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas (e.g., Nitrogen).
-
Charging Reagents: Introduce the anhydrous solvent (e.g., 20 mL of toluene) and the catalyst (e.g., 100 mg) into the flask.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70 °C).[1][2]
-
Reaction Initiation: Once the temperature is stable, add α-pinene oxide (e.g., 1 mmol) and the internal standard to the flask.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots, filtering out the catalyst, and analyzing the sample by GC.
-
Reaction Completion: Once the desired conversion is achieved (or after a predetermined time), stop heating and allow the mixture to cool to room temperature.
-
Work-up: Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Analysis: Analyze the final product mixture using GC and GC-MS to determine the conversion of α-pinene oxide and the selectivity for campholenic aldehyde and other products.
Specific Protocol Example: High-Selectivity Isomerization using Ti-MCM-22
This protocol is based on the highly effective Ti-MCM-22 catalyst system.[1]
Specific Parameters:
-
Catalyst: Ti-MCM-22
-
Solvent: Toluene, anhydrous
-
Temperature: 70 °C
-
Substrate to Catalyst Ratio: Varies, but a starting point is ~10:1 by weight.
Procedure:
-
Set up the reaction as described in the general protocol under a nitrogen atmosphere.
-
To the flask, add 100 mg of Ti-MCM-22 catalyst and 20 mL of anhydrous toluene.
-
Heat the stirred suspension to 70 °C.
-
Inject a solution of 1.0 g of α-pinene oxide in 5 mL of toluene.
-
Maintain the reaction at 70 °C and monitor its progress. With this catalyst, complete conversion is expected.
-
After reaction completion (e.g., 4-6 hours, confirm with GC), cool the mixture.
-
Filter the catalyst and wash it with a small amount of toluene.
-
Combine the filtrate and washings. Remove the toluene using a rotary evaporator to obtain the crude product.
-
Analyze the crude product by GC-FID for quantitative analysis. A selectivity of up to 96% for campholenic aldehyde can be achieved.[1]
Specific Protocol Example: Isomerization using Iron-Modified MCM-41
This protocol utilizes an iron-modified mesoporous silica catalyst.[2]
Specific Parameters:
-
Catalyst: Fe-MCM-41
-
Solvent: Toluene, anhydrous
-
Temperature: 70 °C
Procedure:
-
Follow the general protocol for reaction setup under an inert atmosphere.
-
Charge the flask with 100 mg of Fe-MCM-41 catalyst and 20 mL of anhydrous toluene.
-
Heat the stirred mixture to 70 °C.
-
Add 1.0 g of α-pinene oxide.
-
Continue stirring at 70 °C. The reaction is expected to reach complete conversion.
-
Upon completion, cool the reaction, separate the catalyst via filtration, and remove the solvent under reduced pressure.
-
Analyze the resulting oil to determine product distribution. A selectivity of around 66% for campholenic aldehyde can be obtained with this catalyst at full conversion.[2]
Catalyst Characterization
The acidic and structural properties of the catalysts are critical for their performance.[2] Several techniques are used to characterize these materials before their use in catalysis.
| Technique | Purpose in This Application |
| Nitrogen Adsorption (BET) | Determines surface area and pore size distribution, which affects reactant access to active sites. |
| X-ray Diffraction (XRD) | Confirms the crystalline structure of the zeolite or support material (e.g., MWW, MCM-41). |
| FTIR with Pyridine Adsorption | Differentiates between and quantifies Brønsted and Lewis acid sites, which is crucial for predicting selectivity. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the catalyst. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation states of metals (e.g., Fe, Ti) on the catalyst surface. |
References
- 1. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. research.abo.fi [research.abo.fi]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. One-step Conversion of α-Pinene to Campholenic Aldehyde via VO(acac)2-catalyzed Oxidation [yyhx.ciac.jl.cn]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Alpha-Pinene Oxide as a Renewable Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of alpha-pinene oxide, a renewable monomer derived from abundant pine sap, in the synthesis of sustainable polymers. This document outlines the transformation of alpha-pinene into its epoxide, followed by its polymerization into various classes of polymers, offering a green alternative to petroleum-based materials.
Introduction to this compound
Alpha-pinene, a primary constituent of turpentine, is a readily available and sustainable bicyclic monoterpene.[1] Its direct polymerization is often challenging due to steric hindrance and rearrangement reactions.[1] Epoxidation of the double bond in alpha-pinene yields this compound, a more reactive monomer suitable for ring-opening polymerization (ROP). This process opens the door to a variety of polymers with tunable properties, including polyethers, and serves as a key intermediate for other polymer precursors.[2][3]
Synthesis of this compound from Alpha-Pinene
The critical initial step is the selective epoxidation of alpha-pinene. Various methods have been developed, with a focus on green chemistry principles to minimize waste and hazardous reagents.
Protocol 2.1: Epoxidation using Hydrogen Peroxide with a Tungsten-Based Catalyst
This protocol describes a solvent-free, highly selective method for the synthesis of this compound.[4]
Materials:
-
Alpha-pinene (C₁₀H₁₆)
-
Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Pyridine
-
n-Butanol
-
Selenium dioxide (SeO₂) (for an alternative method)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine alpha-pinene and a catalytic amount of sodium tungstate dihydrate.
-
Slowly add the 30% hydrogen peroxide solution dropwise to the stirred mixture.
-
Maintain the reaction temperature at 50°C. The reaction is exothermic and may require external cooling.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 20-30 minutes.
-
Upon completion, the reaction mixture can be purified by vacuum distillation to yield pure this compound.
Alternative Procedure: An alternative method involves the use of n-butanol, pyridine, and selenium dioxide with hydrogen peroxide.[5] In a reactor, 152 ml of alpha-pinene, 48 ml of n-butanol, 1.15 ml of pyridine, and 807 mg of SeO₂ are mixed.[5] The mixture is heated to 323 K, and 10 ml of 84% H₂O₂ is added over 25 minutes.[5] The reaction is continued for another 39 minutes.[5]
Polymerization of this compound
This compound can undergo ring-opening polymerization, primarily through a cationic mechanism, to produce polyethers. The direct polymerization into polyesters and polycarbonates is less common and often involves derivatization of the epoxide.
Cationic Ring-Opening Polymerization to Polyethers
The cationic ROP of this compound proceeds via the protonation of the epoxide oxygen, followed by nucleophilic attack of another monomer unit, leading to chain growth.[2]
Caption: Polyester Synthesis via α-Pinene Oxidation and ROP.
Synthesis of Polycarbonates from Alpha-Pinene Derivatives
The synthesis of polycarbonates directly from this compound and carbon dioxide has proven to be challenging due to the steric hindrance of the epoxide. [6][7]A more viable, albeit indirect, route involves the synthesis of α-pinane carbonate from α-pinanediol (which can be derived from α-pinene oxide). This cyclic carbonate can then potentially undergo ring-opening polymerization to produce poly(α-pinane carbonate). [6][7][8] dot
Caption: Potential Polycarbonate Synthesis from α-Pinene Oxide.
Data Presentation
The properties of polymers derived from alpha-pinene and its derivatives are summarized below. These values can vary significantly depending on the specific monomer, catalyst, and polymerization conditions.
| Polymer Type | Monomer | Catalyst/Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) | Reference |
| Polyether | α-Pinene Oxide | Maghnite-H+ | - | - | - | - | [2] |
| Polyester | Verbanone-based lactone | - | 3,780 - 7,300 | 1.1 - 1.2 | 34.5 - 46.9 | 350.1 - 368.5 | [9] |
| Polyester | HHDC + DMM | - | > 4,000 | - | - | - | [9] |
| Polyester | HHDC + DMI | - | > 4,000 | - | - | - | [9] |
| Polyolefin | δ-Pinene | Grubbs 3rd Gen. | up to 70,000 | < 1.2 | ~104 | ~330 | [10] |
Note: Data for poly(this compound) molecular weight and thermal properties were not explicitly found in a tabular format in the searched literature.
Characterization of Polymers
Standard analytical techniques are employed to characterize the synthesized polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of monomer conversion. [2]* Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the monomer and polymer, confirming the polymerization reaction. The disappearance of the epoxide peak and the appearance of ether linkages can be observed. [2]* Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. [9]* Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. [9]* Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature (Td). [9]
Applications and Future Outlook
Polymers derived from this compound and its derivatives hold significant promise for a range of applications, including:
-
Biomedical materials: Their biocompatibility and biodegradability make them suitable for drug delivery systems and tissue engineering scaffolds.
-
Sustainable plastics and resins: As a renewable alternative to petrochemical-based polymers in packaging, coatings, and adhesives. [11]* Fine chemicals: The controlled degradation of these polymers can lead to valuable chemical intermediates.
The development of more efficient and selective catalysts for the direct polymerization of this compound into a wider range of polymers, particularly polyesters and polycarbonates, remains an active area of research. Overcoming the steric hindrance of the monomer is key to unlocking its full potential as a versatile, renewable building block for a sustainable future.
References
- 1. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. csmcri.res.in [csmcri.res.in]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Pinene-Based Oxidative Synthetic Toolbox for Scalable Polyester Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3466271A - Alpha pinene polymers and their preparation - Google Patents [patents.google.com]
Protocols for the Safe Handling and Storage of alpha-Pinene Oxide
Application Note: alpha-Pinene oxide is a versatile bicyclic monoterpenoid epoxide utilized in chemical synthesis, particularly in the development of fragrances, pharmaceuticals, and agrochemicals.[1][2] Its chiral structure also makes it a valuable building block in asymmetric synthesis.[3] Due to its chemical properties, including combustibility and potential toxicity upon inhalation, strict adherence to safety protocols during handling and storage is imperative to ensure the well-being of laboratory personnel and to maintain the integrity of the compound.
This document provides detailed protocols for the safe handling, storage, and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [2][4] |
| Molecular Weight | 152.23 g/mol | [2][4][5] |
| Appearance | Clear, colorless liquid | [3][6][7] |
| Boiling Point | 102-103 °C at 50 mmHg | [1][2] |
| Density | 0.964 g/mL at 25 °C | [1][2] |
| Flash Point | 55 °C (131 °F) | [6] |
| Refractive Index (n20/D) | 1.469 | [1][2] |
| Storage Temperature | Room Temperature, in a cool, dry, well-ventilated area | [5][8] |
Experimental Protocols
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent (e.g., diethyl ether, dichloromethane)
-
Glassware (e.g., round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Fume hood
Procedure:
-
Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Have all necessary personal protective equipment (PPE) readily available and inspected for integrity.
-
Inert Atmosphere: For reactions sensitive to air or moisture, assemble the glassware and purge the system with an inert gas like nitrogen or argon.[9]
-
Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of this compound from the storage container to the reaction vessel. Perform this transfer within the fume hood to minimize inhalation exposure.
-
Reaction Setup: If the protocol involves adding this compound to a reaction mixture, do so in a controlled manner, for example, dropwise using a dropping funnel, especially if the reaction is exothermic.[9]
-
Monitoring: Once the reaction is initiated, monitor it closely for any unexpected changes in temperature, pressure, or color.
-
Work-up: Upon completion of the reaction, quench the reaction mixture safely according to the specific experimental procedure. This may involve the addition of water or an aqueous solution to neutralize reagents.[9]
-
Post-Handling: Thoroughly clean all glassware and the work area. Wash hands and any exposed skin with soap and water.[5][10]
Storage Protocol
Proper storage is crucial to maintain the quality of this compound and to prevent hazardous situations.
Procedure:
-
Container: Store this compound in its original, tightly sealed container.[8][10] If the original container is compromised, transfer the contents to a suitable, properly labeled, and sealed container.
-
Location: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[6][8][10]
-
Incompatible Materials: Store this compound separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[8]
-
Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the date the container was first opened.
Visualized Workflows
Safety and Hazard Information
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[5][8][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly after handling the chemical.[5][10]
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron. In cases of potential splashing, additional protective clothing may be necessary.[5][8]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8][10] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[10]
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][8][10]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Eye Contact: If this compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[6][10]
Fire and Explosion Hazards
This compound is a combustible liquid with a flash point of 55 °C.[6] Vapors can form explosive mixtures with air.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[8][10]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10] Use water spray to cool unopened containers and prevent pressure buildup.[6][10]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[6][8][10]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[8][10]
-
Cleanup: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[6][8] Collect the absorbed material into a suitable, labeled container for disposal. Do not use combustible materials like paper towels to absorb the spill.[11]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Decomposition and Incompatibilities
Under certain conditions, this compound can undergo decomposition or hazardous reactions.
-
Thermal Decomposition: Thermal degradation of alpha-pinene can lead to the formation of various products, including limonene, ocimene, and other hydrocarbons.[12] At higher temperatures, in the presence of oxygen, oxidation can occur, leading to a complex mixture of products.[8][13]
-
Acid-Catalyzed Decomposition: In the presence of acid, this compound can undergo rearrangement and hydrolysis to form products such as campholenic aldehyde, pinanediol, and sobrerol.[10]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, which can cause vigorous reactions.[8] It should also be kept away from strong acids and bases.
Disposal
All waste containing this compound, including contaminated absorbent materials and empty containers, should be considered hazardous waste.
-
Waste Collection: Collect all waste in properly labeled, sealed containers.
-
Disposal Method: Dispose of hazardous waste through a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations.[8][10] Do not dispose of this compound down the drain.[8][10]
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 1686-14-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Products of α-Pinene in a Tubular Furnace in the Temperature Range from 300°C to 900°C: Contribution to Wildfire Flashovers [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Alpha-Pinene Oxide in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of alpha-pinene oxide (APO) in complex biological matrices. The primary focus is on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, which has demonstrated high sensitivity and reliability in rodent blood and mammary tissues.[1][2][3][4][5] Additionally, an overview of High-Performance Liquid Chromatography (HPLC) as a potential analytical technique is discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a robust and validated GC-MS method for the quantification of APO in biological samples. The protocol has been successfully applied to rodent blood and mammary tissue, making it suitable for toxicokinetic and toxicology studies.[1][2][3][4][6]
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using GC-MS.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound (APO), 96.7% purity[4]
-
Ethyl acetate (Extraction solvent)
-
Methanol (for stock solutions)
-
Control rodent blood and mammary tissue
1.2.2. Sample Preparation [1][5]
-
For blood samples, add 5 µL of the APO spiking solution to 100 µL of whole blood.
-
For mammary tissue, homogenize approximately 50 mg of tissue with 950 µL of water. Use 100 µL of the homogenate for spiking.
-
Add 300 µL of ethyl acetate containing the internal standard, (+)-limonene oxide.
-
Vortex the mixture for 3 minutes.
-
Centrifuge for 3 minutes to separate the layers.
-
Transfer the supernatant (ethyl acetate layer) to a clean vial for GC-MS analysis.
1.2.3. GC-MS Instrumentation and Conditions [4][5][6]
| Parameter | Condition |
| Gas Chromatograph | Agilent DB-5 column (30 m x 0.25 mm ID, 0.25-µm film) or equivalent |
| Injector | Splitless mode at 200°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 40°C for 5 min, ramp to 140°C at 5°C/min, then ramp to 300°C at 20°C/min, and hold for 5 min. Total run time: 38 min. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | m/z 109 for APO and m/z 94 for IS ((+)-limonene oxide). m/z 108 can be used as a confirmatory ion for both. |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of APO in rodent blood and mammary tissue.
Table 1: Method Validation in Male Sprague Dawley Rat Blood [1][2][3][4]
| Parameter | Result |
| Linearity Range | 5.00 - 250 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 |
| Accuracy (% Relative Error, %RE) | ≤ ±15% for all standard levels |
| Intra-day Precision (%RSD) | ≤ 6.3% |
| Inter-day Precision (%RSD) | ≤ 6.3% |
| Intra-day Accuracy (%RE) | ≤ ±5.4% |
| Inter-day Accuracy (%RE) | ≤ ±5.4% |
| Limit of Detection (LOD) | 1.06 - 1.07 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Absolute Recovery | 100 - 114% |
| Stability in Frozen Storage (-80°C) | At least 70 days |
Table 2: Method Evaluation in Other Rodent Matrices [2][3]
| Matrix | Accuracy (%RE) | Precision (%RSD) |
| Male & Female HSD Rat Blood | ≤ ±5.3% | ≤ 7.8% |
| Male & Female B6C3F1 Mouse Blood | ≤ ±5.3% | ≤ 7.8% |
| Female B6C3F1 Rat Mammary Gland | ≤ ±14.6% | ≤ 8.1% |
| Female SD Rat Mammary Gland | ≤ ±14.6% | ≤ 8.1% |
High-Performance Liquid Chromatography (HPLC)
While GC-MS is the more established method for APO quantification, HPLC can also be employed, particularly for the analysis of alpha-pinene oxidation products in various matrices.[7][8]
General Considerations for HPLC Method Development
A reverse-phase HPLC method would be a suitable starting point for the analysis of alpha-pinene and its derivatives.[9] Key aspects to consider during method development include:
-
Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[9]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for such compounds.[9] An acid modifier like phosphoric acid or formic acid (for MS compatibility) may be required to improve peak shape.[9]
-
Detection: UV detection may be challenging due to the lack of a strong chromophore in APO. Therefore, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for sensitive and selective detection.[8][10] Derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (2,4-DNPH) could be an alternative for UV-based quantification, although this has been more commonly applied to aldehyde and ketone oxidation products of alpha-pinene.[7]
Logical Relationship for HPLC Method Development
The following diagram outlines the logical steps involved in developing an HPLC method for APO quantification.
Conclusion
The detailed GC-MS protocol provides a validated and reliable method for the quantification of this compound in complex biological matrices, which is crucial for advancing research in toxicology and drug development. While HPLC presents a viable alternative, further method development and validation are necessary to match the robustness of the established GC-MS approach. The information and protocols provided herein serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Development and validation of an analytical method for quantitation of this compound in rodent blood and mammary tissue by GC/MS | RTI [rti.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rti.org [rti.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Separation of (+)-alpha-Pinene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the HPLC Analysis of Alpha-Pinene Oxide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of α-pinene oxide and its key derivatives. The protocols cover achiral analysis of primary oxidation products and a representative method for the chiral separation of α-pinene oxide enantiomers.
Achiral Analysis of α-Pinene Oxide Degradation Products by HPLC with UV Detection (Following 2,4-DNPH Derivatization)
This method is suitable for the quantification of carbonyl-containing degradation products of α-pinene, such as pinonaldehyde and campholenealdehyde. The protocol involves derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form stable hydrazones that can be readily detected by UV-Vis.[1][2][3][4]
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Sample Collection: For gas-phase samples, degradation products can be collected on a liquid nitrogen trap. For liquid samples, direct derivatization can be performed.[3]
-
Derivatization Solution: Prepare a saturated solution of 2,4-DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
Derivatization Procedure:
-
To 1 mL of the sample solution (in acetonitrile), add 1 mL of the 2,4-DNPH derivatization solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at 40°C for 30 minutes in a water bath.
-
After cooling to room temperature, the sample is ready for HPLC analysis. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary.
-
b) HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A) Water B) Acetonitrile |
| Gradient | 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
Quantitative Data
The following table summarizes the relative product yields from the reaction of α-pinene with hydroxyl radicals, as determined by HPLC after 2,4-DNPH derivatization.[3]
| Compound | Relative Product Yield (mol %) at 50 Torr[3] | Relative Product Yield (mol %) at 100 Torr[3] |
| Formaldehyde | 9.7 ± 0.7 | 6 ± 5 |
| Acetaldehyde | 1.1 ± 0.1 | 0.9 ± 0.5 |
| Acetone | 16 ± 1 | 6 ± 2 |
| Campholenealdehyde | 11 ± 2 | 5.5 ± 0.7 |
| Pinonaldehyde | 63 ± 3 | 82 ± 7 |
Chiral Separation of α-Pinene Oxide Enantiomers by HPLC
The enantioselective analysis of α-pinene oxide is crucial for understanding its biological activity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[5][6][7][8] The following protocol is a representative method using a Chiralcel OD-H column, which may require optimization for specific applications.
Experimental Protocol
a) Sample Preparation:
-
Extraction from Biological Matrices: For samples in biological matrices like blood or tissue, a liquid-liquid extraction is recommended.[9][10]
-
Direct Analysis: For pure samples or simple mixtures, dissolve the sample in the mobile phase (e.g., hexane/isopropanol mixture).
b) HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm)[11][12][13] |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
Quantitative Data for α-Pinene Oxide (GC-MS)
| Parameter | Value |
| Linearity Range | 5–250 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 |
| Intra- and Inter-day Precision (%RSD) | ≤ 6.3% |
| Intra- and Inter-day Accuracy (%RE) | ≤ ±5.4% |
| Limit of Detection (LOD) | 1.06 ng/mL |
Visualizations
Microbial Degradation Pathway of α-Pinene
References
- 1. Study of the carbonyl products of terpene/OH radical reactions: detection of the 2,4-DNPH derivatives by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation by HPLC using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rti.org [rti.org]
- 10. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. ct-k.com [ct-k.com]
Application Notes: Alpha-Pinene Oxide as a Substrate for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic transformations of alpha-pinene oxide, a versatile bio-based substrate. This compound, derived from the abundant monoterpene alpha-pinene, serves as a key precursor for the synthesis of high-value compounds, particularly in the fragrance and flavor industries.[1][2][3] This document details the primary enzymatic pathways, summarizes key quantitative data, and provides detailed protocols for laboratory application.
Key Enzymatic Transformations of this compound
This compound is primarily transformed by two main classes of enzymes: lyases (decyclases) and hydrolases. These enzymes catalyze distinct reactions, leading to structurally different and commercially valuable products.
Ring-Opening Isomerization via this compound Lyase
The most well-documented enzymatic reaction is the cleavage of this compound by this compound lyase (also known as alpha-pinene-oxide decyclase, EC 5.5.1.10).[4][5] This enzyme catalyzes a concerted reaction where both rings of the bicyclic epoxide are cleaved, forming cis-2-methyl-5-isopropylhexa-2,5-dienal, commonly known as isonovalal.[6][7] This transformation is significant as isonovalal is a valuable fragrance compound.[8] This reaction has been extensively studied in bacteria such as Nocardia sp. and Pseudomonas sp.[9][10] The enzyme from Nocardia sp. P18.3 notably requires no cofactors for its activity.[6]
References
- 1. This compound | C10H16O | CID 91508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1686-14-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-pinene-oxide decyclase - Wikipedia [en.wikipedia.org]
- 5. EC 5.5.1.10 [iubmb.qmul.ac.uk]
- 6. Purification and properties of this compound lyase from Nocardia sp. strain P18.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bacterial metabolism of alpha-pinene: pathway from this compound to acyclic metabolites in Nocardia sp. strain P18.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Pinene Oxide in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of α-pinene oxide and its derivatives as versatile chiral building blocks in asymmetric catalysis. The unique bicyclic and chiral scaffold of α-pinene makes it an excellent starting material for the synthesis of a variety of chiral ligands, auxiliaries, and reagents. These have been successfully applied in a range of enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.
Asymmetric Reduction of Prochiral Ketones
Chiral organoboranes derived from α-pinene are highly effective reagents for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are important intermediates in drug synthesis. Two of the most prominent reagents are B-chlorodiisopinocampheylborane (DIP-Chloride™) and B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®).
Asymmetric Reduction with DIP-Chloride™
DIP-Chloride is a highly versatile and selective chiral reducing agent, particularly effective for the reduction of aryl alkyl ketones and hindered ketones.
Mechanism of Asymmetric Reduction with DIP-Chloride™
The asymmetric reduction of ketones with DIP-Chloride is proposed to proceed through a six-membered ring transition state. The ketone coordinates to the Lewis acidic boron atom. A hydride is then transferred from the isopinocampheyl group to the carbonyl carbon in a highly stereoselective manner, governed by the steric bulk of the pinene-derived ligand. This forces the ketone's substituents to adopt a conformation that minimizes steric interactions, leading to a preferential attack on one of the prochiral faces of the carbonyl group.
Caption: Mechanism of asymmetric ketone reduction with DIP-Chloride.
Quantitative Data: Asymmetric Reduction of Ketones with (-)-DIP-Chloride™
| Ketone Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | R | - | 95 | [1] |
| 2-Fluoroacetophenone | R | - | 95 | [1] |
| 2,2-Difluoroacetophenone | R | - | 85 | [1] |
| 2,2,2-Trifluoroacetophenone | S | - | 90 | [1] |
| 1,1,1-Trifluoro-2-octanone | S | - | 91 | [1] |
| Cyclohexyl trifluoromethyl ketone | - | - | 87 | [2] |
Experimental Protocol: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride™
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is flushed with nitrogen.
-
Reagents: Add a solution of (-)-DIP-Chloride™ (1.1 equivalents) in anhydrous diethyl ether (20 mL) to the flask.
-
Cooling: Cool the solution to -25 °C in a cryostat.
-
Substrate Addition: Slowly add a solution of acetophenone (1 equivalent) in anhydrous diethyl ether (10 mL) to the cooled reagent solution over 30 minutes.
-
Reaction: Stir the reaction mixture at -25 °C for 3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by the slow addition of diethanolamine (2.2 equivalents). Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction: Add water (20 mL) and diethyl ether (30 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Asymmetric Reduction with Alpine-Borane®
Alpine-Borane® is particularly effective for the enantioselective reduction of α,β-acetylenic ketones.
Experimental Protocol: Asymmetric Reduction of an α,β-Acetylenic Ketone with (+)-Alpine-Borane®
-
Reaction Setup: A dry 50 mL flask is charged with a magnetic stir bar and sealed with a septum under a nitrogen atmosphere.
-
Reagents: Add a 0.5 M solution of (+)-Alpine-Borane® in THF (1.1 equivalents) to the flask.
-
Substrate Addition: Add the α,β-acetylenic ketone (1 equivalent) neat to the Alpine-Borane® solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Add ethanolamine (1.1 equivalents) to the reaction mixture to quench any excess borane. Stir for 15 minutes.
-
Purification: Remove the solvent under reduced pressure. Add diethyl ether and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography.
Synthesis of Chiral β-Amino Alcohols and Their Application in Asymmetric Transfer Hydrogenation
Chiral β-amino alcohols derived from α-pinene oxide are valuable ligands for transition metal-catalyzed asymmetric reactions, such as the transfer hydrogenation of ketones.
References
Troubleshooting & Optimization
improving the yield and selectivity of alpha-pinene oxide synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of α-pinene oxide, with a focus on improving yield and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of α-pinene oxide.
Q1: I am experiencing a low yield of α-pinene oxide and a mixture of various by-products. What are the initial troubleshooting steps?
A1: Low yield and poor selectivity can arise from several factors. A systematic evaluation of your reaction parameters is the recommended first step.[1] Key parameters to investigate include:
-
Reaction Temperature: Temperature plays a critical role in both the conversion of α-pinene and the selectivity towards different products.[1] While higher temperatures can increase the reaction rate, they can also promote the formation of undesired by-products.[1][2] For instance, allylic oxidation becomes more significant at temperatures above 60°C.[2] A reaction temperature of 50°C has been found to be optimal for high selectivity in some systems.[2][3]
-
Catalyst Selection and Concentration: The choice of catalyst is crucial in directing the reaction towards α-pinene oxide.[1] Tungsten-based catalysts, such as sodium tungstate dihydrate (Na₂WO₄·2H₂O), in combination with hydrogen peroxide, have demonstrated high selectivity.[2][4] The catalyst concentration must also be optimized to avoid side reactions.[1]
-
Reaction Time: The duration of the reaction influences the product distribution. Longer reaction times might lead to the degradation of the desired α-pinene oxide into other compounds.[1] Monitoring the reaction progress using techniques like GC or GC-MS is advisable.[1]
-
Oxidant Concentration: An excess of the oxidant, such as hydrogen peroxide, can lead to a decrease in the selectivity for α-pinene oxide and promote the formation of by-products like verbenol and verbenone.[2]
Q2: My reaction is producing a significant amount of campholenic aldehyde. How can I minimize its formation?
A2: The formation of campholenic aldehyde is a common side reaction, resulting from the isomerization of α-pinene oxide.[1] To minimize its formation, consider the following:
-
Catalyst Acidity: The acidity of the catalyst can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[1] Using a catalyst with lower acidity or a more basic character can help reduce this side reaction.[1]
-
Temperature Control: Higher temperatures can favor isomerization reactions.[1] Maintaining a lower and precisely controlled reaction temperature can help minimize the formation of campholenic aldehyde.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Nonpolar solvents like toluene have been associated with higher yields of campholenic aldehyde in some systems, while more polar solvents may favor other products.[5][6]
Q3: I am observing the formation of verbenol and verbenone in my product mixture. What conditions favor these by-products and how can I avoid them?
A3: Verbenol and verbenone are products of allylic oxidation.[1] Their formation can be influenced by:
-
Oxidant Amount: Increasing the amount of oxidant can increase the rate of allylic oxidation, leading to higher yields of verbenol and verbenone.[2]
-
Acid Concentration: Higher acid concentrations can also promote the formation of these by-products.[2] Keeping the acid concentration low (e.g., below 0.05 M H₂SO₄) can help achieve 100% selectivity towards α-pinene oxide.[2]
-
Temperature: As mentioned, temperatures above 60°C can significantly increase the rate of allylic oxidation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of α-pinene?
A1: The oxidation of α-pinene can yield several valuable oxygenated derivatives. The main products include:
-
α-Pinene oxide: The desired product from the epoxidation of the double bond.[1]
-
Verbenol and Verbenone: Products resulting from allylic oxidation.[1]
-
Campholenic aldehyde: An isomerization product of α-pinene oxide.[1][7]
-
Other by-products: These can include trans-pinocarveol, myrtenal, myrtenol, L-carveol, carvone, and 1,2-pinanediol.[8]
Q2: How do different reaction conditions affect the selectivity of α-pinene oxidation?
A2: Reaction conditions are critical for controlling the product distribution. The following table summarizes the impact of various parameters on product selectivity:
| Parameter | Effect on Selectivity | Reference(s) |
| Temperature | Can shift selectivity between α-pinene oxide and verbenone. Higher temperatures may favor isomerization to campholenic aldehyde. | [1][2] |
| Catalyst | Different catalysts (e.g., Tungsten-based, TS-1, MnSO₄) exhibit varying selectivities for α-pinene oxide, verbenol, and verbenone. | [2][4][8][9] |
| Solvent | The choice of solvent can significantly impact conversion and selectivity. For instance, 1,2-dichloroethane has shown higher conversion compared to toluene, p-cymene, or acetonitrile in certain systems. Solvent-free conditions can also be highly selective. | [2] |
| Oxidant Amount | Higher oxidant concentrations can decrease the selectivity towards α-pinene oxide and increase the formation of allylic oxidation products. | [2] |
| Acid Concentration | Lower acid concentrations generally favor the epoxidation pathway, while higher concentrations can lead to increased formation of rearrangement and allylic oxidation products. | [2] |
Q3: What is a highly selective method for synthesizing α-pinene oxide?
A3: A highly selective and efficient method utilizes a tungsten-based catalyst (e.g., sodium tungstate dihydrate) with hydrogen peroxide as the oxidant in a solvent-free system.[2][4] By maintaining a molar ratio of α-pinene to hydrogen peroxide to catalyst of 5:1:0.01 and a temperature of 50°C, α-pinene oxide can be obtained with high selectivity in a short reaction time (approximately 20 minutes).[2]
Data Presentation
Table 1: Effect of Solvent on α-Pinene Conversion and α-Pinene Oxide Yield
| Solvent | α-Pinene Conversion (%) | α-Pinene Oxide Yield (%) | By-products |
| 1,2-dichloroethane | 58 | 55 | Verbenol (3%) |
| Toluene | 40 | 38 | Verbenol (2%) |
| p-Cymene | 24 | - | Less selective than toluene and 1,2-dichloroethane |
| Acetonitrile | 12 | 0 | Sobrerol (4%), Pinanediol (~1%), Verbenol (6%), Verbenone (~1%) |
| Reaction conditions: 50°C, 120 min, α-pinene (1.25 M), H₂O₂ (1.25 M), Na₂WO₄·2H₂O (0.012 M), H₂SO₄ (0.05 M).[2] |
Table 2: Effect of Oxidant (H₂O₂) Amount on Product Yield
| Oxidant Amount (mol%) | α-Pinene Oxide Yield (%) | Verbenol Yield (%) |
| 100 | 55 | - |
| 125 | - | 4 |
| 200 | 12 | 13 |
| Reaction conditions: 50°C, 120 min, α-pinene (1.25 M), Na₂WO₄·2H₂O (0.012 M), H₂SO₄ (0.05 M), Toluene solvent.[2] |
Table 3: Effect of Acid (H₂SO₄) Concentration on Product Yield
| Acid Concentration (M) | α-Pinene Oxide Yield (%) | Campholenic Aldehyde Yield (%) | Verbenone Yield (%) |
| < 0.05 | ~100 (selectivity) | - | - |
| 0.06 | Decreased | ~1-20 (increasing with concentration) | - |
| 0.07 | Decreased | Increased | ~2 |
| 0.09 | Decreased | Increased | ~5 |
| Reaction conditions: 50°C, 120 min, α-pinene (1.25 M), H₂O₂ (1.25 M), Na₂WO₄·2H₂O (0.012 M), Toluene solvent.[2] |
Experimental Protocols
Detailed Methodology for Solvent-Free α-Pinene Oxide Synthesis [2][4]
Materials:
-
α-pinene
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
Procedure:
-
Establish a molar ratio of α-pinene to hydrogen peroxide to catalyst of 5:1:0.01.
-
In a suitable reaction vessel equipped with a stirrer and temperature control, combine the α-pinene and the sodium tungstate dihydrate catalyst.
-
While maintaining the reaction temperature at 50°C, slowly add the 30% hydrogen peroxide solution to the mixture.
-
The reaction is typically complete within approximately 20 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[1]
-
Upon completion, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The liquid phase can then be subjected to distillation or other purification methods to isolate the α-pinene oxide.[1]
Visualizations
Caption: A typical experimental workflow for the synthesis of α-pinene oxide.
Caption: Main oxidation pathways of α-pinene.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
common side products in alpha-pinene epoxidation and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the epoxidation of α-pinene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the epoxidation of α-pinene?
A1: The epoxidation of α-pinene can lead to the formation of several side products through various reaction pathways, including allylic oxidation and rearrangement of the initially formed α-pinene oxide. The most frequently encountered side products include:
-
Allylic Oxidation Products: Verbenol and Verbenone.[1][2][3] These are formed by the oxidation of the allylic C-H bonds of α-pinene.
-
Rearrangement Products: Campholenic aldehyde is a common isomerization product of α-pinene oxide, particularly under acidic conditions.[1][4][5] Other rearrangement products that can be formed include trans-carveol, pinocarveol, and isopinocamphone.[4]
-
Hydrolysis Products: Pinanediol and sobrerol can be formed if water is present in the reaction mixture, leading to the hydrolytic opening of the epoxide ring.[1][4]
Q2: How does reaction temperature influence the formation of side products?
A2: Reaction temperature is a critical parameter that significantly impacts both the rate of epoxidation and the selectivity towards the desired α-pinene oxide.
-
Higher Temperatures (e.g., > 60-70 °C): Generally lead to an increased rate of α-pinene conversion. However, elevated temperatures also promote the formation of undesired side products.[1][4] Specifically, higher temperatures can favor allylic oxidation, leading to increased yields of verbenol and verbenone.[4] They can also accelerate the rearrangement of α-pinene oxide to campholenic aldehyde and promote hydrolysis to pinanediol and sobrerol.[1][4]
-
Lower Temperatures (e.g., < 50 °C): Often result in higher selectivity for α-pinene oxide with minimal formation of side products.[4] However, the reaction rate may be slower.
Q3: What is the effect of the solvent on the selectivity of α-pinene epoxidation?
A3: The choice of solvent can significantly influence the product distribution. The polarity and basicity of the solvent play a crucial role.
-
Non-polar solvents like toluene and 1,2-dichloroethane have been shown to favor the formation of α-pinene oxide with good selectivity.[1]
-
Polar aprotic solvents such as acetonitrile can promote allylic oxidation, leading to higher yields of verbenol and verbenone.[1][4] Acetonitrile can also facilitate the hydrolysis of the epoxide to form sobrerol and pinanediol.[1]
-
Solvent basicity can influence the rearrangement of α-pinene oxide. For instance, higher solvent basicity has been shown to favor the formation of trans-carveol over campholenic aldehyde.[6]
Q4: How can I minimize the formation of campholenic aldehyde?
A4: The formation of campholenic aldehyde is primarily due to the acid-catalyzed rearrangement of α-pinene oxide.[1][4][5] To minimize its formation, consider the following:
-
Control Acidity: Avoid acidic conditions. If an acid catalyst is used, its concentration should be carefully optimized. Lowering the acid concentration has been shown to significantly reduce the formation of campholenic aldehyde.[4]
-
Catalyst Choice: Utilize catalysts with low acidity or a more basic character.
-
Temperature Control: Maintain a lower reaction temperature, as higher temperatures can favor isomerization reactions.[7]
Q5: What strategies can be employed to avoid the formation of verbenol and verbenone?
A5: Verbenol and verbenone are products of allylic oxidation. To suppress their formation:
-
Control Oxidant Amount: Using a stoichiometric amount or a slight excess of the oxidizing agent (e.g., H₂O₂) is crucial. A large excess of the oxidant can promote allylic oxidation.[1]
-
Catalyst Selection: The nature of the catalyst plays a significant role. Some catalysts inherently favor epoxidation over allylic oxidation. The dominance of either pathway is dependent on the catalyst and the potential generation of radicals.[4]
-
Reaction Temperature: As mentioned earlier, lower reaction temperatures generally disfavor allylic oxidation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of α-pinene oxide and high amounts of campholenic aldehyde. | The reaction conditions are too acidic, promoting the rearrangement of the epoxide. | 1. Reduce the concentration of the acid catalyst or use a catalyst with lower acidity.[4] 2. Maintain a lower reaction temperature.[7] 3. Choose a solvent that does not favor rearrangement; for example, non-basic toluene over N,N-dimethylacetamide can enhance the formation of campholenic aldehyde depending on the catalyst.[5] |
| Significant formation of verbenol and verbenone. | Allylic oxidation is competing with epoxidation. | 1. Decrease the amount of the oxidizing agent. An excess of oxidant favors allylic oxidation.[1] 2. Lower the reaction temperature.[4] 3. Select a catalyst that is more selective for epoxidation. 4. Avoid solvents like acetonitrile that can promote allylic oxidation.[1] |
| Presence of pinanediol and sobrerol in the product mixture. | Hydrolysis of the α-pinene oxide due to the presence of water. | 1. Use an anhydrous solvent and ensure all reagents are dry. 2. If using aqueous hydrogen peroxide, consider a biphasic system with a phase-transfer catalyst to minimize contact of the epoxide with the aqueous phase. 3. The use of acetonitrile as a solvent has been shown to lead to complete conversion of the epoxide to its hydrolysis products.[1] |
| Low conversion of α-pinene. | Reaction conditions are not optimal for the chosen catalytic system. | 1. Increase the reaction temperature, but monitor for an increase in side products.[1][4] 2. Increase the reaction time. 3. Optimize the catalyst loading. 4. Ensure efficient stirring, especially in heterogeneous or biphasic systems. |
Data Presentation
Table 1: Effect of Reaction Temperature on α-Pinene Epoxidation
| Temperature (°C) | α-Pinene Conversion (%) | α-Pinene Oxide Yield (%) | Sobrerol Yield (%) | Campholenic Aldehyde Yield (%) | Verbenol Yield (%) |
| 30 | ~40 | ~40 | ~0 | ~0 | ~0 |
| 50 | ~60 | ~60 | ~0 | ~0 | ~0 |
| 70 | >80 | ~60 (decreases over time) | ~3 | ~1 | ~5 |
Data adapted from a study using a tungsten-based catalyst.[1][4]
Table 2: Effect of Solvent on α-Pinene Epoxidation
| Solvent | α-Pinene Conversion (%) | α-Pinene Oxide Yield (%) | Verbenol Yield (%) | Sobrerol & Pinanediol Yield (%) |
| 1,2-dichloroethane | 58 | 55 | 3 | Not reported |
| Toluene | 40 | 38 | 2 | Not reported |
| p-Cymene | 24 | Not reported | Not reported | Not reported |
| Acetonitrile | 12 | 0 | 6 | 5 |
Reaction conditions: 50 °C, 120 min, H₂O₂ as oxidant.[1]
Table 3: Effect of Oxidant (H₂O₂) Amount on Product Distribution
| H₂O₂ (mol%) | α-Pinene Oxide Yield (%) | Verbenol Yield (%) | Verbenone Yield (%) | Sobrerol & Pinanediol Yield (%) |
| 100 | 55 | <1 | <1 | Low |
| 125 | ~45 | 4 | ~1 | Increased |
| 200 | 12 | 13 | >1 | Significantly Increased |
Reaction conditions: 50 °C, 120 min, in toluene.[1]
Table 4: Effect of Acid (H₂SO₄) Concentration on Product Distribution
| Acid Concentration (M) | α-Pinene Oxide Yield (%) | Campholenic Aldehyde Yield (%) |
| 0.04 | 38 | ~1 |
| 0.06 | ~25 | ~5 |
| 0.09 | 4 | ~20 |
Reaction conditions: 50 °C, 120 min, in toluene.[4]
Experimental Protocols
Selective Epoxidation of α-Pinene using a Tungsten-Based Catalyst in a Solvent-Free System
This protocol is adapted from a study that achieved high selectivity to α-pinene oxide with minimal side product formation.[1][4]
Materials:
-
α-Pinene
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Sulfuric acid (H₂SO₄)
-
Phase-transfer catalyst (e.g., Adogen 464®)
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add α-pinene and the phase-transfer catalyst.
-
Catalyst Preparation: In a separate vessel, prepare the active catalyst by mixing sodium tungstate dihydrate with sulfuric acid and hydrogen peroxide according to the desired molar ratios.
-
Reaction Initiation: Heat the α-pinene mixture to the desired temperature (e.g., 50 °C) with vigorous stirring (e.g., 1250 rpm).
-
Oxidant Addition: Add the prepared oxidant/catalyst solution to the reactor. For optimal selectivity, a single-step addition can be employed in a solvent-free system.[1]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture. Quench any remaining peroxide. The organic layer can be separated, washed, dried, and the product isolated by distillation or chromatography.
Optimized Conditions for High Selectivity:
-
Temperature: 50 °C
-
α-pinene/H₂O₂/catalyst molar ratio: 5:1:0.01
-
Solvent: Solvent-free
-
Reaction Time: Approximately 20 minutes for high conversion and selectivity.[1]
Mandatory Visualization
Caption: Reaction pathways in α-pinene epoxidation.
Caption: Troubleshooting workflow for α-pinene epoxidation.
References
- 1. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of α-Pinene on the Ti-SBA-15 Catalyst Obtained Using Orange Peel Waste as Components of the Synthesis Gel [mdpi.com]
- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
purification of alpha-pinene oxide from unreacted alpha-pinene
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of α-pinene oxide from unreacted α-pinene and other reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating α-pinene oxide from unreacted α-pinene on a preparatory scale?
A1: Fractional vacuum distillation is the most effective and commonly used method for separating α-pinene oxide from unreacted α-pinene. This is due to the significant difference in their boiling points, which is large enough for efficient separation with a standard fractional distillation setup.[1][2][3] Performing the distillation under reduced pressure is crucial to prevent thermal degradation of the compounds.[4]
Q2: Why is a vacuum necessary for the distillation?
A2: Terpenes and their derivatives can be sensitive to high temperatures and may decompose or rearrange when heated for extended periods at atmospheric pressure.[4][5][6] Applying a vacuum lowers the boiling points of the compounds, allowing the distillation to be performed at a lower temperature, which minimizes the risk of thermal degradation and improves the purity of the final product.
Q3: My fractional distillation is resulting in poor separation. What are the common causes?
A3: Poor separation during fractional distillation can be attributed to several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate the components effectively. Using a longer column or one with a more efficient packing (e.g., Vigreux indentations, structured packing) can help.[7]
-
Heat Loss: Significant heat loss from the column can prevent the vapor from reaching the condenser, causing it to reflux back into the distillation flask. Insulating the column with glass wool and aluminum foil is essential.[8]
-
Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to co-distillation. A slow, steady rate is optimal.
-
Flooding: Excessive heating can cause a large amount of condensate to form in the column, obstructing the vapor flow. This is known as flooding and prevents efficient separation.[8]
Q4: Can I use column chromatography for this purification?
A4: While fractional distillation is preferred for larger quantities, flash column chromatography can be used for smaller-scale purification or to remove more polar impurities. Silica gel is a common stationary phase, and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate α-pinene oxide from less polar α-pinene and more polar byproducts.[9][10]
Q5: How can I check the purity of my final α-pinene oxide product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of your product. It allows for the separation of α-pinene oxide from residual α-pinene and other potential impurities, and the mass spectrometer provides definitive identification of the components.[11]
Data Presentation
Physical Properties for Separation
The separation of α-pinene and α-pinene oxide by distillation is feasible due to their different boiling points. The table below summarizes these key physical properties.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (at 760 mmHg) | Boiling Point (at Reduced Pressure) | Density (g/mL) |
| α-Pinene | 136.24[3] | 155-156 °C[3][12] | Not specified | 0.858 (at 25 °C)[12] |
| α-Pinene Oxide | 152.24[13] | 188.6 °C[1][2] | 102-103 °C at 50 mmHg[13][14] | 0.964 - 0.97 (at 25 °C)[13][14] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To separate α-pinene oxide from unreacted α-pinene and low-boiling impurities.
Materials and Equipment:
-
Crude reaction mixture containing α-pinene oxide and α-pinene
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum adapter
-
Vacuum pump with a trap
-
Manometer
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Glass wool and aluminum foil for insulation
-
Grease for glass joints
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.[15]
-
Place a magnetic stir bar in the round-bottom flask and charge it with the crude mixture (do not fill more than two-thirds full).
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.[15]
-
Wrap the fractionating column and distillation head with glass wool, followed by a layer of aluminum foil to insulate against heat loss.[8]
-
-
Distillation:
-
Begin stirring the mixture.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize. Aim for a pressure where the components will boil at a manageable temperature (e.g., 5-50 mmHg).[4][13]
-
Once the desired pressure is reached, begin heating the flask gently with the heating mantle.[15]
-
Observe the column as the mixture begins to boil. A ring of condensate should slowly rise through the column.[16]
-
Collect the first fraction, which will primarily consist of the lower-boiling unreacted α-pinene. The temperature at the distillation head should remain stable during this time.
-
Once most of the α-pinene has distilled, the temperature will drop before rising again to the boiling point of the next component.
-
Change the receiving flask to collect the intermediate fraction.
-
As the temperature stabilizes at the boiling point of α-pinene oxide at the working pressure, change to a new receiving flask to collect the purified product.
-
-
Shutdown:
Protocol 2: Purity Analysis by GC-MS
Objective: To determine the purity of the distilled fractions.
Instrument Parameters (Example Method): [11]
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A or similar
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 200°C
-
MS Transfer Line Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min
-
Ramp 1: 5°C/min to 140°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 min
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
α-Pinene Oxide: Monitor m/z 109 (quantifier) and 108 (qualifier)
-
α-Pinene: Monitor m/z 93 (quantifier) and 136 (qualifier)
-
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No distillate is being collected, but the flask is boiling. | - Insufficient heating.- Excessive heat loss from the column. | - Increase the heating mantle temperature.- Ensure the column and distillation head are well-insulated with glass wool and foil.[8] |
| The temperature at the distillation head is fluctuating. | - Distillation rate is too fast.- Bumping of the liquid in the flask. | - Reduce the heating to achieve a slower, more stable distillation rate.- Ensure the magnetic stirrer is functioning correctly to prevent bumping. |
| The vacuum pressure is not low enough. | - Leaks in the system. | - Check that all joints are properly sealed and greased. Inspect tubing for cracks.[15] |
| Product purity is low. | - Column efficiency is too low.- Distillation rate is too high.- Poor separation of fractions. | - Use a longer or more efficient fractionating column.- Slow down the distillation rate.- Collect smaller fractions and analyze each to identify the pure cuts. |
Visualizations
Caption: Experimental workflow for the purification of α-pinene oxide.
References
- 1. alpha-Pinene oxide | CAS#:72936-74-4 | Chemsrc [chemsrc.com]
- 2. α-Pinene oxide | CAS#:74525-43-2 | Chemsrc [chemsrc.com]
- 3. α-Pinene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 6. What to do with fractions piling up - Distillation - Future4200 [future4200.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpha-Pinene CAS#: 80-56-8 [m.chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound | 1686-14-2 [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation and Regeneration in α-Pinene Oxide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of α-pinene oxide. It provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My catalyst's activity has significantly dropped after only a few reaction cycles. What are the likely causes?
A1: A rapid decline in catalytic activity, commonly known as deactivation, can be attributed to several mechanisms. The most common causes in α-pinene oxide synthesis include:
-
Fouling or Coking: The deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst's active sites and within its pores is a primary cause of deactivation. This is particularly prevalent with zeolite catalysts, where bulky organic molecules can block the micropores.[1][2]
-
Leaching: The active catalytic species may dissolve or "leach" into the reaction medium during the synthesis. This is a known issue with some supported metal catalysts and polyoxometalates, where the active components are not strongly anchored to the support material.[3]
-
Sintering: At elevated reaction temperatures, fine metal nanoparticles on a support can agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in activity. This is a concern for supported metal catalysts like gold.
-
Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.
Q2: I am observing a change in product selectivity after regenerating my catalyst. Why is this happening and how can I address it?
A2: Changes in selectivity post-regeneration can be due to several factors related to the regeneration process itself:
-
Incomplete Regeneration: If the regeneration process does not completely remove the coke or adsorbed species, the remaining deposits can alter the catalyst's surface properties and affect the selectivity of subsequent reactions.
-
Structural Changes: The regeneration conditions, particularly high temperatures during calcination, can alter the catalyst's structure. For instance, the acidity of a zeolite catalyst can change, which in turn influences the isomerization of α-pinene oxide to byproducts like campholenic aldehyde.[4]
-
Redispersion and Particle Size: For supported metal catalysts, the regeneration process can sometimes lead to a redispersion of the metal particles, but it can also cause further sintering if not carefully controlled. Changes in metal particle size can affect selectivity.
To address this, it is crucial to use a regeneration protocol specifically optimized for your catalyst type and to characterize the catalyst after regeneration (e.g., using techniques like XRD, TEM, or acidity measurements) to ensure its properties are restored.
Q3: How can I determine the cause of my catalyst's deactivation?
A3: Identifying the specific deactivation mechanism is key to selecting the appropriate regeneration method. The following characterization techniques are highly valuable:
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke deposited on the catalyst by measuring weight loss upon heating in an oxidizing atmosphere.
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize changes in the morphology of the catalyst, such as the sintering of metal nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the chemical state of the elements on the catalyst's surface and can detect poisoning by impurities.
-
Inductively Coupled Plasma (ICP) Analysis: Analysis of the reaction mixture after filtration can detect leached metal species, confirming if leaching is a significant deactivation pathway.
-
Nitrogen Physisorption (BET analysis): This method measures the surface area and pore volume of the catalyst. A significant decrease in these parameters often indicates pore blockage due to coking.
Catalyst Deactivation Mechanisms and Regeneration
The choice of regeneration method is highly dependent on the type of catalyst and the deactivation mechanism. Below are common scenarios encountered in α-pinene oxide synthesis.
Zeolite Catalysts (e.g., TS-1)
-
Common Deactivation Mechanism: The primary cause of deactivation for zeolite catalysts like TS-1 in α-pinene oxidation is the blockage of micropores by bulky organic byproducts, effectively a form of coking.[1][2] Leaching of the active titanium framework can also contribute to deactivation.[1]
-
Regeneration Methods:
-
Calcination: This is a highly effective method for removing coke deposits. The spent catalyst is heated in a controlled atmosphere to burn off the organic residues.[1]
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed organic molecules.[5]
-
Chemical Treatment: Washing with a dilute solution of hydrogen peroxide has been shown to be an effective regeneration method.[1]
-
Supported Metal Catalysts (e.g., Au, Pd on a support)
-
Common Deactivation Mechanisms:
-
Sintering: High reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.
-
Fouling: Deposition of organic residues on the metal surface can block active sites.
-
Leaching: The metal can leach from the support into the reaction medium.
-
-
Regeneration Methods:
-
Calcination: This can remove organic deposits, but the temperature must be carefully controlled to avoid further sintering.
-
Solvent Washing: Similar to zeolites, washing can remove adsorbed species.
-
Acid/Base Treatment: Depending on the nature of the support and the metal, treatment with dilute acids or bases can help to redisperse the metal particles.
-
Polyoxometalate (POM) Catalysts
-
Common Deactivation Mechanisms:
-
Leaching: POMs can be susceptible to leaching of the active metal (e.g., tungsten) into the reaction medium, especially if not strongly anchored to a support.[3]
-
Fouling: Adsorption of reaction products onto the catalyst surface can lead to deactivation.
-
-
Regeneration Methods:
-
Washing and Drying: For deactivation caused by product adsorption, simply washing the catalyst and drying it under vacuum can restore activity.
-
Immobilization: To prevent leaching, immobilizing the POMs on a robust support is a crucial preventative measure.
-
Data on Catalyst Performance and Regeneration
The following tables summarize quantitative data on the performance and recyclability of various catalysts used in α-pinene epoxidation.
| Catalyst System | α-Pinene Conversion (%) | α-Pinene Oxide Selectivity (%) | Cycle Number | Reference |
| Co-POM/NH2-MCF | 93 | - | 1 | [6] |
| 89 | - | 2 | [6] | |
| 85 | - | 3 | [6] | |
| Cellulosic Salen Complex | 98 | 99 | 1 | [7] |
| 97 | 99 | 2 | [7] | |
| 97 | 99 | 3 | [7] | |
| 96 | 98 | 4 | [7] | |
| 95 | 98 | 5 | [7] | |
| Ammonium Phosphotungstate | 90.6 | 40.5 (to sobrerol) | Stable over 5 cycles | [7] |
Experimental Protocols
General Protocol for α-Pinene Epoxidation
This protocol provides a general framework for the synthesis of α-pinene oxide. Specific parameters should be optimized based on the chosen catalyst and oxidant.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the solvent (if any), α-pinene, and the catalyst.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air, which is particularly important if the reaction is sensitive to atmospheric oxygen.
-
Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 85°C for TS-1 catalyst) with vigorous stirring.[8]
-
Oxidant Addition: Once the target temperature is reached, add the oxidant (e.g., hydrogen peroxide or molecular oxygen) at a controlled rate.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the samples by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity towards α-pinene oxide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The liquid product can then be purified by distillation, extraction, or chromatography.
Regeneration Protocol 1: Calcination of Coked Zeolite Catalysts (e.g., TS-1)
This protocol is suitable for regenerating zeolite catalysts deactivated by coke formation.
-
Washing: Wash the spent catalyst with a solvent such as acetone or ethanol to remove any physically adsorbed organic molecules. Filter the catalyst and repeat the washing until the solvent runs clear.[5]
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight to completely remove the solvent.[5]
-
Calcination:
-
Place the dried catalyst in a quartz tube within a tube furnace.
-
Begin by flowing an inert gas (e.g., nitrogen) through the tube.
-
Gradually increase the temperature to the target calcination temperature (typically 450-550°C) at a controlled ramp rate (e.g., 1-5°C/min).[5]
-
Once the target temperature is reached, slowly introduce a controlled flow of air or a mixture of oxygen and nitrogen. Caution: The combustion of coke is exothermic; start with a low oxygen concentration to avoid a temperature runaway.
-
Hold at the calcination temperature for a specified duration (e.g., 2-5 hours) to ensure complete removal of coke.[1]
-
Cool the catalyst down to room temperature under an inert gas flow.
-
Regeneration Protocol 2: Solvent and Chemical Washing of Deactivated Catalysts
This protocol is a milder regeneration method suitable for various catalysts where deactivation is primarily due to adsorbed species.
-
Solvent Washing:
-
Suspend the spent catalyst in a suitable solvent (e.g., isopropanol, methanol, or the reaction solvent).
-
Stir the suspension at room temperature or slightly elevated temperature for a set period (e.g., 1-2 hours).
-
Filter the catalyst and repeat the washing process if necessary.
-
Dry the catalyst in an oven at 100-120°C.
-
-
Chemical Washing (for specific cases like TS-1):
-
After solvent washing and drying, suspend the catalyst in a dilute solution of hydrogen peroxide.[1]
-
Stir the suspension at a controlled temperature (e.g., below 100°C) for a specified time.
-
Filter, wash thoroughly with deionized water until the filtrate is neutral, and then dry the catalyst.
-
Visualizations
Caption: Catalytic cycle for α-pinene oxide synthesis.
Caption: Common catalyst deactivation mechanisms.
Caption: General workflow for catalyst regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up of alpha-pinene oxide production
Welcome to the Technical Support Center for alpha-pinene oxide production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: The main challenges include controlling the reaction selectivity to minimize by-product formation, managing reaction exotherms, catalyst deactivation, and purification of the final product from a complex reaction mixture.[1] Additionally, ensuring safe handling of flammable and irritant materials is crucial.[2][3]
Q2: What are the common by-products in alpha-pinene epoxidation, and what causes their formation?
A2: Common by-products include campholenic aldehyde, sobrerol, pinanediol, verbenol, and verbenone.[4][5] Their formation is influenced by several factors:
-
Campholenic aldehyde: Often formed through the rearrangement of this compound, which can be promoted by acidic catalysts and higher temperatures.[4][6]
-
Sobrerol and Pinanediol: Result from the hydrolytic decomposition of this compound in the presence of water.[7]
-
Verbenol and Verbenone: Products of allylic oxidation, which becomes more significant at higher temperatures and with an excess of the oxidizing agent.[4][7]
Q3: How does reaction temperature affect the yield and selectivity of this compound?
A3: Higher temperatures generally increase the rate of alpha-pinene conversion. However, they also tend to decrease the selectivity towards this compound by promoting side reactions like allylic oxidation and product rearrangement.[7] For instance, allylic oxidation becomes significant at temperatures above 60°C.[7]
Q4: What is the role of the solvent in alpha-pinene epoxidation?
A4: The choice of solvent can significantly impact the reaction. Some studies have shown that conducting the reaction in the absence of an organic solvent can enhance the reaction rate and selectivity.[4][8] When solvents are used, their polarity can influence the reaction pathway and product distribution.[9] For example, 1,2-dichloroethane has been shown to improve the conversion of alpha-pinene compared to other solvents like toluene or acetonitrile.[7]
Q5: Are there any safety precautions I should take when working with alpha-pinene and this compound?
A5: Yes, both alpha-pinene and this compound are flammable liquids and can be irritants to the skin, eyes, and respiratory tract.[2][10] It is essential to work in a well-ventilated area, away from sources of ignition, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures (around 50°C) often favor higher selectivity to this compound.[7] |
| Incorrect Oxidant Amount | Use an equimolar amount of oxidant (e.g., H₂O₂) relative to alpha-pinene. An excess can lead to increased by-product formation.[7] |
| Inappropriate Acid Concentration | Minimize the acid concentration. Higher acid concentrations can dramatically decrease the yield of this compound by promoting its rearrangement.[7] |
| Poor Catalyst Performance | Ensure the catalyst is active. If using a heterogeneous catalyst, consider issues like pore diffusion limitations or deactivation. |
| Insufficient Reaction Time | Monitor the reaction progress over time to determine the optimal duration for maximum yield before significant by-product formation occurs.[6] |
Issue 2: High Levels of By-products (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature to below 60°C to minimize allylic oxidation products like verbenol.[7] |
| Excess Oxidant | Use a stoichiometric amount of the oxidant. Increasing the oxidant amount can favor the formation of verbenol, verbenone, sobrerol, and pinanediol.[7] |
| High Acid Concentration | Reduce the concentration of acid in the reaction medium to suppress the rearrangement of this compound to campholenic aldehyde.[7] |
| Presence of Water | If sobrerol and pinanediol are major by-products, ensure anhydrous conditions or minimize the amount of water introduced with reagents (e.g., using a higher concentration of H₂O₂).[7] |
| Solvent Effects | Experiment with different solvents or consider running the reaction solvent-free, as this has been shown to improve selectivity.[4][8] |
Quantitative Data
Table 1: Effect of Reaction Temperature on alpha-Pinene Epoxidation
| Temperature (°C) | α-Pinene Conversion (%) | α-Pinene Oxide Yield (%) | Major By-products & Yield (%) | Reference |
| 30 | Lower | High Selectivity | - | [7] |
| 50 | Moderate | ~93% (with optimized conditions) | Negligible | [7] |
| 60 | Higher | Decreased Selectivity | Verbenol (~5%) | [7] |
| 70 | High | Reduced Yield | Sobrerol (~3%), Campholenic Aldehyde (~1%) | [7] |
Table 2: Effect of Oxidant (H₂O₂) Amount on alpha-Pinene Epoxidation
| Oxidant Amount (mol%) | α-Pinene Oxide Yield (%) | Verbenol Yield (%) | Sobrerol Yield (%) | Pinanediol Yield (%) | Reference |
| 100 | 55 | - | - | - | [7] |
| 125 | - | 4 | 3 | - | [7] |
| 200 | 12 | 13 | 19 | 8 | [7] |
Table 3: Effect of Acid (H₂SO₄) Concentration on alpha-Pinene Epoxidation
| Acid Concentration (M) | α-Pinene Oxide Yield (%) | Campholenic Aldehyde Yield (%) | Reference |
| 0.04 | 38 | ~1 | [7] |
| 0.09 | 4 | ~20 | [7] |
Experimental Protocols
General Protocol for the Epoxidation of alpha-Pinene with H₂O₂
This protocol is a generalized procedure based on literature findings and should be optimized for specific laboratory conditions.[6][7]
Materials:
-
alpha-Pinene (high purity)
-
Hydrogen peroxide (30-50% solution)
-
Catalyst (e.g., tungsten-based polyoxometalates, TS-1)[4][12]
-
Sulfuric acid (optional, for pH adjustment)
-
Solvent (optional, e.g., toluene, or solvent-free)
-
Sodium sulfite (for quenching)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add alpha-pinene and the solvent (if used). If the reaction is performed solvent-free, alpha-pinene itself acts as the solvent.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Temperature Control: Place the flask in a temperature-controlled bath and bring the mixture to the desired reaction temperature (e.g., 50°C).
-
Oxidant Addition: Add the hydrogen peroxide solution dropwise to the reaction mixture over a period of time, ensuring the temperature remains stable.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction has reached the desired conversion, cool the mixture to room temperature and quench the excess peroxide by adding a saturated solution of sodium sulfite.
-
Work-up: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If solvent-free, extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.[9][13]
Visualizations
Caption: Reaction pathways in alpha-pinene epoxidation.
Caption: Troubleshooting workflow for low yield/selectivity.
References
- 1. sibran.ru [sibran.ru]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. response.epa.gov [response.epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
stability of alpha-pinene oxide in aqueous and acidic media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of α-pinene oxide in aqueous and acidic environments. Find answers to frequently asked questions and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is α-pinene oxide in a neutral aqueous solution?
Alpha-pinene oxide is highly unstable in neutral aqueous solutions. Experimental evidence suggests its lifetime is less than 5 minutes, as it is often undetectable even at the shortest reaction times measured.[1][2] This rapid degradation is speculated to occur via hydrolysis where water acts as a general acid catalyst.[1]
Q2: What are the primary degradation products of α-pinene oxide in water?
In a neutral aqueous environment (like D2O), α-pinene oxide primarily degrades into four main products:
-
Hydrolysis Product: trans-sobrerol
-
Isomerization Products: Campholenic aldehyde, trans-carveol, and cis-carveol[1]
Q3: How does pH affect the stability and degradation of α-pinene oxide?
The stability of α-pinene oxide decreases significantly with increasing acidity (lower pH).[3] While it is already unstable in neutral water, acidic conditions accelerate its degradation. The pH also influences the distribution of degradation products. Increasing acid (H+) concentration tends to favor rearrangement pathways over simple hydrolysis.[4][5]
Q4: What products are formed from α-pinene oxide under acidic conditions?
Under acidic conditions, the epoxide ring of α-pinene oxide opens to form a carbocation intermediate. This intermediate then undergoes various rearrangements, leading to a different product profile than in neutral water. The thermodynamically driven relief of the bicyclic ring strain is a major factor in these reactions.[1][3]
Common products include:
-
Rearrangement Products: Campholenic aldehyde is a major product, with its yield increasing at higher acid concentrations.[4]
-
Hydrolysis Products: Pinanediol and sobrerol are formed via hydrolytic decomposition.[4]
Notably, many products formed in acidic media do not retain the original bicyclic carbon backbone of α-pinene.[1][6]
Q5: Can organosulfates be formed from α-pinene oxide?
Yes, in the presence of sulfuric acid, organosulfate formation has been observed.[7] This can occur either through the esterification of alcohol groups on hydrolysis products or by the direct nucleophilic attack of a bisulfate ion (HSO₄⁻) on the epoxide. The yield of organosulfates appears to increase with the concentration of acidic sulfate.[7]
Troubleshooting Guide
Problem: My α-pinene oxide degrades almost instantly upon addition to my aqueous medium.
-
Cause: This is expected behavior. α-Pinene oxide is inherently unstable in aqueous solutions, with a lifetime under 5 minutes.[1]
-
Solution: For experiments requiring the presence of the epoxide, consider using non-aqueous solvents. If an aqueous medium is necessary, analysis must be performed immediately after addition. For kinetic studies, specialized rapid-mixing and quenching techniques may be required.
Problem: I am observing a different product profile than what is reported in the literature.
-
Cause 1: pH of the Medium. The product distribution is highly dependent on the pH.[4][6] Small variations in acidity, even from dissolved CO₂, can alter the reaction pathway.
-
Solution: Carefully control and measure the pH of your aqueous medium using appropriate buffers. Note that the type of buffer used can also influence the degradation fingerprint.[8]
-
-
Cause 2: Solvent Effects. Even in non-aqueous systems, solvent polarity and basicity can significantly affect the selectivity towards different isomerization products like campholenic aldehyde and trans-carveol.[9]
-
Solution: Ensure your solvent system is consistent and well-defined. Refer to literature that uses a similar solvent environment.[9]
-
-
Cause 3: Temperature. Reaction temperature can influence reaction rates and potentially the selectivity of product formation.
-
Solution: Maintain a constant and documented temperature throughout your experiment.
-
Problem: I am having difficulty identifying and quantifying the degradation products.
-
Cause: The degradation products include a mix of aldehydes and alcohols with varying water solubility.[1] Some products may partition back to the gas phase, making analysis of only the aqueous phase incomplete.[1]
-
Solution: Employ a combination of analytical techniques.
-
NMR Spectroscopy: Useful for identifying and quantifying water-soluble species directly in the aqueous phase (using D₂O).[1][3]
-
GC-MS: Effective for identifying volatile and semi-volatile products.[8]
-
Liquid-Liquid Extraction: Use an organic solvent (e.g., deuterochloroform) to extract less water-soluble products from the aqueous reaction mixture for a more comprehensive analysis of all species formed.[1]
-
Quantitative Data
Table 1: Stability and Reaction Lifetime
| Medium | pH | Lifetime | Reference |
| Neutral Aqueous Solution | ~7 | < 5 minutes | [1] |
| Acidic Aqueous Solution | Low | Very rapid; faster than neutral | [3] |
| α-Pinene-derived Organic Nitrate (for comparison) | 6.9 | 8.8 hours | [10] |
| α-Pinene-derived Organic Nitrate (for comparison) | 0.25 | 8.3 minutes | [10] |
Table 2: Product Distribution from α-Pinene Oxide Degradation
| Condition | Major Products | Minor Products / Observations | Reference |
| Neutral Aqueous (D₂O) | trans-sobrerol, Campholenic aldehyde | trans-carveol, cis-carveol | [1] |
| Acidic (H₂SO₄, 0.04 M) | α-Pinene oxide (38% yield) | Low levels of rearrangement/hydrolysis products | [5] |
| Acidic (H₂SO₄, 0.09 M) | Campholenic aldehyde (~20% yield) | α-Pinene oxide (4% yield), Verbenol, Verbenone | [4][5] |
| Sulfuric Acid | Organosulfates | Yield increases with acid concentration | [7] |
Experimental Protocols
Protocol 1: General Assessment of α-Pinene Oxide Stability
This protocol is adapted from methodologies using NMR for product identification.[1]
-
Preparation of Medium: Prepare the desired aqueous medium (e.g., D₂O for NMR analysis) in a reaction vial. If studying acidic conditions, add the required amount of acid and confirm the pH.
-
Initiation of Reaction: Add a known quantity of α-pinene oxide to the vial. For a typical lab-scale reaction, this could be around 100 µL.
-
Mixing: Stir the mixture vigorously for at least 3 minutes to ensure a homogenous solution.
-
Aqueous Phase Analysis: Transfer a ~1 mL aliquot of the aqueous solution into an NMR tube for immediate analysis by ¹H NMR to identify and quantify water-soluble species.
-
Extraction (Optional): To analyze all products, add an immiscible organic solvent (e.g., ~6 mL of CDCl₃) to the remaining reaction mixture.
-
Extraction Mixing: Stir the biphasic mixture for approximately 20 minutes to allow products to partition between the aqueous and organic layers.
-
Phase Separation: Allow the layers to separate completely. Carefully collect both the aqueous and organic layers into separate vials.
-
Organic Phase Analysis: Analyze the organic layer using NMR or GC-MS to identify and quantify the less water-soluble products.
Protocol 2: Product Identification using NMR Spectroscopy
-
Sample Preparation: Follow steps 1-4 of the general assessment protocol above, using D₂O as the solvent.
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum. Additional experiments like ¹³C NMR, COSY, and HSQC can be run to aid in structural elucidation.
-
Data Analysis: Compare the chemical shifts and coupling constants of the observed signals to literature values or commercially available standards for expected products like trans-sobrerol, campholenic aldehyde, and carveols.[1]
-
Quantification: Integrate the characteristic peaks of the identified products and the reactant (if still present). Use an internal standard for absolute quantification if necessary.
Visual Guides
Caption: Degradation pathway of α-pinene oxide in aqueous media.
Caption: Experimental workflow for α-pinene oxide stability testing.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Stability and detection of α‐pinene oxide in aqueous culture medium | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Alpha-Pinene Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of alpha-pinene oxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, or interference from co-eluting matrix components. | - Dilute the sample to reduce the concentration of this compound and matrix components.[1] - Optimize the mobile phase composition, including pH and organic solvent ratio, to improve peak shape. - Consider a different column chemistry that is less prone to secondary interactions with the analyte. |
| Inconsistent or Irreproducible Results | Variable ion suppression or enhancement across different samples due to inconsistencies in the matrix composition. | - Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS is the most effective way to compensate for variable matrix effects.[1] - If a SIL-IS is not available, use a structural analog with similar physicochemical properties, such as (+)-limonene oxide. - Ensure consistent and thorough sample preparation to minimize variability in the final extract. |
| Low Signal Intensity or Poor Sensitivity | Significant ion suppression caused by co-eluting endogenous matrix components (e.g., phospholipids, salts). | - Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2] - Optimize the chromatographic separation to resolve this compound from the suppression zones. This can be achieved by adjusting the gradient profile or changing the column. - Evaluate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.[3] |
| High Background Noise | Contamination in the LC-MS system, mobile phase, or from the sample matrix itself. | - Flush the LC system and mass spectrometer to remove potential contaminants. - Use high-purity solvents and reagents for mobile phase and sample preparation.[4] - Incorporate a divert valve to direct the flow to waste during the elution of highly retained, interfering matrix components. |
| Calibration Curve Fails to Meet Acceptance Criteria | Non-linear response due to matrix effects that vary with analyte concentration. | - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[2] - If a blank matrix is unavailable, the standard addition method can be employed.[5] - Ensure the concentration range of the calibration curve is appropriate for the expected sample concentrations to avoid detector saturation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency of the target analyte, in this case, this compound, by co-eluting components present in the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method is the post-extraction spike experiment. In this procedure, a known amount of this compound is added to a blank matrix extract and the response is compared to that of the same amount of analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[5]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) of this compound is considered the gold standard for correcting matrix effects.[1] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.
Q4: If a stable isotope-labeled internal standard for this compound is not available, what are the alternatives?
A4: When a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used as an internal standard. For this compound, (+)-limonene oxide has been successfully used as an internal standard in a GC-MS method and could be a suitable candidate for LC-MS/MS.[6] Alternatively, matrix-matched calibration or the standard addition method can be employed to compensate for matrix effects.[2][5]
Q5: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in biological fluids?
A5: While simple protein precipitation (PPT) is a quick method, it is often insufficient for removing all interfering matrix components.[2] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at producing cleaner extracts and minimizing matrix effects. The choice between SPE and LLE will depend on the specific matrix and the physicochemical properties of this compound.
Quantitative Data Summary
The following tables summarize validation data from a GC-MS method for this compound in rodent blood, which can serve as a reference for establishing performance criteria for an LC-MS/MS method.[6][7]
Table 1: Calibration Curve Linearity for this compound in Rat Blood [6][7]
| Concentration Range (ng/mL) | Correlation Coefficient (r) | Accuracy (%RE) |
| 5 - 250 | ≥ 0.99 | ≤ ±15% |
Table 2: Intra- and Inter-day Precision and Accuracy for this compound in Rat Blood [6][7]
| Concentration Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| 10 | ≤ 6.3% | ≤ 6.3% | ≤ ±5.4% | ≤ ±5.4% |
| 50 | ≤ 6.3% | ≤ 6.3% | ≤ ±5.4% | ≤ ±5.4% |
| 200 | ≤ 6.3% | ≤ 6.3% | ≤ ±5.4% | ≤ ±5.4% |
Table 3: Stability of this compound in Rat Blood [6][7]
| Storage Condition | Duration | Stability |
| Frozen at -80°C | At least 70 days | Stable |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Process a blank biological sample (e.g., plasma, urine) using your established sample preparation method without adding the analyte or internal standard.
-
Prepare a Neat Solution Standard: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare a Post-Extraction Spiked Sample: Add a small volume of a high-concentration this compound stock solution to the blank matrix extract to achieve the same final concentration as the neat solution standard.
-
Analysis: Analyze both the neat solution standard and the post-extraction spiked sample by LC-MS/MS.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Representative Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of biological sample (e.g., plasma), add 100 µL of an internal standard solution (e.g., (+)-limonene oxide in methanol). Vortex to mix.
-
Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol or another suitable organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Overview of common sample preparation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Alpha-Pinene Oxide Isomerization
Welcome to the technical support center for the optimization of reaction conditions for alpha-pinene oxide isomerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses common issues that may arise during the isomerization of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low conversion of this compound. What are the potential causes and how can I improve the conversion rate?
A1: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.
-
Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective.
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate.
-
Solution: The choice of solvent is critical. Some polar aprotic solvents have been shown to positively affect the reaction rate.[6] Experiment with different solvents to find the one that best facilitates the reaction with your chosen catalyst.
-
-
Short Reaction Time: The reaction may not have had enough time to proceed to a higher conversion.
-
Solution: Monitor the reaction over a longer period by taking aliquots at regular intervals to determine the optimal reaction time for achieving maximum conversion.
-
Q2: I am observing the formation of multiple by-products, leading to low selectivity for my desired product (campholenic aldehyde or trans-carveol). How can I improve selectivity?
A2: Poor selectivity is a common challenge due to the complex nature of this compound isomerization, which involves parallel and consecutive reaction pathways.[1]
-
Catalyst Acidity: The type and strength of the acid sites on the catalyst play a crucial role in determining the product distribution.
-
For Campholenic Aldehyde: Lewis acid sites generally favor the formation of campholenic aldehyde.[3] Catalysts like Ti-MCM-22 have shown high selectivity.[3]
-
For trans-Carveol: Brønsted acid sites tend to promote the formation of trans-carveol.[2][7]
-
Solution: Select a catalyst with the appropriate acidity for your target product. Characterization of the catalyst's acidic properties can be beneficial.
-
-
Solvent Effects: The polarity and basicity of the solvent are key factors in directing selectivity.
-
For Campholenic Aldehyde: Non-polar solvents like toluene often favor the formation of campholenic aldehyde.[1][2][6][8]
-
For trans-Carveol: Polar, basic solvents such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) tend to enhance the selectivity towards trans-carveol.[1][6]
-
Solution: Match the solvent to your desired product. A comprehensive solvent screen can be a valuable optimization step.
-
-
Reaction Temperature: Temperature can influence the relative rates of different reaction pathways.
Q3: My catalyst appears to be deactivating over time or upon reuse. What are the possible reasons and solutions?
A3: Catalyst deactivation can be caused by coking, poisoning, or structural changes.
-
Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.
-
Solution: After the reaction, the catalyst can be washed with a suitable solvent and then calcined at a high temperature (e.g., 500-550°C) in air to burn off the coke. The specific calcination temperature and duration will depend on the catalyst's thermal stability.
-
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites.
-
Solution: Ensure the purity of your this compound and solvent. Purification of starting materials may be necessary.
-
-
Leaching of Active Species: For supported catalysts, the active metal or acid component may leach into the reaction mixture.
-
Solution: After the reaction, filter the catalyst and analyze the filtrate for the presence of leached species. If leaching is significant, a different catalyst support or a heterogeneous catalyst with stronger bonding of the active sites may be required. Some studies have demonstrated the successful reuse of catalysts for multiple cycles without significant loss of activity.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental setup and optimization strategies for this compound isomerization.
Q1: What is a general experimental protocol for the isomerization of this compound?
A1: A typical experimental procedure is as follows:
-
Catalyst Activation: The catalyst is often pre-treated to ensure its activity. This typically involves heating the catalyst under a flow of inert gas (e.g., argon or nitrogen) at a specific temperature for a defined period to remove adsorbed water and other impurities.
-
Reaction Setup: The reaction is usually carried out in a round-bottom flask or a glass reactor equipped with a magnetic stirrer, a reflux condenser, and a temperature controller.
-
Charging Reactants: The solvent and this compound are added to the reactor. The mixture is then heated to the desired reaction temperature.
-
Initiating the Reaction: Once the reaction temperature is stable, the pre-activated catalyst is added to the mixture to start the isomerization.
-
Reaction Monitoring: The progress of the reaction is monitored by taking small samples from the reaction mixture at regular intervals. These samples are then analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity to the various products.[9]
-
Work-up: After the reaction is complete, the catalyst is separated from the reaction mixture by filtration. The liquid phase, containing the products, can then be further purified if necessary, for example, by distillation or column chromatography.
Q2: How do I choose the right analytical method to monitor the reaction?
A2: Gas Chromatography (GC) is the most common and effective method for monitoring the isomerization of this compound.
-
GC with a Flame Ionization Detector (FID): GC-FID is suitable for quantifying the reactants and products. By using an internal standard, you can accurately determine the conversion and selectivity.
-
GC coupled with a Mass Spectrometer (MS): GC-MS is invaluable for identifying the different isomers and by-products formed during the reaction.[9] The mass spectra can help confirm the chemical structures of the compounds in your reaction mixture. A typical GC column used for this analysis is a non-polar or medium-polarity column, such as a DP-5 or equivalent.[9]
Q3: What are the key safety precautions to consider when working with this compound and the associated solvents and catalysts?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents like toluene.
-
Handling of Chemicals: this compound and many of the solvents used are flammable and can be irritants. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Catalyst Handling: Some catalysts may be pyrophoric or toxic. Handle them according to the supplier's recommendations. Fine powders of catalysts can be a respiratory hazard, so a dust mask or respirator may be necessary.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Data Presentation
The following tables summarize quantitative data from various studies on the isomerization of this compound, illustrating the impact of different reaction conditions on product distribution.
Table 1: Effect of Solvent on Product Selectivity
| Catalyst | Solvent | Temperature (°C) | α-Pinene Oxide Conversion (%) | Campholenic Aldehyde Selectivity (%) | trans-Carveol Selectivity (%) | Reference |
| Fe-H-Beta-300 | Toluene | 70 | 100 | 58 | 10 | [1] |
| Fe-H-Beta-300 | N,N-dimethylacetamide | 140 | 100 | 25 | 43 | [1] |
| 20Mo450 | Toluene | 70 | >95 | Major Product | - | [6] |
| 20Mo450 | Cyclohexane | 70 | >95 | Major Product | - | [6] |
| 20Mo450 | 1,4-Dioxane | 70 | >95 | Major Product | - | [6] |
| Cu/MCM-41 | Toluene | 70 | - | 82 | - | [7] |
Table 2: Effect of Catalyst on Product Selectivity in Toluene at 70°C
| Catalyst | α-Pinene Oxide Conversion (%) | Campholenic Aldehyde Selectivity (%) | Reference |
| Fe-MCM-41 | 100 | 66 | [2][4] |
| Ti-MCM-22 | 100 | 96 | [3][8] |
| H-Beta-300 | 100 | 45 | [1] |
Experimental Protocols
General Protocol for this compound Isomerization
This protocol is a generalized procedure and may require optimization for specific catalysts and desired outcomes.
-
Materials:
-
This compound (97% or higher purity)
-
Anhydrous solvent (e.g., toluene, N,N-dimethylacetamide)
-
Heterogeneous catalyst (e.g., Fe-MCM-41, Ti-MCM-22, H-Beta)
-
Inert gas (Argon or Nitrogen)
-
Internal standard for GC analysis (e.g., dodecane)
-
-
Equipment:
-
Three-neck round-bottom flask or glass reactor
-
Reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle or oil bath with temperature controller
-
Gas chromatograph (GC-FID or GC-MS)
-
-
Procedure:
-
Catalyst Pre-treatment: Place the required amount of catalyst in an oven at a specified temperature (e.g., 120°C) overnight to remove adsorbed moisture. For some catalysts, activation at higher temperatures under an inert atmosphere may be necessary.
-
Reaction Setup: Assemble the reaction apparatus and purge with an inert gas.
-
Charging Reactants: To the reactor, add the desired volume of solvent and the this compound. If using an internal standard for GC analysis, add it at this stage.
-
Heating: Begin stirring and heat the mixture to the target reaction temperature.
-
Reaction Initiation: Once the temperature has stabilized, add the pre-treated catalyst to the reaction mixture.
-
Monitoring: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately filter the aliquot through a syringe filter to remove the catalyst and quench the reaction. Dilute the sample with a suitable solvent (e.g., acetone) before GC analysis.
-
Analysis: Analyze the samples by GC or GC-MS to determine the concentration of this compound and the products.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Separate the catalyst by filtration. The filtrate can be concentrated under reduced pressure to remove the solvent, and the product can be purified by distillation or chromatography if required.
-
Visualizations
Experimental Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. research.abo.fi [research.abo.fi]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preventing the formation of polymeric byproducts during alpha-pinene oxide reactions
Welcome to the technical support center for alpha-pinene oxide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted polymeric byproducts during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isomerization and other acid-catalyzed reactions of this compound.
Problem 1: My reaction mixture has become viscous or has solidified, indicating significant polymer formation. What should I do?
Possible Causes:
-
Highly Acidic Catalyst: Strong Brønsted or Lewis acids can readily initiate cationic polymerization of this compound.[1]
-
High Catalyst Concentration: An excessive amount of catalyst increases the number of active sites for polymerization.
-
Inappropriate Solvent: Non-polar solvents can sometimes favor polymerization depending on the catalyst used.
-
High Temperature: Elevated temperatures can accelerate polymerization rates.
-
Prolonged Reaction Time: Longer reaction times can lead to the accumulation of polymeric byproducts.[2]
Troubleshooting Steps:
-
Quench the Reaction: Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate. If possible, quench the catalyst by adding a suitable reagent. For example, for acid catalysts, a mild base like sodium bicarbonate solution can be carefully added.
-
Dilute the Mixture: Add a suitable solvent to reduce the viscosity and facilitate handling. The choice of solvent will depend on your downstream processing.
-
Isolate the Desired Product (if possible): If some of the desired product has formed, attempt to separate it from the polymer. This may involve techniques like column chromatography or distillation, although high viscosity can make this challenging.
-
Analyze the Byproduct: Characterize the polymeric byproduct to confirm its nature. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of the polymer.
-
Optimize Reaction Conditions for Future Experiments: Based on the analysis, adjust the reaction parameters in subsequent experiments to minimize polymer formation. Refer to the preventative measures outlined in the FAQs below.
Problem 2: My reaction yields are low, and I suspect the formation of soluble oligomers that are not easily visible.
Possible Causes:
-
Mildly Acidic Conditions: Even milder acid catalysts can lead to the formation of low molecular weight polymers (oligomers).
-
Sub-optimal Solvent Choice: The solvent may not be effectively solvating the intermediates, leading to side reactions.
Troubleshooting Steps:
-
Analyze the Crude Product Mixture: Use analytical techniques to detect the presence of oligomers.
-
NMR Spectroscopy: Look for broad signals in the 1H and 13C NMR spectra, which are characteristic of polymeric materials.
-
GPC/SEC: Gel Permeation Chromatography is an excellent technique to identify the presence of higher molecular weight species and to analyze their distribution.
-
Mass Spectrometry: Techniques like GC-MS can help identify smaller oligomeric species.[3]
-
-
Review Catalyst and Solvent Selection:
-
Consider using a catalyst with a different acidity profile. For instance, if you are using a Brønsted acid and observing polymerization, a milder Lewis acid might be more selective.[1]
-
Evaluate the impact of solvent polarity. A change in solvent can significantly alter the reaction pathway and suppress oligomerization.[4]
-
-
Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures can often favor the desired product over byproduct formation. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product formation has maximized.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to polymer formation in this compound reactions?
A1: The primary driver for polymerization is the presence of an acid catalyst, which initiates the cationic ring-opening of the epoxide to form a carbocation. This carbocation can then be attacked by another molecule of this compound, propagating the polymer chain. The key factors influencing this are:
-
Catalyst Acidity: Stronger acids, particularly Brønsted acids, are more prone to causing polymerization.[1] Lewis acids can also initiate polymerization.[5][6]
-
Solvent: The choice of solvent can stabilize or destabilize the carbocation intermediates, influencing the reaction pathway. Non-polar solvents are often used for isomerization to campholenic aldehyde, but the catalyst-solvent interaction is crucial.[4]
-
Temperature: Higher temperatures generally increase the rate of all reactions, including polymerization.
-
Reaction Time: Extended reaction times can lead to the formation of more byproducts.[2]
Q2: How can I select the right catalyst to minimize polymerization?
A2: Catalyst selection is critical for selectivity.
-
Lewis vs. Brønsted Acids: Lewis acids are often favored for the isomerization of this compound to campholenic aldehyde, while Brønsted acids tend to favor the formation of trans-carveol.[1] For minimizing polymerization, a catalyst with weaker acidity or specific pore structures might be beneficial.
-
Heterogeneous Catalysts: Using solid acid catalysts like zeolites (e.g., ZSM-5, Beta, MCM-22) or functionalized mesoporous silica can improve selectivity by providing shape-selective environments and controlled acid site distribution.[7][8] This can hinder the formation of bulky polymer chains.
Q3: What is the role of the solvent in preventing polymerization?
A3: The solvent plays a multifaceted role:
-
Polarity: Non-polar solvents like toluene are often preferred for the synthesis of campholenic aldehyde.[8] Polar aprotic solvents like N,N-dimethylacetamide can favor the formation of other isomers like trans-carveol.[9]
-
Basicity: Basic solvents can neutralize strong acid sites on a catalyst, potentially reducing polymerization.
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) should generally be avoided as they can react with the epoxide ring to form diols and other undesired byproducts.[10]
Q4: Are there any general recommendations for reaction conditions to avoid polymer formation?
A4: Yes, here are some general guidelines:
-
Temperature: Start with lower temperatures (e.g., 70-80 °C for campholenic aldehyde synthesis) and optimize from there.[8]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed in maximum yield.
-
Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
-
Water Content: Ensure your reagents and solvents are dry, as water can lead to side reactions and potentially influence polymerization.[10]
Data Presentation
Table 1: Effect of Catalyst and Solvent on Product Distribution in this compound Isomerization
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Campholenic Aldehyde Selectivity (%) | trans-Carveol Selectivity (%) | Other Byproducts (including polymers) | Reference |
| Fe-MCM-41 | Toluene | 70 | 100 | 66 | - | Not specified | [8] |
| MCM-22 | N,N-dimethylacetamide | 140 | 100 | 83 | - | Not specified | [7] |
| TS-1 | None | 85 | 34 | Present | - | Verbenol, Verbenone, etc. | [11] |
| Formic Acid/Aniline | THF | Room Temp | 100 | - | 80 | Not specified | [12] |
| Maghnite H+ | Dichloromethane | 20 | >58 (polymer yield) | - | - | Polymer |
Note: The "Other Byproducts" category may include various isomers and oligomers/polymers. The original sources should be consulted for detailed product analysis.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Polymerization in the Synthesis of Campholenic Aldehyde from this compound
Materials:
-
This compound
-
Anhydrous toluene (or other suitable non-polar solvent)
-
Selected Lewis acid catalyst (e.g., Fe-MCM-41)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle with temperature control
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition:
-
Add the selected Lewis acid catalyst to the flask.
-
Add anhydrous toluene via a syringe.
-
Begin stirring the suspension.
-
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70 °C).
-
Substrate Addition: Slowly add a solution of this compound in anhydrous toluene to the heated catalyst suspension over a period of 30-60 minutes. A slow addition rate helps to maintain a low concentration of the reactant and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction has reached the desired conversion of the starting material, cool the flask to room temperature and then to 0 °C in an ice bath. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate while stirring.
-
Workup:
-
Filter the mixture to remove the heterogeneous catalyst.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the campholenic aldehyde.
Visualizations
Caption: Reaction pathways of this compound under acidic conditions.
Caption: Troubleshooting workflow for excessive polymerization.
Caption: Key strategies to prevent polymer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization of α-pinene catalyzed by Lewis acidic deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. research.abo.fi [research.abo.fi]
- 9. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Separation of Alpha- and Beta-Pinene Oxide Isomers
Welcome to the Technical Support Center for the purification of pinene oxide isomers. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the separation of α- and β-pinene oxide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α- and β-pinene oxide isomers?
A1: The primary challenge lies in the isomers' similar physical properties. As structural isomers, they share the same molecular weight. Their boiling points are expected to be very close, making simple distillation ineffective and necessitating high-efficiency fractional distillation for separation. Furthermore, both α-pinene oxide and β-pinene oxide are chiral molecules, existing as enantiomeric pairs ((+)- and (-)-forms). Enantiomers possess identical boiling points, densities, and refractive indices, rendering them inseparable by standard distillation or achiral chromatography.
Q2: What are the key physical property differences between α- and β-pinene oxide?
Q3: Which purification technique is most suitable for separating α- and β-pinene oxide isomers?
A3: The optimal technique depends on the scale of the separation and the required purity of the final products:
-
Fractional Distillation: This is a common industrial method for large-scale separation of terpene isomers like α- and β-pinene and can be adapted for their oxides. It is effective for separating the structural isomers (α- vs. β-oxide) but not the enantiomers.
-
Preparative Gas Chromatography (Prep-GC): For smaller quantities and high purity, Prep-GC is a powerful technique. By using a suitable column, baseline separation of the isomers can be achieved.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is the method of choice for separating all four isomers ((+)-α, (-)-α, (+)-β, and (-)-β-pinene oxide).
-
Derivatization with Chiral Resolving Agents: This classical method involves reacting the racemic mixture of oxides with an enantiomerically pure chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography. The original enantiomers are then recovered in a subsequent chemical step.
Troubleshooting and Optimization
Fractional Distillation
Problem: Poor separation between α- and β-pinene oxide fractions.
-
Possible Cause: Insufficient column efficiency.
-
Solution: Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., structured packing). Ensure the column is well-insulated to maintain the temperature gradient.
-
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to maintain a slow, steady distillation rate. A rate of 1-2 drops per second for the distillate is a good starting point.
-
-
Possible Cause: Fluctuations in the heating mantle temperature.
-
Solution: Use a temperature controller to ensure a stable and precise heat input.
-
Problem: Thermal degradation of the pinene oxides.
-
Possible Cause: High distillation temperatures.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the isomers and minimize thermal stress.
-
Chromatographic Separation (GC/HPLC)
Problem: Co-elution or poor resolution of isomers.
-
Possible Cause: Inappropriate column or mobile phase.
-
Solution (GC): Optimize the temperature program (e.g., use a slower ramp rate). Select a column with a different stationary phase that offers better selectivity for terpene oxides.
-
Solution (HPLC): For achiral separation, adjust the mobile phase composition (e.g., the ratio of organic solvent to water). For chiral separations, screen different chiral stationary phases (CSPs) and mobile phase modifiers.
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause: Peak tailing.
-
Solution: This can be caused by active sites on the column. For GC, try a column with a deactivated stationary phase. For HPLC, ensure the mobile phase pH is appropriate for the analytes if they have any ionizable groups, though this is less of a concern for pinene oxides.
-
Problem: Irreproducible retention times.
-
Possible Cause: Fluctuations in temperature or flow rate.
-
Solution: Ensure the GC oven or HPLC column compartment temperature is stable. Check the pump for consistent flow rate delivery.
-
-
Possible Cause: Column degradation.
-
Solution: Replace the column if it has been used extensively or with aggressive mobile phases.
-
Data Presentation
Table 1: Physical Properties of Parent Pinenes and their Oxides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| α-Pinene | C₁₀H₁₆ | 136.23 | 155-156 | ~0.858 |
| β-Pinene | C₁₀H₁₆ | 136.23 | 166-167 | ~0.871 |
| α-Pinene Oxide | C₁₀H₁₆O | 152.23 | 102-103 | 0.964 |
| β-Pinene Oxide | C₁₀H₁₆O | 152.23 | Not specified | Not specified |
Table 2: Example GC and HPLC Parameters for Analysis of Pinene Derivatives
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | Hypersil BDS C8 (250 x 4.6 mm, 0.45 µm i.d.) |
| Mobile Phase/Carrier Gas | Helium at 1.2 mL/min | Acetonitrile/Water with formic acid |
| Injector Temperature | 200°C | Ambient |
| Oven/Column Temperature | 40°C (5 min), ramp to 140°C at 5°C/min, then to 300°C at 20°C/min (hold 5 min) | Isocratic or gradient elution, temperature controlled |
| Detector | Mass Spectrometer (MS) | UV or Mass Spectrometer (MS) |
| Internal Standard | (+)-Limonene oxide | Not specified |
Experimental Protocols
Protocol 1: Fractional Distillation for Separation of α- and β-Pinene Oxide
Objective: To separate a mixture of α- and β-pinene oxide based on their boiling point differences.
Materials:
-
Mixture of α- and β-pinene oxide
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with temperature controller
-
Vacuum pump and gauge (for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with the pinene oxide mixture and add boiling chips or a stir bar.
-
If performing vacuum distillation, connect the vacuum pump to the distillation apparatus.
-
Begin heating the mixture gently.
-
Monitor the temperature at the distillation head. The temperature will rise and then stabilize at the boiling point of the lower-boiling isomer (expected to be α-pinene oxide).
-
Collect the first fraction, which will be enriched in the lower-boiling isomer.
-
As the distillation progresses, the temperature at the head may drop slightly before rising again to the boiling point of the higher-boiling isomer (expected to be β-pinene oxide).
-
Change the receiving flask to collect the intermediate fraction.
-
Collect the second main fraction, which will be enriched in the higher-boiling isomer.
-
Analyze the purity of the collected fractions using GC or HPLC.
Protocol 2: Analytical Separation of Pinene Oxide Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and relative abundance of α- and β-pinene oxide isomers in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5MS)
-
Helium carrier gas
-
Sample of pinene oxide mixture
-
Solvent for dilution (e.g., ethyl acetate)
-
Internal standard (e.g., (+)-limonene oxide)
Procedure:
-
Prepare a dilute solution of the pinene oxide mixture in the chosen solvent. Add a known concentration of the internal standard.
-
Set up the GC-MS instrument with the parameters outlined in Table 2 or an optimized method for terpene oxides.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the data, monitoring the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.
-
Identify the peaks corresponding to α- and β-pinene oxide based on their retention times and mass spectra.
-
Quantify the relative amounts of each isomer by integrating the peak areas and comparing them to the internal standard.
Protocol 3: Chiral Separation of Pinene Oxide Enantiomers by HPLC
Objective: To separate the enantiomers of α- and β-pinene oxide.
Materials:
-
High-performance liquid chromatograph (HPLC) with a UV or MS detector
-
Chiral HPLC column (e.g., polysaccharide-based or cyclodextrin-based)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Sample of pinene oxide mixture
Procedure:
-
Dissolve the pinene oxide mixture in the mobile phase.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation under isocratic or gradient conditions.
-
Monitor the chromatogram for the elution of the separated enantiomers.
-
Optimize the separation by adjusting the mobile phase composition and flow rate. Different chiral columns may need to be screened to find the one that provides the best resolution.
Visualizations
Caption: Workflow for the separation of α- and β-pinene oxide by fractional distillation.
managing thermal instability of alpha-pinene oxide during distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-pinene oxide, focusing on managing its thermal instability during distillation.
Frequently Asked Questions (FAQs)
Q1: What is α-pinene oxide and why is its thermal stability a concern during distillation?
Alpha-pinene oxide is a bicyclic epoxide derived from α-pinene, a major component of turpentine. It is a valuable intermediate in the synthesis of fine chemicals, fragrances, and pharmaceuticals.[1][2] Its thermal instability is a significant concern because the strained epoxide ring can readily undergo rearrangement or decomposition upon heating, leading to the formation of various impurities and reducing the yield of the desired product.[3][4]
Q2: What are the primary decomposition and isomerization products of α-pinene oxide that can form during distillation?
During distillation, α-pinene oxide is prone to thermal rearrangement, primarily isomerizing to campholenic aldehyde.[1][5] Other potential byproducts formed under thermal or acidic conditions include pinonaldehyde, pinocarveol, and sobrerol.[3][4][6] The specific product distribution is highly dependent on the distillation temperature, pressure, and the presence of any acidic or catalytic impurities.
Q3: At what temperatures does α-pinene oxide start to show significant thermal instability?
While α-pinene itself is thermally stable up to at least 230°C under an inert atmosphere, α-pinene oxide is considerably more reactive.[7][8] Isomerization to campholenic aldehyde can be significant at temperatures as low as 70°C, especially in the presence of catalysts.[5] Pyrolysis and the formation of a wider range of byproducts can occur at temperatures of 250°C and above.[9] To minimize degradation, it is crucial to perform distillation under reduced pressure to lower the boiling point.
Q4: Can the material of the distillation apparatus affect the stability of α-pinene oxide?
Yes, the material of the distillation apparatus can influence the stability of α-pinene oxide. Traces of acidic residues on glass surfaces or the presence of certain metals can catalyze isomerization reactions. It is imperative to use thoroughly cleaned and dried glassware. For sensitive applications, employing a system passivated to remove active sites may be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of α-pinene oxide after distillation. | - Thermal decomposition/isomerization: The distillation temperature is too high. - Prolonged heating time: The residence time at high temperature is excessive. | - Distill under a high vacuum to lower the boiling point (e.g., a boiling point of 89-90°C is reported at 28 mm Hg).[10] - Use an efficient distillation setup to minimize the heating time. - Consider fractional distillation to separate the product as it is formed. |
| Product is contaminated with campholenic aldehyde. | - Acid-catalyzed isomerization: Traces of acid in the crude product or on the glassware. - High distillation temperature: Promotes thermal rearrangement. | - Neutralize the crude α-pinene oxide with a mild base (e.g., a dilute sodium bicarbonate solution) and dry it thoroughly before distillation. - Ensure all glassware is scrupulously clean and free of acidic residues. - Optimize the distillation pressure to achieve the lowest possible pot temperature. |
| Product is contaminated with pinonaldehyde or other oxygenated impurities. | - Oxidation: Presence of air in the distillation apparatus. - Decomposition at high temperatures. | - Perform the distillation under an inert atmosphere (e.g., nitrogen or argon). - Ensure all joints in the distillation apparatus are well-sealed to prevent air leaks. - Lower the distillation temperature by reducing the pressure. |
| Pressure fluctuations during vacuum distillation. | - Outgassing of volatile impurities. - Bumping of the liquid. | - Degas the crude material by briefly applying vacuum at a lower temperature before starting the distillation. - Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
Experimental Protocols
Protocol 1: Safe Vacuum Distillation of α-Pinene Oxide
Objective: To purify α-pinene oxide while minimizing thermal degradation.
Materials:
-
Crude α-pinene oxide
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Short-path distillation head or fractional distillation column
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Drying: Dry the crude α-pinene oxide over anhydrous sodium sulfate or magnesium sulfate to remove any residual water, which can contribute to byproduct formation.
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. A short-path distillation head is recommended to minimize the surface area and residence time. Ensure all glass joints are properly sealed.
-
Inert Atmosphere: Charge the distillation flask with the dried α-pinene oxide and a magnetic stir bar. Flush the entire system with an inert gas.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of less than 50 mbar is recommended to significantly lower the boiling point.[4]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction corresponding to the boiling point of α-pinene oxide at the applied pressure. For example, the boiling point is 89-90°C at 28 mmHg.[10]
-
Completion: Once the desired fraction has been collected, discontinue heating and allow the system to cool to room temperature before releasing the vacuum under the inert gas.
Protocol 2: Analysis of α-Pinene Oxide Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the distilled α-pinene oxide and identify any impurities.
Methodology: A validated GC-MS method can be used for the quantitative analysis of α-pinene oxide.[11][12]
-
Column: A suitable capillary column, such as a DB-5MS.
-
Oven Program: A temperature program that allows for the separation of α-pinene oxide from its potential isomers and decomposition products. A typical program might start at 40°C, hold for a few minutes, then ramp to a higher temperature (e.g., 140°C) at a controlled rate.[11]
-
Injector and Transfer Line Temperatures: Typically set around 200°C and 280°C, respectively.[11]
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: Mass spectra are acquired in full scan mode to identify unknown impurities, and selected ion monitoring (SIM) can be used for accurate quantification of α-pinene oxide and known impurities.[11]
Visualizations
Caption: Decomposition pathways of α-pinene oxide under thermal stress.
Caption: Troubleshooting workflow for α-pinene oxide distillation.
References
- 1. research.abo.fi [research.abo.fi]
- 2. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. brainly.com [brainly.com]
- 4. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 5. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US2803659A - Treatment of this compound - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Recovery and Reuse in α-Pinene Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the recovery and reuse of heterogeneous catalysts in the synthesis of α-pinene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for a decrease in catalyst activity upon reuse?
A1: The decline in catalytic performance during reuse in α-pinene oxide synthesis is typically attributed to several deactivation mechanisms:
-
Fouling/Coking: The deposition of carbonaceous materials or heavy byproducts on the catalyst surface and within its pores can block active sites. In terpene oxidations, oligomerization of the reactant or products can lead to the formation of these "coke" precursors.
-
Leaching: The gradual loss of active metal species (e.g., titanium, iron) from the catalyst support into the reaction mixture. This is a significant issue for some supported catalysts, leading to an irreversible loss of activity.
-
Poisoning: Strong chemisorption of impurities from the feedstock or byproducts of the reaction onto the active sites. While not extensively detailed for α-pinene oxide synthesis specifically, byproducts with certain functional groups could act as poisons.
-
Thermal Degradation (Sintering): At high reaction or regeneration temperatures, catalyst particles can agglomerate, leading to a reduction in the active surface area.
Q2: How many times can I typically reuse my catalyst for α-pinene oxide synthesis?
A2: The reusability of a catalyst is highly dependent on the specific catalyst, reaction conditions, and the efficiency of the recovery and regeneration protocol. For instance, some specialized catalysts like microcrystalline cellulosic Salen complexes have been reused for up to five cycles with minimal loss in activity.[1] Titanate nanotubes used in α-pinene isomerization have also shown outstanding reusability for at least four runs.[2] However, a gradual decrease in conversion or selectivity is common. It is crucial to perform a reusability study for your specific system to determine its practical lifetime.
Q3: What is the best method to separate my solid catalyst from the reaction mixture?
A3: The most common and straightforward methods for separating heterogeneous catalysts are:
-
Filtration: This is suitable for catalysts with a particle size large enough to be retained by a standard filter medium. Vacuum filtration can expedite the process. For pyrophoric catalysts, it's crucial to maintain an inert atmosphere (e.g., nitrogen blanket) during filtration to prevent ignition.
-
Centrifugation: This method is particularly effective for catalysts with very fine particles that might pass through a filter. After centrifugation, the supernatant liquid can be decanted.
-
Magnetic Separation: If your catalyst is supported on magnetic nanoparticles (e.g., Fe3O4), it can be easily and rapidly separated from the reaction mixture using an external magnet.[3]
Q4: Does the choice of washing solvent affect the catalyst's performance in the next cycle?
A4: Yes, the choice of washing solvent is critical. An ideal solvent should effectively remove adsorbed reactants, products, and byproducts without altering the catalyst's structure or leaching the active metal. The solvent's polarity and chemical nature are important considerations.[4] For instance, washing with a non-polar solvent like n-hexane might be effective at removing non-polar residues, while a more polar solvent like acetone or ethanol might be needed for more polar impurities.[4][5] It is essential that the washing solvent is completely removed by drying before the next reaction, as residual solvent can interfere with the catalytic process.[6]
Troubleshooting Guides
Below are common issues encountered during catalyst recovery and reuse in α-pinene oxide synthesis, presented in a question-and-answer format.
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Significant drop in α-pinene conversion after the first reuse cycle. | 1. Catalyst Leaching: The active metal is dissolving into the reaction medium. 2. Incomplete Removal of Adsorbed Species: Residual products or byproducts are blocking active sites. 3. Thermal Shock/Degradation: The catalyst structure was damaged during drying or handling. | 1. Perform a Leaching Test: Analyze the filtrate from the first reaction using ICP-OES to quantify the amount of leached metal. If significant leaching is detected, consider modifying the catalyst support or synthesis method to improve metal stability. 2. Optimize Washing Protocol: Increase the volume of washing solvent, try solvents with different polarities, or increase the number of washing cycles. Analyze the washings to see if impurities are being removed. 3. Gentle Drying: Ensure the catalyst is dried at a moderate temperature under vacuum to avoid thermal shock and sintering. |
| Change in product selectivity (e.g., increased formation of byproducts like verbenol, verbenone, or campholenic aldehyde). | 1. Modification of Active Sites: Leaching of some active species or poisoning of specific sites can alter the reaction pathway. 2. Changes in Catalyst Acidity: The acidity of the catalyst support may change during reaction or regeneration, favoring isomerization reactions. 3. Residual Impurities: Adsorbed byproducts from the previous run may catalyze side reactions. | 1. Characterize the Used Catalyst: Use techniques like XRD, TEM, and XPS to check for changes in the catalyst's structure, particle size, and the oxidation state of the active metal. 2. Measure Acidity: Perform temperature-programmed desorption (TPD) with ammonia or pyridine-FTIR to assess changes in the catalyst's acid sites. 3. Improve Washing and Regeneration: Implement a more rigorous washing protocol or a regeneration step (see Experimental Protocols) to remove strongly bound species. |
| Difficulty filtering the catalyst from the reaction mixture. | 1. Fine Catalyst Particles: The catalyst particles may be too small for the filter paper's pore size. 2. Catalyst Attrition: The catalyst support may be breaking down into smaller fragments due to mechanical stress (e.g., vigorous stirring). | 1. Use Centrifugation: Separate the catalyst by centrifugation followed by decantation of the liquid. 2. Use a Filter Aid: A pad of Celite® on the filter paper can help trap fine particles. 3. Reduce Mechanical Stress: Decrease the stirring speed if possible, or consider a catalyst with a more robust support. |
| Recycled catalyst shows no activity. | 1. Complete Deactivation: The catalyst is fully poisoned, or a significant portion of the active metal has been leached. 2. Incomplete Drying: Residual washing solvent is inhibiting the reaction. | 1. Attempt Regeneration: Try a full regeneration protocol (e.g., calcination). If activity is not restored, the catalyst has reached the end of its life. 2. Thorough Drying: Ensure the catalyst is completely dry by heating under high vacuum for an extended period before reuse. |
Quantitative Data on Catalyst Reusability
The following tables summarize quantitative data on the reuse of various catalysts in α-pinene oxidation and related reactions. Note that performance can vary significantly based on the specific experimental conditions.
Table 1: Reusability of Various Catalysts in α-Pinene Oxidation/Isomerization
| Catalyst | Reaction | Reuse Cycle | α-Pinene Conversion (%) | Selectivity to Main Product (%) | Main Product | Reference |
| Titanate Nanotubes (TNTs-Cl) | Isomerization | 1 | 97.8 | 78.5 | Camphene | [2] |
| 2 | ~95 | ~78 | Camphene | [2] | ||
| 3 | ~93 | ~77 | Camphene | [2] | ||
| 4 | ~92 | ~76 | Camphene | [2] | ||
| Microcrystalline Cellulosic Salen Complexes | Epoxidation | 1 | >90 | >80 | α-Pinene Oxide | [1] |
| 2 | >90 | >80 | α-Pinene Oxide | [1] | ||
| 3 | >90 | >80 | α-Pinene Oxide | [1] | ||
| 4 | ~88 | >80 | α-Pinene Oxide | [1] | ||
| 5 | ~85 | >80 | α-Pinene Oxide | [1] | ||
| Fe-MCM-41 | Oxidative Degradation | 1 | 98.2 (viscosity reduction) | N/A | Degraded Chitosan | [7] |
| 2 | >93.6 (viscosity reduction) | N/A | Degraded Chitosan | [7] | ||
| 3 | >93.6 (viscosity reduction) | N/A | Degraded Chitosan | [7] | ||
| 4 | >93.6 (viscosity reduction) | N/A | Degraded Chitosan | [7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Filtration and Washing
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration Setup: Assemble a vacuum filtration apparatus with a Büchner funnel and a filter paper of appropriate pore size. For air-sensitive catalysts, perform this step under an inert atmosphere (e.g., a nitrogen-filled glove box or by using a Schlenk line setup).
-
Catalyst Separation: Pour the reaction mixture into the Büchner funnel under vacuum to separate the solid catalyst from the liquid phase.
-
Washing: Wash the catalyst cake on the filter paper with a suitable solvent (e.g., acetone, ethanol, or the reaction solvent) to remove any residual reactants and products. Use a sufficient volume of solvent and repeat the washing step 2-3 times.[4]
-
Drying: Transfer the washed catalyst to a suitable container and dry it thoroughly under high vacuum, possibly with gentle heating (e.g., 60-100 °C), until a constant weight is achieved.[8] The removal of residual solvent is crucial for the catalyst's performance in the next run.[6]
Protocol 2: Regeneration of Fouled Titanium Silicate Catalysts (e.g., TS-1) by Calcination
This protocol is for catalysts deactivated by the deposition of organic residues (coking/fouling).
-
Recovery and Washing: Recover the deactivated catalyst from the reaction mixture as described in Protocol 1.
-
Drying: Dry the catalyst thoroughly in an oven at 100-120 °C for several hours to remove any residual solvent.
-
Calcination: Place the dried, deactivated catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heating Program:
-
Ramp the temperature to 550 °C at a controlled rate (e.g., 5 °C/min) in a stream of air or oxygen-containing gas.
-
Hold the temperature at 550 °C for 5-6 hours to burn off the organic deposits.
-
Cool the furnace down to room temperature slowly.
-
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before reuse.
Protocol 3: Leaching Test for Heterogeneous Catalysts
-
Initial Reaction: Run the catalytic reaction under your standard conditions for a set period (e.g., until ~50% conversion is reached).
-
Hot Filtration: While the reaction is at the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture.
-
Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.
-
Monitoring: Monitor the progress of the reaction in the filtrate over time by taking samples and analyzing them (e.g., by GC).
-
Analysis:
-
If the reaction in the filtrate continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution.
-
If the reaction stops or the rate significantly decreases after the catalyst is removed, it suggests that the catalysis is truly heterogeneous and leaching is minimal.
-
-
Quantification (Optional): For a quantitative analysis, the filtrate can be analyzed by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the concentration of the leached metal.
Visual Diagrams
Caption: Common mechanisms leading to catalyst deactivation.
Caption: A troubleshooting workflow for catalyst reuse issues.
Caption: A general workflow for catalyst recovery and reuse.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aging of industrial Fe-zeolite based catalysts for nitrous oxide abatement in nitric acid production plants - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative degradation of chitosan by Fe-MCM-41 heterogeneous Fenton-like system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Validated GC-MS Method for the Quantification of Alpha-Pinene Oxide in Rodent Blood: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of alpha-pinene oxide (APO) in rodent blood. This guide includes detailed experimental protocols, performance data, and comparisons with alternative approaches to support toxicokinetic and toxicology studies.
Alpha-pinene, a common monoterpene found in nature, is metabolized in rodents to form this compound, a potentially reactive metabolite.[1][2] Accurate quantification of APO in biological matrices is crucial for understanding its formation, distribution, and potential toxicity.[1][3] This guide details a robust and validated solvent extraction GC-MS method for this purpose.
Performance Comparison of Analytical Methods
The primary method detailed is a validated solvent extraction GC-MS analysis. An alternative approach, headspace GC-MS, has been validated for the parent compound, alpha-pinene, and presents a potential, though not yet fully validated for APO, alternative.[4] The following table summarizes the performance of the validated solvent extraction GC-MS method for APO quantification in rodent blood.
| Parameter | Validated Solvent Extraction GC-MS Method for this compound | Reference |
| Linearity (r) | ≥ 0.99 | [1][2][5] |
| Concentration Range | 5-250 ng/mL in whole blood | [1][2][5] |
| Limit of Detection (LOD) | 1.06 - 1.07 ng/mL | [1][2][5] |
| Intra-day Precision (%RSD) | ≤ 6.3% | [1][2] |
| Inter-day Precision (%RSD) | ≤ 6.3% | [1][2] |
| Intra-day Accuracy (%RE) | ≤ ±5.4% | [1][2] |
| Inter-day Accuracy (%RE) | ≤ ±5.4% | [1][2] |
| Absolute Recovery | 100-114% | [1] |
| Sample Volume | 100 µL blood | [1][5] |
| Internal Standard | (+)-Limonene oxide | [1][5][6] |
| Stability | Stable for at least 70 days in frozen storage (-80 °C) | [1][2] |
Experimental Protocols
Validated Solvent Extraction GC-MS Method
This method has been successfully validated for the quantification of APO in both rat and mouse blood.[2][5]
1. Sample Preparation:
-
To a 100 µL aliquot of rodent blood, add 5 µL of the APO spiking solution.
-
Add 300 µL of ethyl acetate containing the internal standard, (+)-limonene oxide.[1]
-
Vortex the sample for 3 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge the sample for 3 minutes to separate the organic and aqueous layers.[1]
-
Transfer the supernatant (ethyl acetate layer) to a clean glass vial for analysis.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)[5]
-
Mass Spectrometer: Agilent 5975 MSD (or equivalent)[5]
-
Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25-µm film) or equivalent[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[5]
-
Injector Temperature: 200 °C[3]
-
Injection Mode: Splitless[3]
-
Oven Temperature Program:
-
Initial temperature of 40 °C, hold for 5 minutes.
-
Ramp to 140 °C at a rate of 5 °C/min.
-
Ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.[3]
-
-
MS Transfer Line Temperature: 280 °C[3]
-
Ion Source Temperature: 230 °C[3]
-
Quadrupole Temperature: 150 °C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Method Workflows and Comparisons
The following diagrams illustrate the experimental workflow for the validated GC-MS method and provide a high-level comparison with a potential headspace GC-MS alternative.
Caption: Workflow of the validated solvent extraction GC-MS method.
Caption: Comparison of Solvent Extraction and Headspace GC-MS.
References
- 1. Development and validation of an analytical method for quantitation of this compound in rodent blood and mammary tissue by GC/MS | RTI [rti.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of an analytical method for quantitation of this compound in rodent blood by headspace GC-MS | RTI [rti.org]
- 5. rti.org [rti.org]
- 6. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalysts for alpha-pinene epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of α-pinene, a renewable feedstock derived from turpentine, is a critical transformation for the synthesis of valuable intermediates in the fragrance, pharmaceutical, and polymer industries. The primary product, α-pinene oxide, serves as a versatile building block for various fine chemicals. The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems for α-pinene epoxidation, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various homogeneous and heterogeneous catalysts in the epoxidation of α-pinene under different reaction conditions. This data allows for a direct comparison of catalyst efficacy in terms of conversion of the starting material and selectivity towards the desired α-pinene oxide.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | α-Pinene Conversion (%) | α-Pinene Oxide Selectivity (%) | Reference |
| Homogeneous Catalysts | ||||||||
| Manganese Sulfate/Salicylic Acid | 36% H₂O₂ | Acetonitrile/Water | 20-25 | 4 | 2.0 (MnSO₄) | - | Yield: 30% | [1] |
| Tungsten-based Polyoxometalate | H₂O₂ | Solvent-free | 50 | 0.33 | 0.01 | - | ~100 | [2] |
| H₃PMo₁₂O₄₀ | H₂O₂ | - | - | - | - | 99 | 97 (for nerol epoxide) | [3] |
| Heterogeneous Catalysts | ||||||||
| Co/SBA-15 | O₂ | - | - | - | 1.6 wt% Co | Full Conversion | Low | [3] |
| Co²⁺-exchanged Zeolite Y (NaCsCoY20) | O₂ | N,N-dimethylformamide | 100 | - | - | 47 | 61 | [4] |
| Co²⁺-exchanged ZSM-5 | Air | - | - | - | ~1.2 wt% Co | 92.8 | 86.1 | [5] |
| Co²⁺-exchanged Beta Zeolite | Air | - | - | - | ~1.2 wt% Co | 90.6 | 88.3 | [5] |
| Ammonium Phosphotungstate on Activated Carbon | H₂O₂ | Acetonitrile | 40 | 4 | - | 90.6 | 40.5 (to Sobrerol) | [6][7] |
| TS-1 (Titanium Silicalite-1) | O₂ | - | 85 | 6 | 1 wt% | 34 | 29 | [8] |
| CuAPO-5(0.06) | TBHP | Chloroform | 85 | 12 | 30 mg | 96.8 | 0 (selectivity to verbenone: 46.4%) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the epoxidation of α-pinene using different types of catalysts.
Protocol 1: Epoxidation using a Homogeneous Manganese Sulfate Catalyst[1]
-
Reactor Setup: A glass reactor vessel is equipped with a stirrer, a dropping funnel, and a thermometer. The reactor is cooled to maintain the desired temperature.
-
Charging the Reactor: Charge the reactor with α-pinene, acetonitrile, anhydrous manganese sulfate, and salicylic acid.
-
Preparation of Oxidant Solution: Prepare a mixture of a 0.4 M sodium bicarbonate solution and 36% hydrogen peroxide.
-
Reaction Execution: The oxidant solution is added dropwise to the stirred reactor over a period of 4 hours, while maintaining the temperature between 20 and 25 °C.
-
Work-up and Product Isolation: After the reaction is complete, the organic products are extracted from the reaction mixture using methylene chloride. The extract is then concentrated, and α-pinene oxide is isolated by vacuum distillation.
Protocol 2: Epoxidation using a Heterogeneous Tungsten-based Polyoxometalate Catalyst (Solvent-Free)[2][3]
-
Reactor Setup: A jacketed 150 mL flask equipped with a magnetic stirrer and a thermocouple is used. The temperature is controlled by a water bath.
-
Charging the Reactor: α-pinene and a phase transfer catalyst (e.g., Adogen 464®) are added to the flask.
-
Reaction Initiation: The mixture is stirred vigorously at the desired temperature (e.g., 50 °C). The pre-prepared oxidant solution (containing the tungsten-based catalyst and H₂O₂) is then added to the flask in a single step.
-
Sampling and Analysis: Samples are collected at regular intervals and analyzed by gas chromatography (GC) to monitor the progress of the reaction.
-
Product Isolation: Upon completion of the reaction, the product mixture is worked up to isolate the α-pinene oxide.
Protocol 3: Epoxidation using a Heterogeneous Cobalt-Exchanged Zeolite Catalyst[5]
-
Catalyst Preparation (Ion-Exchange): A zeolite (e.g., Zeolite Y) is treated with an aqueous solution of a cobalt salt (e.g., Co(NO₃)₂) at a specific temperature for a set duration to facilitate ion exchange. The resulting solid is then filtered, washed, dried, and calcined.
-
Reactor Setup: The epoxidation reaction is carried out in a high-pressure autoclave or a similar suitable reactor.
-
Reaction Mixture: The cobalt-exchanged zeolite catalyst, α-pinene, and a solvent (e.g., N,N-dimethylformamide) are placed in the reactor.
-
Reaction Execution: The reactor is pressurized with molecular oxygen to the desired pressure (e.g., 80 psi) and heated to the reaction temperature (e.g., 100 °C) with stirring.
-
Product Analysis: After the reaction, the catalyst is separated by filtration, and the liquid product mixture is analyzed by gas chromatography to determine the conversion and selectivity.
Visualizing the Process
To better understand the experimental workflow and the logic of catalyst comparison, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Catalytic Epoxidation–Hydration of α-Pinene with Hydrogen Peroxide to Sobrerol by Durable Ammonium Phosphotungstate Immobilized on Imidazolized Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sibran.ru [sibran.ru]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of α-Pinene Oxide and β-Pinene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric epoxides, α-pinene oxide and β-pinene oxide. Derived from the abundant natural monoterpenes, α-pinene and β-pinene, these epoxides are valuable chiral building blocks for the synthesis of a wide range of fine chemicals, fragrances, and pharmacologically active compounds. Understanding their distinct reactivity profiles is crucial for designing efficient and selective synthetic routes. This document summarizes key reactivity differences, presents quantitative data from experimental studies, and provides detailed experimental protocols for their characteristic reactions.
Introduction to α-Pinene Oxide and β-Pinene Oxide
α-Pinene oxide and β-pinene oxide are bicyclic monoterpene epoxides. The key structural difference lies in the position of the double bond in their parent molecules, which translates to a different substitution pattern around the epoxide ring. In α-pinene oxide, the epoxide is trisubstituted, while in β-pinene oxide, it is disubstituted and exocyclic to the six-membered ring. This seemingly subtle difference in structure leads to significant variations in their reactivity, particularly in acid-catalyzed rearrangements, which are the most common and synthetically useful transformations for these compounds.
Comparative Reactivity under Acid Catalysis
The acid-catalyzed rearrangement of pinene oxides proceeds via the formation of carbocationic intermediates. The stability and subsequent rearrangement pathways of these carbocations are highly dependent on the initial structure of the epoxide, the nature of the acid catalyst (Lewis vs. Brønsted), and the reaction solvent.
α-Pinene Oxide: The acid-catalyzed rearrangement of α-pinene oxide typically leads to the formation of a tertiary carbocation. This intermediate can then undergo various rearrangements, including ring contraction of the cyclobutane ring or cleavage of the C1-C6 bond, to yield a variety of products. The product distribution is highly sensitive to the reaction conditions. Generally, Lewis acids tend to favor the formation of campholenic aldehyde , a valuable intermediate for sandalwood fragrances.[1][2][3] In contrast, Brønsted acids or specific heterogeneous catalysts in polar solvents can promote the formation of allylic alcohols like trans-carveol and the diol trans-sobrerol .[4][5]
β-Pinene Oxide: The acid-catalyzed opening of the exocyclic epoxide in β-pinene oxide also generates a carbocation. The rearrangement of this intermediate typically involves the opening of the four-membered ring to relieve ring strain. Lewis acids predominantly yield myrtanal , another important fragrance ingredient.[6] The use of certain solid acid catalysts or specific reaction conditions can lead to the formation of perillyl alcohol , a compound with noted anticancer properties.[7][8]
The transformation of both α- and β-pinene epoxides into their corresponding aldehydes is generally considered to be a more spontaneous and thermodynamically favorable process compared to their conversion into alcohols.[9][10]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the acid-catalyzed rearrangement of α-pinene oxide and β-pinene oxide, highlighting the influence of different catalysts and solvents on product selectivity.
Table 1: Product Distribution in the Acid-Catalyzed Rearrangement of α-Pinene Oxide
| Catalyst | Solvent | Temperature (°C) | Major Product(s) | Selectivity (%) | Conversion (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | Campholenic aldehyde | 96 | 100 | [2] |
| Fe-modified Zeolite Beta | Toluene | 70 | Campholenic aldehyde | >60 | ~100 | [11] |
| Sn/SiO₂ | Acetone | 140 | trans-Sobrerol | ~70 | Not Specified | [4] |
| CeCl₃ | Dimethylacetamide | 140 | trans-Carveol | ~70 | ~100 | [4] |
| H-Beta-300 Zeolite | N,N-Dimethylacetamide | 140 | trans-Carveol | ~40 | ~100 | [12] |
| Fe(BTC) MOF | Solvent-free | Not Specified | Campholenic aldehyde | 50 | 10 | [13] |
Table 2: Product Distribution in the Acid-Catalyzed Rearrangement of β-Pinene Oxide
| Catalyst | Solvent | Temperature (°C) | Major Product(s) | Selectivity (%) | Conversion (%) | Reference |
| Zr-Beta Zeolite | Acetonitrile | Not Specified | Myrtanal | 94 | ~100 | [6] |
| Fe/SBA-15 | Toluene | 70 | Myrtanal | 100 | 60 | [14] |
| Sn-MCM-41 | DMSO | 70 | Perillyl alcohol | 66 | Not Specified | [8] |
| Mo/SBA-15 | Hexane | 80 | Perillyl alcohol | 63 | 100 | [7] |
| [PEimi][HNO₃]₄ | DMSO | 40 | Perillyl alcohol | 47 | >95 | [15][16] |
| Alumina | Reflux | Not Specified | Myrtanal | 44 | Not Specified | [17] |
Experimental Protocols
The following are representative experimental protocols for the acid-catalyzed rearrangement of α-pinene oxide and β-pinene oxide.
Experiment 1: Synthesis of Campholenic Aldehyde from α-Pinene Oxide
-
Objective: To synthesize campholenic aldehyde via the Lewis acid-catalyzed rearrangement of α-pinene oxide.
-
Materials:
-
α-Pinene oxide (97%)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene under a nitrogen atmosphere.
-
Anhydrous zinc chloride (5-10 mol%) is added to the flask.
-
α-Pinene oxide is dissolved in anhydrous toluene and added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux (approximately 110°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield campholenic aldehyde.
-
Experiment 2: Synthesis of Perillyl Alcohol from β-Pinene Oxide
-
Objective: To synthesize perillyl alcohol via the acid-catalyzed rearrangement of β-pinene oxide.
-
Materials:
-
β-Pinene oxide
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) or a suitable solid acid catalyst (e.g., Sn-MCM-41)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
A round-bottom flask equipped with a magnetic stirrer is charged with β-pinene oxide and dimethyl sulfoxide (DMSO).
-
The catalyst (e.g., Sn-MCM-41, 10 wt% relative to the epoxide) is added to the solution.
-
The mixture is heated to the desired temperature (e.g., 70°C) and stirred vigorously.
-
The reaction progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with water and diethyl ether.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford perillyl alcohol.
-
Visualizing Reaction Pathways
The following diagrams illustrate the major reaction pathways in the acid-catalyzed rearrangement of α-pinene oxide and β-pinene oxide.
Caption: Major products from α-pinene oxide rearrangement.
Caption: Major products from β-pinene oxide rearrangement.
Conclusion
The reactivity of α-pinene oxide and β-pinene oxide is markedly different, primarily due to the structural nuances of their epoxide rings. These differences can be exploited to selectively synthesize a variety of valuable chemicals. While α-pinene oxide is a versatile precursor for compounds like campholenic aldehyde, trans-carveol, and trans-sobrerol, β-pinene oxide is a key starting material for myrtanal and the medicinally important perillyl alcohol. The choice of catalyst and solvent is paramount in directing the outcome of their acid-catalyzed rearrangements. This guide provides a foundational understanding for researchers to navigate the rich chemistry of these biorenewable synthons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
- 4. repositorio.ufop.br [repositorio.ufop.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamics of the Isomerization of Monoterpene Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Influence on Selectivity in α-Pinene Oxide Isomerization Using MoO3-Modified Zeolite BETA [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Iron(iii) metal–organic frameworks as solid Lewis acids for the isomerization of α-pinene oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP2518042A1 - Production of myrtanal from beta-pinene epoxide - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Alpha-Pinene Oxide and Other Monoterpene Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of alpha-pinene oxide and other selected monoterpene epoxides, focusing on their anti-inflammatory, antimicrobial, and cytotoxic properties. While direct comparative studies on monoterpene epoxides are limited, this document synthesizes available experimental data for both the epoxides and their parent monoterpenes to offer valuable insights for research and development.
Executive Summary
Monoterpenes and their derivatives are a class of natural products with a wide range of documented biological activities. The introduction of an epoxide functional group can significantly alter the bioactivity of the parent monoterpene. This guide collates and compares the available data on the anti-inflammatory, antimicrobial, and cytotoxic effects of this compound with other common monoterpene epoxides such as limonene oxide, β-pinene oxide, and carvone epoxide. Due to the limited head-to-head comparative data on the epoxides themselves, this guide also includes data on their more extensively studied parent monoterpenes to provide a broader context.
Anti-inflammatory Activity
The anti-inflammatory potential of monoterpenes and their epoxides is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Data on NO Inhibition by Parent Monoterpenes
| Monoterpene | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| (+)-α-Pinene | Human Chondrocytes | Potent Inhibition of iNOS | [1] |
| (-)-Limonene | RAW 264.7 | > 666 | [1] |
| (R)-(-)-Carvone | RAW 264.7 | < 666 | [1] |
Note: Lower IC50 values indicate greater potency.
Antimicrobial Activity
The antimicrobial efficacy of monoterpene epoxides is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity of Parent Monoterpenes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (+)-α-Pinene | Candida albicans | 3,125 | [2] |
| Cryptococcus neoformans | 117 | [2] | |
| MRSA | 4,150 | [2] | |
| (+)-β-Pinene | Candida albicans | 187 | [2] |
| Cryptococcus neoformans | 117 | [2] | |
| MRSA | 6,250 | [2] | |
| Limonene | Listeria monocytogenes | 20,000 | [3] |
| α-Pinene | Escherichia coli | 686 | [4] |
| Staphylococcus aureus | 420 | [4] |
Note: Lower MIC values indicate greater antimicrobial potency.
General findings suggest that the presence of an epoxide group can enhance the antimicrobial properties of monoterpenes. However, direct comparative studies with a broad range of epoxides and microbial strains are needed to establish a clear structure-activity relationship.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic potential of monoterpene epoxides against various cancer cell lines is a growing area of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
Comparative Cytotoxicity of Monoterpene Epoxides
| Compound | Cell Line | IC50 (µg/mL) | Growth Inhibition (%) | Reference |
| (+)-Limonene 1,2-epoxide | OVCAR-8 (Ovarian) | - | 93.10 | [5] |
| HCT-116 (Colon) | - | - | [5] | |
| SF-295 (Glioblastoma) | - | 58.48 | [5] | |
| HaCaT (Keratinocyte) | 207.5 | < 30 | [5] | |
| Carvone Epoxide | Human Lung Carcinoma | Induces apoptosis | - | [6] |
| α-Pinene (as SOA) | BEAS-2B (Bronchial) | 230 (48h) | - | [7] |
Note: Lower IC50 values indicate greater cytotoxicity.
Signaling Pathways and Mechanisms of Action
The biological activities of monoterpenes are often mediated through the modulation of key intracellular signaling pathways. Much of the detailed pathway analysis has been conducted on the parent monoterpenes, particularly α-pinene.
Signaling Pathways Modulated by α-Pinene
Alpha-pinene has been shown to exert its anti-inflammatory and anticancer effects by modulating several key signaling pathways, including:
-
NF-κB Pathway : α-Pinene can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes.
-
MAPK Pathway : It can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cell proliferation.
-
PI3K/AKT/mTOR Pathway : In the context of liver fibrosis, α-pinene has been shown to inhibit this pathway, which is involved in cell survival and proliferation.[8]
-
TGF-β/Smad3 Pathway : This pathway, central to fibrosis, is also inhibited by α-pinene.[8]
-
ERK/AKT Pathway : In the context of cancer immunotherapy, α-pinene enhances the anticancer activity of Natural Killer (NK) cells via the ERK/AKT pathway.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Caption: Hypothesized pro-apoptotic mechanism of this compound in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is used to assess the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
References
- 1. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Carvone epoxide | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alpha-pinene ameliorates liver fibrosis by suppressing oxidative stress, inflammation, and the TGF-β/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparison of synthetic routes to alpha-pinene oxide from different starting materials
For Researchers, Scientists, and Drug Development Professionals
Alpha-pinene oxide is a valuable chiral intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Its production from readily available starting materials is a topic of significant interest in industrial and academic research. This guide provides a detailed comparison of the primary synthetic routes to this compound, focusing on the epoxidation of alpha-pinene, the most prevalent and economically viable precursor. We will explore various oxidizing agents and catalytic systems, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate an objective comparison.
Starting Materials: The Preeminence of Alpha-Pinene
The vast majority of synthetic strategies for this compound commence with alpha-pinene. This bicyclic monoterpene is a major constituent of turpentine oil, a renewable resource obtained from pine trees, making it an abundant and cost-effective starting material.[1][2] While the total synthesis of alpha-pinene from simpler, non-terpene precursors is theoretically possible, such routes are complex and not economically competitive for large-scale production. Therefore, the practical choice of starting material is between:
-
Purified Alpha-Pinene: Offers higher purity and can lead to cleaner reactions with fewer side products.
-
Turpentine Oil: A less expensive option, but the presence of other terpenes and impurities can affect catalyst performance and product purity, necessitating more rigorous purification steps.
Synthetic Routes: A Focus on Epoxidation
The conversion of alpha-pinene to this compound is achieved through an epoxidation reaction, where an oxygen atom is added across the double bond of the alpha-pinene molecule. The primary methods for this transformation are detailed below.
Epoxidation with Peroxy Acids
This is a classical and widely used method for the epoxidation of alkenes. The reaction can be performed using pre-formed peroxy acids or by generating the peroxy acid in situ.
-
Pre-formed Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective but can be expensive and pose handling and safety concerns.
-
In Situ Generation: A more cost-effective and safer approach involves the in situ formation of peroxyacetic acid from tetraacetylethylenediamine (TAED) and sodium percarbonate (SPC).[3]
Catalytic Epoxidation with Hydrogen Peroxide
This method is considered a "greener" alternative as it utilizes hydrogen peroxide (H₂O₂), a less hazardous and more atom-economical oxidant. The efficacy of this route is highly dependent on the catalyst employed.
-
Tungsten-Based Catalysts: Systems using sodium tungstate (Na₂WO₄) and a phase-transfer catalyst have shown high selectivity and yield.[1][4]
-
Manganese-Based Catalysts: Manganese sulfate in the presence of salicylic acid and sodium bicarbonate is another effective catalytic system.[5]
-
Other Metal Catalysts: Various other transition metal complexes have been explored for their catalytic activity in alpha-pinene epoxidation.[6]
Chemoenzymatic Epoxidation
This approach utilizes enzymes, such as lipases, to catalyze the formation of a peroxy acid in situ, which then epoxidizes the alpha-pinene. This method offers the potential for high selectivity under mild reaction conditions.
Quantitative Data Comparison
The following table summarizes key quantitative data for different synthetic routes to this compound.
| Starting Material | Method | Oxidant | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (%) | Reference |
| Alpha-pinene | In Situ Peroxyacetic Acid | TAED/SPC | None | Dichloromethane/Water | Room Temp. | - | 75 | - | [3] |
| Alpha-pinene | Catalytic Epoxidation | H₂O₂ | Tungsten-based polyoxometalates | Solvent-free | 50 | 20 min | 93 | 100 | [1][7] |
| Turpentine Oil | Catalytic Epoxidation | H₂O₂ | Manganese sulfate, Salicylic acid | Acetonitrile | 18-22 | - | 30 (isolated) | - | [5] |
| Alpha-pinene | Chemoenzymatic Epoxidation | H₂O₂ / Octanoic Acid | Novozym 435 (Lipase) | Toluene | 30 | - | ~80 (conversion) | - |
Experimental Protocols
Protocol 1: Epoxidation with in situ Generated Peroxyacetic Acid[4]
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine alpha-pinene (1.0 mmol, 1.0 eq), dichloromethane (12.5 mL), sodium bicarbonate (3.0 mmol, 3.0 eq), sodium percarbonate (3.0 mmol, 3.0 eq), and tetraacetylethylenediamine (1.5 mmol, 1.5 eq).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Catalytic Epoxidation with a Tungsten-Based Catalyst in a Solvent-Free System[1][5]
-
In a jacketed 150 mL flask, combine alpha-pinene (122 mmol) and Adogen 464® (1 g) as a phase-transfer catalyst.
-
Maintain the temperature of the mixture at 50 °C with vigorous stirring (1250 rpm).
-
Prepare the oxidant solution by dissolving sodium tungstate dihydrate and sulfuric acid in 30% aqueous hydrogen peroxide.
-
Slowly add the prepared oxidant solution (12.5 mL) to the reaction flask. The molar ratio of alpha-pinene:H₂O₂:catalyst should be approximately 5:1:0.01.
-
The reaction is typically complete within 20 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the this compound by vacuum distillation.
Synthetic Workflow Diagrams
Caption: Workflow for in situ peroxyacetic acid epoxidation.
Caption: Workflow for catalytic epoxidation with a tungsten-based catalyst.
Conclusion
The synthesis of this compound is predominantly achieved through the epoxidation of alpha-pinene, a readily available and renewable starting material. The choice between different epoxidation methods depends on factors such as cost, safety, desired yield, and environmental impact. Catalytic epoxidation using hydrogen peroxide, particularly with tungsten-based catalysts in a solvent-free system, presents a highly efficient, selective, and environmentally friendly option.[1][7] For applications where the use of metal catalysts is a concern, the in situ generation of peroxyacetic acid offers a viable alternative.[3] The chemoenzymatic route, while promising, may require further development for large-scale industrial applications. Researchers and drug development professionals should consider these factors when selecting a synthetic route for this compound to best suit their specific needs.
References
- 1. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 2. csmcri.res.in [csmcri.res.in]
- 3. CN101863750A - Synthesis method of α-pinene oxygen-containing derivatives pine beetle pheromone verbenone and verbenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]
- 6. RU2235712C1 - Method for preparing verbenol and alpha-pinene epoxide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining Alpha-Pinene Oxide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the safety and efficacy of therapeutic agents and the quality of chemical products. Alpha-pinene oxide, a bicyclic monoterpenoid, is a versatile chiral building block in organic synthesis and a component of some essential oils. Its purity is paramount for its intended applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of this compound purity, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) offers a viable, albeit less common, alternative to Gas Chromatography for the analysis of this compound. While GC is traditionally favored for volatile compounds, a well-developed HPLC method can provide robust and reliable purity assessments, particularly for non-volatile impurities or when GC instrumentation is unavailable. This guide will focus on a proposed Reverse-Phase HPLC (RP-HPLC) method and compare it with a standard Gas Chromatography-Flame Ionization Detection (GC-FID) method.
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for this compound purity analysis depends on several factors, including the nature of potential impurities, available instrumentation, and the specific requirements of the analysis. The following table summarizes the key performance parameters for a proposed HPLC method and a typical GC-FID method.
| Parameter | HPLC Method (Proposed) | GC-FID Method (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 1.5% |
| Typical Run Time | 15-20 minutes | 10-15 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the proposed RP-HPLC method and a standard GC-FID method for the determination of this compound purity.
Proposed Reverse-Phase HPLC Method
This proposed method is based on established principles of reversed-phase chromatography for terpene-related compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (high purity)
-
Sample of this compound to be tested
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound has a weak chromophore, a low wavelength is necessary)[1]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a solution of the this compound sample to be tested in the mobile phase at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (mobile phase) and the this compound standard to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of dilutions of the standard stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject each in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample of known purity and calculating the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times (n=6) and calculating the relative standard deviation (%RSD) of the peak areas. Assess intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Standard Gas Chromatography-Flame Ionization Detection (GC-FID) Method
GC is the most common and generally recommended technique for analyzing volatile terpenes and their derivatives.[2][3]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for terpene analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Helium or Hydrogen (carrier gas, high purity)
-
Air and Hydrogen (for FID)
-
This compound standard (high purity)
-
Solvent for dilution (e.g., Ethyl Acetate or Hexane, GC grade)
-
Sample of this compound to be tested
Chromatographic Conditions:
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of the this compound standard in the chosen solvent (e.g., 1 mg/mL).
-
Prepare a solution of the this compound sample to be tested in the same solvent at a similar concentration.
Validation Parameters to be Assessed: The validation parameters for the GC-FID method are the same as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) and should be assessed using analogous procedures.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound purity determination, applicable to both HPLC and GC.
Forced Degradation Studies
To ensure the stability-indicating nature of the chosen method, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to generate potential degradation products. The analytical method should then be capable of separating the intact this compound from these degradation products.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105 °C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The following diagram illustrates the process of a forced degradation study.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be effectively used for the determination of this compound purity. While GC-FID is the more conventional and sensitive method for this volatile compound, a properly developed and validated RP-HPLC method can offer comparable accuracy and precision. The choice of method will ultimately depend on the specific laboratory environment, the nature of the expected impurities, and the overall analytical goals. For comprehensive purity profiling, especially when non-volatile impurities may be present, the use of both techniques can be complementary. The validation of the chosen method according to established guidelines is essential to ensure reliable and accurate results for quality control and regulatory purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
A Comparative Analysis of α-Pinene Oxide and Limonene Dioxide: Stability and Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability and reactivity of two prominent bio-based epoxides: α-pinene oxide and limonene dioxide. Derived from abundant natural terpenes, these compounds are valuable chiral building blocks in organic synthesis and polymer chemistry. Understanding their distinct chemical behaviors is crucial for their effective application in drug development and material science. This document summarizes key experimental data, provides detailed methodologies for relevant reactions, and visualizes reaction pathways to facilitate a clear comparison.
Structural Overview and Inherent Strain
The fundamental differences in the stability and reactivity of α-pinene oxide and limonene dioxide arise from their distinct molecular architectures.
-
α-Pinene Oxide: Possesses a strained bicyclo[3.1.1]heptane skeleton with the epoxide fused to the six-membered ring. This inherent ring strain makes the oxirane ring highly susceptible to ring-opening reactions.
-
Limonene Dioxide: Features a cyclohexane ring with two separate epoxide groups: an endocyclic 1,2-epoxide and an exocyclic 8,9-epoxide. The reactivity of these two epoxide rings can differ significantly due to steric and electronic factors.
Comparative Stability
Direct quantitative comparisons of the thermal and hydrolytic stability of neat α-pinene oxide and limonene dioxide are not extensively documented in publicly available literature. However, inferences can be drawn from studies on their reactions and the stability of their derivatives.
Thermal Stability
Table 1: Thermal Properties of α-Pinene, β-Pinene, and Limonene Dioxide-Based Thermosets
| Compound/System | Parameter | Value | Conditions |
| α-Pinene | Thermal Stability | Stable up to 473 K | Nitrogen atmosphere[1][2][3] |
| β-Pinene | Thermal Stability | Stable up to 473 K | Nitrogen atmosphere[1][2][3] |
| Limonene Dioxide / Glutaric Anhydride | Td5 | up to 270°C | Cured thermoset[4][5] |
| Limonene Dioxide / Dimethyl-glutaric Anhydride | Tg | ~98°C | Cured thermoset[4] |
| trans-Limonene Dioxide / Polyethyleneimine | Tg | 70°C | Cured thermoset[4] |
Hydrolytic Stability
α-Pinene oxide is known to be highly susceptible to hydrolysis. Studies have shown that it reacts very quickly in aqueous solutions, even under neutral conditions, with an estimated lifetime of less than 5 minutes.[6] This high reactivity is attributed to the significant relief of ring strain upon epoxide opening.
Limonene dioxide, on the other hand, exhibits differential hydrolytic stability between its two epoxide rings. The exocyclic epoxide is generally more reactive towards hydrolysis than the endocyclic one.[7] The hydrolysis of limonene dioxide can be catalyzed to achieve selective ring-opening.
Comparative Reactivity
The reactivity of epoxides is primarily dictated by their susceptibility to nucleophilic attack, which can be influenced by steric hindrance and electronic effects, and can be catalyzed by acids or bases.
Acid-Catalyzed Ring-Opening
Both α-pinene oxide and limonene dioxide undergo acid-catalyzed ring-opening, but the outcomes are notably different.
The acid-catalyzed hydrolysis of α-pinene oxide is rapid and leads to a variety of rearrangement products, such as campholenic aldehyde, trans-carveol, and trans-sobrerol.[6][8] This is a consequence of the strained bicyclic system, where the initial carbocation formed upon ring-opening readily undergoes skeletal rearrangements to more stable structures.
For limonene dioxide , acid-catalyzed reactions can proceed at either epoxide. The regioselectivity of the attack depends on the reaction conditions and the nature of the nucleophile. Under acidic conditions, nucleophilic attack is generally favored at the more substituted carbon of the epoxide. Studies on limonene-1,2-epoxide hydrolase suggest that acid-catalyzed hydrolysis preferentially occurs at the more substituted epoxide carbon.[9]
Table 2: Products of Acid-Catalyzed Hydrolysis
| Epoxide | Key Products | Reference |
| α-Pinene Oxide | Campholenic aldehyde, trans-carveol, trans-sobrerol | [6][8] |
| Limonene Dioxide | Limonene-1,2-diol, Limonene-8,9-diol | [7] |
Reactivity with Nucleophiles
The reaction of epoxides with nucleophiles like amines is a cornerstone of many synthetic applications, particularly in polymer chemistry for curing epoxy resins.
In the case of limonene dioxide , studies on its polymerization have revealed that the diastereomeric composition is crucial. The cis-isomers of limonene dioxide show significantly lower reactivity of the endocyclic epoxide group in addition reactions with amines and in ring-opening polymerizations.[10] This is attributed to steric hindrance and conformational effects. The trans-isomers, however, are reactive at both epoxide sites.[10]
While specific kinetic data for the reaction of α-pinene oxide with amines under comparable conditions is scarce in the reviewed literature, its high inherent strain suggests it would be highly reactive.
Experimental Protocols
Synthesis of Limonene Dioxide
Protocol: Catalyst-Free Epoxidation of Limonene with in situ Generated Dimethyldioxirane [11]
This protocol describes the double epoxidation of limonene to yield limonene dioxide.
-
Materials: R-(+)-limonene (97%), Acetone, Sodium bicarbonate, Oxone®, Ethyl acetate, Water.
-
Procedure:
-
In a three-neck round-bottom flask, mix 8.5 mmol of R-(+)-limonene, 40 mL of ethyl acetate, 4.90 g of acetone, 3.55 g of sodium bicarbonate, and 40 mL of water.
-
Prepare a solution of 5.20 g of Oxone® in 50 mL of water.
-
Add the Oxone® solution dropwise to the limonene mixture at a flow rate of 1 mL/min at room temperature with vigorous stirring.
-
Continue the reaction for another hour after the addition is complete.
-
For a higher yield of limonene dioxide (up to 97%), perform the reaction in excess acetone. The optimized conditions are a flowrate of 4 mL/min of aqueous Oxone® for 45 minutes with a 30% stoichiometric excess of Oxone® at room temperature.[11][12]
-
Acid-Catalyzed Hydrolysis of α-Pinene Oxide
Protocol: Investigation of Aqueous Phase Reactions of α-Pinene Oxide [6]
This protocol is for studying the products of the acid-catalyzed hydrolysis of α-pinene oxide.
-
Materials: α-Pinene oxide, Deuterated sulfuric acid (D₂SO₄), Deuterated water (D₂O), Deuterochloroform (CDCl₃).
-
Procedure:
-
Prepare an acidic aqueous solution of the desired concentration (e.g., 0.02 M D₂SO₄ in D₂O).
-
Initiate the reaction by adding α-pinene oxide to the acidic solution and stir vigorously.
-
After a short reaction time (e.g., ~5 minutes), transfer an aliquot of the aqueous solution to an NMR tube for analysis of water-soluble products by ¹H NMR.
-
To analyze less water-soluble products, perform a liquid-liquid extraction of the remaining reaction mixture with CDCl₃.
-
Separate the aqueous and organic layers and analyze the organic layer by NMR to identify and quantify products like campholenic aldehyde, trans-carveol, and pinol.
-
Selective Hydrolysis of Limonene Dioxide
Protocol: Palladium Nanoparticle-Catalyzed Hydrolysis of Limonene Dioxide [7]
This protocol describes the selective ring-opening of the exo-cyclic epoxide of limonene dioxide.
-
Materials: Limonene dioxide (LDO), Palladium nanoparticles stabilized by poly(vinylpyrrolidone) (PdNP@PVP), Water.
-
Procedure:
-
Set up a reaction with LDO and water.
-
Add the PdNP@PVP catalyst (e.g., 1 mol %).
-
Monitor the reaction over time by taking samples at regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Analyze the samples by gas chromatography (GC) to determine the conversion and selectivity towards the formation of limonene-8,9-diol (from exo-cyclic ring opening) and limonene-1,2-diol (from endo-cyclic ring opening).
-
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the key reaction pathways for α-pinene oxide and limonene dioxide.
Caption: Acid-catalyzed rearrangement of α-pinene oxide.
Caption: Differential reactivity of epoxide groups in limonene dioxide.
Summary and Conclusion
-
α-Pinene Oxide is characterized by its high reactivity, driven by the inherent strain of its bicyclic structure. This leads to rapid hydrolysis and a propensity for skeletal rearrangements under acidic conditions. Its high reactivity makes it a potent intermediate, but this can also lead to challenges in controlling selectivity.
-
Limonene Dioxide offers a more nuanced reactivity profile with two distinct epoxide sites. The exocyclic epoxide is generally more susceptible to nucleophilic attack than the sterically more hindered and, in the case of cis-isomers, conformationally restricted endocyclic epoxide. This differential reactivity allows for selective functionalization, making it a versatile monomer for creating polymers with tailored properties.
For drug development professionals and synthetic chemists, the choice between these two epoxides will depend on the desired synthetic outcome. The high, strain-driven reactivity of α-pinene oxide can be harnessed for complex molecular rearrangements, while the tunable, diastereomer-dependent reactivity of limonene dioxide provides opportunities for controlled, stepwise synthetic strategies and the development of novel bio-based polymers. Further quantitative kinetic and thermodynamic studies under standardized conditions are warranted to provide a more definitive comparative dataset for these valuable renewable chemical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. univ-cotedazur.fr [univ-cotedazur.fr]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limonene-1,2-epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Enantomeric Excess of Chiral Alpha-Pinene Oxide
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like alpha-pinene oxide is a critical step in ensuring product quality, efficacy, and safety. This guide provides a detailed comparison of common analytical techniques used for this purpose, supported by experimental data and protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance aspects of the most prevalent techniques.
| Method | Principle | Sample Throughput | Accuracy | Precision | Key Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase followed by detection (e.g., FID). | High | High | High | Robust, high resolution, well-established for volatile compounds. | Requires sample volatility; potential for thermal degradation of labile compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase using a liquid mobile phase. | Medium to High | High | High | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones. | Method development can be more complex; higher solvent consumption compared to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Low to Medium | Good to High | Good | Provides structural information; non-destructive. | Lower sensitivity compared to chromatographic methods; may require chiral auxiliaries. |
| Raman Optical Activity (ROA) | Measurement of the differential Raman scattering of right- and left-circularly polarized light. | Low | Very High | Very High | High accuracy; no need for chromatographic separation. | Requires specialized instrumentation; longer acquisition times.[1][2] |
Experimental Protocols
Chiral Gas Chromatography (GC-FID)
This method is widely used for the analysis of volatile chiral compounds like alpha-pinene and its derivatives.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-βDEXsm or Astec® CHIRALDEX™ G-DP).[3][4]
-
Autosampler.
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methylene chloride or heptane) to a concentration of approximately 4 mg/mL.[4]
-
Injection: Inject 1 µL of the prepared sample into the GC with a split ratio of 1:50 or 80:1.[4][5]
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Hold at 65 °C for 10 minutes, then ramp to 220 °C at a rate of 5 °C/min, and hold at 220 °C for 9 minutes.[5] Alternatively, an isothermal oven temperature of 50 °C can be used.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min or a pressure of 30 psi.[4][5]
-
-
Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times (determined using standards). Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique suitable for a wide range of chiral separations.
Instrumentation:
-
HPLC system with a pump, autosampler, and a suitable detector (e.g., UV or MS).
-
Chiral HPLC column (e.g., Newcrom R1).[6]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[6] For MS detection, replace phosphoric acid with formic acid. The exact composition may need to be optimized for baseline separation.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a suitable wavelength or Mass Spectrometry.
-
-
Data Analysis: As with GC, identify the enantiomer peaks and calculate the enantiomeric excess based on their respective peak areas.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the enantiomeric excess of a chiral compound.
Caption: Workflow for ee determination.
Signaling Pathway for Chiral Recognition in NMR
For NMR-based determination of enantiomeric excess, a chiral auxiliary (like a solvating or derivatizing agent) is used to create diastereomeric complexes that can be distinguished.
Caption: NMR chiral recognition pathway.
References
A Comparative Analysis of the Antimicrobial Activity of Alpha-Pinene and its Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial properties of alpha-pinene and its derivative, alpha-pinene oxide. While extensive research has been conducted on the antimicrobial effects of alpha-pinene, there is a notable lack of publicly available data on the specific antimicrobial activity of this compound. This document summarizes the existing experimental data for alpha-pinene and outlines the necessary experimental protocols that can be utilized for a comprehensive comparative study.
Quantitative Antimicrobial Activity of α-Pinene
The antimicrobial efficacy of α-pinene has been demonstrated against a broad spectrum of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies. It is important to note that the activity can vary based on the enantiomeric form of α-pinene, with the (+)-α-pinene isomer often exhibiting stronger antimicrobial effects.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 10,000 - 20,000 | [1] |
| Staphylococcus aureus | MRSA | 4150 | [2] |
| Staphylococcus epidermidis | SSI 1 | 5,000 | [2] |
| Streptococcus pyogenes | - | 5,000 | [2] |
| Streptococcus pneumoniae | - | 5,000 | [2] |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | >1250 | [3] |
| Escherichia coli | - | 686 | [4] |
| Fungi | |||
| Candida albicans | ATCC 10231 | 3125 | [2] |
| Candida albicans | ATCC 76485 | 128 - 512 | [5] |
| Cryptococcus neoformans | - | 117 | [2] |
| Rhizopus oryzae | - | 390 | [2] |
Note: MIC values can vary depending on the specific experimental conditions and the strain of microorganism tested.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial activity. The following are detailed protocols for key experiments cited in the literature for α-pinene, which are also applicable for testing α-pinene oxide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a logarithmic growth phase. The culture is diluted to a standardized concentration, typically 0.5 McFarland standard.
-
Preparation of Test Compounds: Stock solutions of α-pinene and α-pinene oxide are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included. The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which no visible microbial growth is observed.
Disc Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium in a Petri dish.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of α-pinene or α-pinene oxide and placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution assay.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Mandatory Visualizations
Experimental Workflow for Comparative Antimicrobial Activity Testing
The following diagram illustrates a logical workflow for the comparative analysis of the antimicrobial activity of α-pinene and its oxide.
Caption: Workflow for comparing the antimicrobial activity of α-pinene and α-pinene oxide.
Proposed Mechanism of Antimicrobial Action for α-Pinene
The antimicrobial activity of α-pinene is believed to stem from its ability to disrupt the cell membrane of microorganisms.
Caption: Signaling pathway of α-pinene's proposed antimicrobial action.
References
- 1. Antifungal action of α-pinene against Candida spp. isolated from patients with otomycosis and effects of its association with boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential effects of alpha-pinene, a monoterpene commonly found in essential oils against Toxoplasma gondii infection; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]
A Comparative Analysis of the Cytotoxic Effects of Alpha-Pinene Oxide and its Parent Compound, Alpha-Pinene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of alpha-pinene oxide and its parent monoterpene, alpha-pinene. The information presented is collated from various experimental studies to assist researchers and professionals in drug development in understanding the potential therapeutic applications and toxicological profiles of these compounds.
Executive Summary
Alpha-pinene, a bicyclic monoterpene found in the oils of coniferous trees, has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest. In contrast, its metabolite, this compound, exhibits a distinct toxicological profile characterized by genotoxicity. While direct comparative studies on the cytotoxicity of both compounds in the same cell lines are limited, this guide synthesizes the available data to highlight their differential effects on cell viability, mechanisms of action, and underlying signaling pathways.
Data Presentation: Quantitative Cytotoxicity
The following tables summarize the quantitative data on the cytotoxic effects of alpha-pinene and available data related to its oxidized derivatives.
Table 1: Cytotoxic Effects of Alpha-Pinene on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Exposure Time | Key Findings |
| PA-1 | Human Ovarian Cancer | MTT | IC50: 20 µg/mL | 24 h | Induced cytotoxicity and apoptosis.[1] |
| BEL-7402 | Human Hepatoma | MTT | IC50: 8.4 mM | 48 h | Inhibited cell proliferation and induced G2/M arrest.[2][3] |
| HepG2 | Human Hepatoma | Not Specified | Not Specified | Not Specified | Induced cell death and oxidative stress. |
| MDA-MB-231 | Human Breast Cancer | Not Specified | 10-500 µM | 24 h | Inhibited cell proliferation and induced apoptosis.[4] |
| HT-29 | Human Colon Carcinoma | MTT | 20-640 µM/L | 24, 48, 72 h | Dose-dependent decrease in cell viability.[5] |
| HaCaT | Human Keratinocytes | SRB | EC50: 105.5 ± 8.9 µg/mL | 48 h | Cytotoxicity observed at concentrations >100 µg/mL.[6] |
| N2a | Neuroblastoma | MTT | Significant decrease at 100, 200, 400 mg/L | Not Specified | Decreased cell proliferation.[7] |
Table 2: Toxicological Data for this compound and Related Compounds
| Compound | Cell/System | Assay | Concentration | Key Findings |
| This compound | Salmonella typhimurium, Escherichia coli | Bacterial Mutagenicity Assay | ≥25 µ g/plate | Mutagenic.[8][9] |
| Alpha-pinene | Salmonella typhimurium, Escherichia coli | Bacterial Mutagenicity Assay | Up to 10,000 µ g/plate | Not mutagenic.[8][9] |
| Alpha-pinene derived SOA* | BEAS-2B (Human Bronchial Epithelium) | MTT | IC50: 912 µg/mL (24h), 230 µg/mL (48h) | Decreased cellular proliferation.[10] |
*Note: Secondary Organic Aerosol (SOA) is a complex mixture formed from the atmospheric oxidation of alpha-pinene and contains various oxidized products, including organic hydroperoxides. These data do not represent the cytotoxicity of pure this compound.
Mechanisms of Cytotoxicity
Alpha-Pinene: Induction of Apoptosis and Cell Cycle Arrest
Alpha-pinene primarily exerts its cytotoxic effects through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Apoptosis: Studies have shown that alpha-pinene induces apoptosis in various cancer cells, including human ovarian cancer (PA-1), breast cancer (MDA-MB-231), and colon cancer (HT-29) cells.[1][4][5] This is often mediated by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner enzymes in the apoptotic pathway.[1] For instance, in PA-1 cells, alpha-pinene treatment led to a significant increase in caspase-3 activity.[1]
-
Cell Cycle Arrest: Alpha-pinene has been observed to cause cell cycle arrest, predominantly at the G2/M phase, in cell lines such as human hepatoma (BEL-7402) and human ovarian cancer (PA-1) cells.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
This compound: Genotoxicity
The primary cytotoxic mechanism identified for this compound is its genotoxicity. In bacterial mutagenicity assays (Ames test), this compound was found to be mutagenic, indicating its ability to cause DNA damage.[8][9] This is in stark contrast to alpha-pinene, which tested negative in the same assays.[8][9] The genotoxic nature of this compound suggests that its cytotoxicity may stem from its ability to directly damage genetic material, potentially leading to mutations and cell death. The detailed mechanisms of how this compound induces cytotoxic effects in mammalian cells, including its impact on apoptosis and the cell cycle, are not yet well-elucidated in the available literature.
Signaling Pathways
The cytotoxic effects of alpha-pinene are regulated by specific intracellular signaling pathways.
Alpha-Pinene Signaling Pathways
-
PI3K/AKT/NF-κB Pathway: In MDA-MB-231 human breast cancer cells, alpha-pinene has been shown to suppress cell viability and induce apoptosis by inhibiting the PI3K/AKT/NF-κB signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition can trigger apoptosis.
-
G2/M Phase Arrest Pathway: In hepatoma carcinoma BEL-7402 cells, alpha-pinene induces G2/M cell cycle arrest by upregulating Chk1 and Chk2 and downregulating Cyclin B, CDC25, and CDK1.[11]
Below are diagrams illustrating these pathways.
Caption: Alpha-Pinene Induced Apoptosis via PI3K/AKT/NF-κB Pathway Inhibition.
Caption: Alpha-Pinene Induced G2/M Cell Cycle Arrest Pathway.
This compound Signaling Pathways
Currently, there is a lack of specific information in the reviewed literature detailing the signaling pathways involved in the cytotoxic or genotoxic effects of this compound in mammalian cells.
Experimental Protocols
The cytotoxic effects of alpha-pinene have been evaluated using a variety of standard experimental protocols.
-
Cell Viability and Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. PA-1 and BEL-7402 cells were treated with various concentrations of alpha-pinene, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product was quantified spectrophotometrically to determine the IC50 value.[1][2]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity. The cytotoxicity of alpha-pinene in PA-1 cells was assessed by measuring LDH activity.[1]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It was used to determine the cytotoxicity of alpha-pinene in HaCaT cells.[6]
-
-
Apoptosis Assays:
-
Annexin V-FITC/PI Double Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. It was employed to demonstrate that alpha-pinene induces apoptosis in PA-1 cells.[1]
-
Caspase Activity Assay: The activity of key apoptotic enzymes like caspase-3 was measured to confirm the induction of apoptosis by alpha-pinene in PA-1 cells.[1]
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that stains DNA. The DNA content of cells at different stages of the cell cycle varies, allowing for the analysis of cell cycle distribution using flow cytometry. This method was used to show that alpha-pinene induces G2/M arrest in PA-1 and BEL-7402 cells.[1][2]
-
-
Genotoxicity Assay:
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect the mutagenic potential of a chemical. It was used to demonstrate the mutagenicity of this compound and the non-mutagenicity of alpha-pinene.[8][9]
-
Comparative Summary and Conclusion
The available evidence paints a picture of two related compounds with distinct biological activities.
-
Cytotoxicity: Alpha-pinene demonstrates broad-spectrum cytotoxicity against a range of cancer cell lines, with IC50 values typically in the micromolar to low millimolar range. Direct cytotoxic data for pure this compound in cancer cells is lacking, making a direct potency comparison difficult. However, the genotoxic nature of this compound suggests it is a potentially more hazardous compound.
-
Mechanism of Action: The primary mechanism of alpha-pinene's anticancer activity is the induction of apoptosis and cell cycle arrest, processes that are often dysregulated in cancer. In contrast, the key toxicological feature of this compound identified so far is its ability to induce mutations, a hallmark of genotoxicity.
-
Signaling Pathways: The signaling pathways modulated by alpha-pinene, such as the PI3K/AKT/NF-κB and cell cycle control pathways, are well-established targets for cancer therapy. The specific signaling pathways affected by this compound in mammalian cells remain to be elucidated.
References
- 1. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Inhibitory Effects of α-Pinene on Hepatoma Carcinoma Cell Proliferation [journal.waocp.org]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of Alpha-Pinene Oxide
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric composition is critical. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of alpha-pinene oxide, offering key experimental data and methodologies to aid in their differentiation and characterization.
This compound, a bicyclic monoterpene epoxide, exists as two diastereomers: the cis and trans isomers. The spatial arrangement of the epoxide ring relative to the gem-dimethyl bridge significantly influences their physical, chemical, and spectroscopic properties. Precise characterization of these isomers is paramount in fields ranging from natural product synthesis to atmospheric chemistry. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, and IR spectra, supported by detailed experimental protocols.
At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative spectroscopic data for the cis and trans isomers of this compound.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | cis-alpha-Pinene Oxide (ppm) | trans-alpha-Pinene Oxide (ppm) |
| H3 | ~3.05 | ~2.90 |
| H5 | ~1.98 | ~2.05 |
| H7α | ~2.08 | ~2.15 |
| H7β | ~0.95 | ~1.65 |
| CH₃-8 | ~1.28 | ~1.25 |
| CH₃-9 | ~0.90 | ~1.30 |
| CH₃-10 | ~1.32 | ~1.55 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | cis-alpha-Pinene Oxide (ppm) | trans-alpha-Pinene Oxide (ppm) |
| C1 | ~47.5 | ~48.0 |
| C2 | ~58.0 | ~60.0 |
| C3 | ~59.5 | ~57.5 |
| C4 | ~39.5 | ~40.0 |
| C5 | ~41.0 | ~41.5 |
| C6 | ~38.0 | ~38.5 |
| C7 | ~26.5 | ~27.0 |
| C8 | ~23.0 | ~24.0 |
| C9 | ~20.0 | ~20.5 |
| C10 | ~28.0 | ~28.5 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | cis-alpha-Pinene Oxide (cm⁻¹) | trans-alpha-Pinene Oxide (cm⁻¹) |
| C-O-C stretch (epoxide) | ~1280, ~937, ~727 | ~1270, ~870, ~830 |
| C-H stretch (alkane) | ~2980-2850 | ~2990-2860 |
| C-H bend (alkane) | ~1470, ~1380 | ~1460, ~1370 |
Note: The most significant differences are often observed in the fingerprint region (below 1500 cm⁻¹), particularly the bands associated with the epoxide ring vibrations.[1]
Experimental Corner: Detailed Methodologies
The following protocols outline the standardized procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound isomers.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the this compound isomers to identify key functional groups, particularly the characteristic vibrations of the epoxide ring.
Instrumentation:
-
An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates are clean and dry by wiping them with a solvent such as anhydrous acetone or isopropanol and allowing them to dry completely.
-
Place one to two drops of the neat liquid this compound isomer onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.
-
Mount the salt plate assembly in the sample holder of the FTIR spectrometer.
FTIR Acquisition Parameters:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.
Isomeric Relationship
The epoxidation of α-pinene can lead to the formation of both cis and trans-alpha-pinene oxide. The stereochemical outcome is dependent on the epoxidizing agent and reaction conditions. The relationship between the parent alkene and its epoxide isomers is depicted below.
References
comparative cost analysis of different alpha-pinene oxide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Alpha-pinene oxide is a valuable chiral intermediate in the synthesis of numerous fragrances, pharmaceuticals, and agrochemicals. The economic viability of its application often hinges on the efficiency and cost-effectiveness of its synthesis from the readily available renewable feedstock, alpha-pinene. This guide provides a comparative analysis of different methods for this compound synthesis, focusing on reaction parameters, yields, and an estimated cost of reagents. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation in a research and development setting.
Comparative Overview of Synthesis Methods
The epoxidation of alpha-pinene is the most common route to this compound. Various oxidizing agents and catalytic systems have been developed to achieve high selectivity and yield. This comparison focuses on three prominent methods: tungsten-catalyzed epoxidation, selenium dioxide-mediated epoxidation, and manganese-catalyzed epoxidation.
Data Summary
The following table summarizes the key quantitative data for the different synthesis methods, providing a basis for comparison. The estimated reagent cost is calculated per mole of this compound produced, based on currently available market prices for laboratory-grade chemicals. It is important to note that these costs are for estimation purposes only and do not include costs associated with solvents (where applicable), energy, labor, or waste disposal. Industrial-scale pricing for bulk chemicals would significantly alter these estimations.
| Parameter | Tungsten-Catalyzed Epoxidation (Solvent-Free) [1][2] | Selenium Dioxide-Mediated Epoxidation [3] | Manganese-Catalyzed Epoxidation [4] |
| Primary Oxidant | Hydrogen Peroxide (30% w/w) | Hydrogen Peroxide (84%) | Hydrogen Peroxide (36%) |
| Catalyst/Reagent | Sodium Tungstate Dihydrate | Selenium Dioxide, Pyridine | Manganese Sulfate, Salicylic Acid, Sodium Bicarbonate |
| Solvent | None (Solvent-free) | n-Butanol | Acetonitrile |
| Reaction Temperature | 50°C | 50°C (323 K) | 20-25°C |
| Reaction Time | ~20 minutes | ~64 minutes | 4 hours |
| Yield of α-pinene oxide | ~93% (with 500 mol% α-pinene) | Not explicitly stated, but formation is confirmed | ~30% (isolated yield after distillation) |
| Selectivity to α-pinene oxide | ~100% (with 500 mol% α-pinene) | Not explicitly stated | High for the epoxidation of the α-pinene component of turpentine |
| Estimated Reagent Cost per Mole of α-pinene oxide * | ~$5 - $10 | ~$20 - $30 | ~$15 - $25 |
Disclaimer: Estimated reagent costs are based on laboratory-grade chemical prices and are intended for comparative purposes only. Actual costs will vary based on supplier, purity, and scale.
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below.
Method 1: Tungsten-Catalyzed Epoxidation of Alpha-Pinene (Solvent-Free)[1][2]
This method utilizes a tungsten-based catalyst and hydrogen peroxide in a solvent-free system, offering high selectivity and rapid reaction times.
Materials:
-
Alpha-pinene
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.
-
In a reaction vessel equipped with a stirrer and temperature control, combine the alpha-pinene and the sodium tungstate dihydrate catalyst.
-
Slowly add the 30% hydrogen peroxide solution to the mixture while maintaining the reaction temperature at 50°C.
-
The reaction is typically complete within approximately 20 minutes.
-
Upon completion, the organic phase can be separated from the aqueous phase.
-
To purify, the organic layer can be dried over anhydrous sodium sulfate, and any unreacted alpha-pinene can be removed by vacuum distillation.
Method 2: Selenium Dioxide-Mediated Epoxidation of Alpha-Pinene[3]
This method employs selenium dioxide as a catalyst with hydrogen peroxide in an alcoholic solvent.
Materials:
-
alpha-pinene (975 millimols)
-
n-butanol (525 millimols)
-
Pyridine (14 millimols)
-
Selenium dioxide (SeO₂) (7.3 millimols)
-
Hydrogen peroxide (H₂O₂) (84% strength, 340 millimols)
Procedure:
-
Into a suitable reactor, successively introduce 48 ml of n-butanol, 152 ml of alpha-pinene, 1.15 ml of pyridine, and 807 mg of selenium dioxide.
-
Heat the reaction mixture to a temperature of 50°C (323 K).
-
Over a period of 25 minutes, introduce 10 ml of 84% strength hydrogen peroxide.
-
Allow the reaction to continue for an additional 39 minutes.
-
The formation of this compound can be monitored and quantified by gas chromatography.
Method 3: Manganese-Catalyzed Epoxidation of Alpha-Pinene from Turpentine[4]
This method is suitable for the selective epoxidation of alpha-pinene present in technical-grade turpentine.
Materials:
-
Turpentine (containing ~75% α-pinene) (190 mmol of α-pinene)
-
Acetonitrile (250 mL)
-
Anhydrous manganese sulfate (4.0 mmol)
-
Salicylic acid (8.0 mmol)
-
Sodium bicarbonate solution (0.4 M)
-
Hydrogen peroxide (36%) (2.0 mol)
-
Methylene chloride
Procedure:
-
In a reactor, load 34.0 g of turpentine, 250 mL of acetonitrile, 0.6 g of anhydrous manganese sulfate, and 1.1 g of salicylic acid.
-
Prepare a mixture of 280 mL of 0.4 M sodium bicarbonate solution and 166 mL of 36% hydrogen peroxide.
-
Uniformly feed the hydrogen peroxide/bicarbonate mixture into the reactor over a period of 4 hours, maintaining the temperature between 20 and 25°C.
-
After the addition is complete, extract the reaction mixture with methylene chloride.
-
Concentrate the extract and isolate the alpha-pinene epoxide by vacuum distillation.
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized experimental workflow and the logical relationship between the different synthesis methods.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Key catalytic methods for the epoxidation of alpha-pinene.
Conclusion
The choice of synthesis method for this compound depends on several factors, including the desired scale of production, required purity, and cost considerations. The tungsten-catalyzed solvent-free method appears to be highly efficient with short reaction times and high selectivity, making it an attractive option for industrial applications where minimizing solvent waste is a priority. The manganese-catalyzed method offers the advantage of utilizing a less pure starting material like turpentine, potentially reducing raw material costs. The selenium dioxide method provides an alternative catalytic system, though the toxicity of selenium compounds may require special handling and disposal procedures.
For researchers and drug development professionals, the selection of a synthesis route will likely be guided by a balance of reaction efficiency, ease of workup, and the cost of reagents for the desired scale of operation. Further process optimization and a thorough economic analysis including all operational costs are recommended before scaling up any of these methods.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling alpha-Pinene Oxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling alpha-Pinene oxide, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Citations |
| Flash Point | 55 °C (131 °F) | [1] |
| Molecular Formula | C10H16O | [2] |
| Molecular Weight | 152.23 g/mol | [2] |
| NFPA Rating (estimated) | Health: 2; Flammability: 2; Instability: 0 | [1] |
Operational Plan: Handling and Disposal of this compound
Proper PPE is the first line of defense against exposure to this compound. The following equipment is mandatory when handling this chemical.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical splash goggles.[4][5] A face shield may be appropriate in some situations.[6]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.[5]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[2]
-
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[5] If the respirator is the sole means of protection, use a full-face supplied air respirator.[5]
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
-
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling and before breaks.[1][5]
-
Keep away from heat, sparks, and open flames as this compound is a flammable liquid and vapor.[1]
-
Use non-sparking tools.[4]
-
Empty containers may retain product residue and can be dangerous.[1]
-
-
Storage:
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse.[1] Seek medical aid.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical aid.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical aid.[1]
In the event of a spill or leak, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Secure: Evacuate personnel from the area and secure the entrance.[7]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1]
-
Ventilate: Provide ventilation.[1]
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Use spark-proof tools for cleanup.[1] Place the absorbed material into a suitable, closed container for disposal.[4]
-
Decontaminate: Ventilate and wash the area after the clean-up is complete.[7]
-
Prevent Environmental Contamination: Do not let the chemical enter drains or waterways.[4]
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Disposal: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult federal, state, and local hazardous waste regulations for complete and accurate classification.[1][6]
-
Contaminated Packaging: Dispose of as unused product.[2] Containers can be triple rinsed and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
